molecular formula C23H21ClO3 B1668837 Chlorotrianisene CAS No. 569-57-3

Chlorotrianisene

カタログ番号: B1668837
CAS番号: 569-57-3
分子量: 380.9 g/mol
InChIキー: BFPSDSIWYFKGBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorotrianisene can cause cancer according to state or federal government labeling requirements.
Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992)
This compound is a chloroalkene. It has a role as an estrogen receptor modulator, an antineoplastic agent and a xenoestrogen. It derives from a hydride of a stilbene.
This compound is an orally bioavailable, highly lipophilic, synthetic triphenylethylene (TPE) derivative and selective estrogen receptor modulator (SERM), with predominantly estrogenic but also antiestrogenic activities. Upon administration, this compound binds to estrogen receptors (ER) and, depending on the responsive target cells, either activates or blocks ER activity. This modulates the expression of ER-responsive genes in a tissue-specific manner. This agent may increase bone mineral density, modify the lipid profile and ameliorate vasomotor symptoms. This compound inhibits the pituitary secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 2 investigational indications.
A powerful synthetic, non-steroidal estrogen.

特性

IUPAC Name

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSDSIWYFKGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO3
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021299
Record name Chlorotrianisene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROTRIANISENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM

CAS No.

569-57-3
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrianisene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotrianisene [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorotrianisene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorotrianisene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorotrianisene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrianisene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROTRIANISENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5034L121
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLOROTRIANISENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrianisene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLOROTRIANISENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Historical Development of Chlorotrianisene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene, a synthetic, non-steroidal estrogen, holds a significant place in the history of medicinal chemistry. First synthesized in the mid-20th century, it emerged as a clinically important selective estrogen receptor modulator (SERM).[1] This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, its historical development, detailed experimental protocols, and an examination of its mechanism of action.

Historical Development

The development of this compound is rooted in the broader exploration of synthetic estrogens in the mid-20th century. Following the discovery of diethylstilbestrol (DES), a potent non-steroidal estrogen, researchers sought to develop analogs with improved therapeutic profiles. This compound, also known as tri-p-anisylchloroethylene (TACE), was introduced for medical use in 1952.[2] It belongs to the triphenylethylene class of compounds, which also includes the well-known SERM, tamoxifen.[2]

Early research focused on modifying the structure of triphenylethylene to enhance estrogenic activity and oral bioavailability. The introduction of three p-methoxyphenyl (anisyl) groups and a chlorine atom proved to be a key innovation, leading to a compound with prolonged estrogenic effects due to its storage in and slow release from adipose tissue. This compound acts as a prodrug, undergoing metabolic activation in the liver to its more active desmethylated form.[2]

Core Synthesis Pathway

The most common and historically significant synthesis of this compound proceeds through a two-step process: a Grignard reaction to create a tertiary alcohol intermediate, followed by a dehydration and chlorination step. The synthesis begins with readily available starting materials, anisole and carbon tetrachloride, which are used to prepare the key intermediate, 4,4'-dimethoxybenzophenone.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dimethoxybenzophenone

The synthesis of the ketone precursor, 4,4'-dimethoxybenzophenone, is typically achieved through a Friedel-Crafts acylation of anisole. While direct acylation with phosgene or carbon tetrachloride can be used, a common laboratory and industrial method involves the reaction of anisole with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.

A related and well-documented procedure is the Friedel-Crafts acylation of anisole with an acyl chloride, such as acetyl chloride, which illustrates the general principles of this reaction.[3][4][5]

Step 2: Grignard Reaction and Subsequent Dehydration/Chlorination

The core of the this compound synthesis involves the reaction of a Grignard reagent, p-anisyl magnesium bromide, with 4,4'-dimethoxybenzophenone. This reaction forms the tertiary alcohol intermediate, 1,1,2-tris(p-methoxyphenyl)ethanol. Subsequent treatment of this alcohol with a dehydrating and chlorinating agent, such as hydrogen chloride, yields this compound. A similar Grignard reaction approach has been documented for the synthesis of related triarylethylene compounds.[6]

Chlorotrianisene_Synthesis cluster_step1 Step 1: Preparation of 4,4'-Dimethoxybenzophenone (Precursor) cluster_step2 Step 2: Grignard Reaction and Chlorination Anisole Anisole Benzophenone 4,4'-Dimethoxybenzophenone Anisole->Benzophenone Friedel-Crafts Reaction CCl4 Carbon Tetrachloride CCl4->Benzophenone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Benzophenone H2O H₂O (Hydrolysis) H2O->Benzophenone TertiaryAlcohol 1,1,2-tris(p-methoxyphenyl)ethanol (Intermediate) Benzophenone->TertiaryAlcohol Grignard Reaction pAnisylMgBr p-Anisyl Magnesium Bromide (Grignard Reagent) pAnisylMgBr->TertiaryAlcohol This compound This compound TertiaryAlcohol->this compound Dehydration/ Chlorination HCl HCl (gas or solution) HCl->this compound

A simplified logical diagram of the this compound synthesis pathway.

Quantitative Data

StepReactionReactantsReagents/CatalystsTypical YieldReference
1Friedel-Crafts AcylationAnisole, Carbon TetrachlorideAluminum Chloride~70-80%General Knowledge
2Grignard Reaction & Dehydration/Chlorination4,4'-Dimethoxybenzophenone, p-Anisyl Magnesium BromideHydrogen Chloride~60-70%Inferred from similar syntheses

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from established procedures for similar transformations.

Protocol 1: Synthesis of 4,4'-Dimethoxybenzophenone (Friedel-Crafts Acylation)

Materials:

  • Anisole

  • Carbon tetrachloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of anisole and carbon tetrachloride in dichloromethane from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 4,4'-dimethoxybenzophenone can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Grignard Reaction and Dehydration/Chlorination)

Materials:

  • 4-Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • 4,4'-Dimethoxybenzophenone

  • Hydrogen chloride (gas or concentrated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of p-Anisyl Magnesium Bromide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine.

  • Add a small amount of a solution of 4-bromoanisole in anhydrous diethyl ether or THF to the flask. Gentle warming may be required to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the start of bubbling.

  • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4,4'-dimethoxybenzophenone in anhydrous diethyl ether or THF from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Chlorination: Carefully pour the reaction mixture into a mixture of ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude tertiary alcohol, 1,1,2-tris(p-methoxyphenyl)ethanol.

  • Dissolve the crude alcohol in a suitable solvent (e.g., glacial acetic acid or chloroform) and pass dry hydrogen chloride gas through the solution, or treat with concentrated hydrochloric acid, until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action

This compound exerts its biological effects by interacting with estrogen receptors (ERs), specifically ERα and ERβ. As a SERM, it exhibits tissue-selective agonist or antagonist activity.

Estrogen_Signaling cluster_cell Target Cell This compound This compound (Prodrug) ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Metabolism (in Liver) ER Estrogen Receptor (ERα/ERβ) ActiveMetabolite->ER Binding ERE Estrogen Response Element (in DNA) ER->ERE Dimerization and Nuclear Translocation GeneTranscription Gene Transcription ERE->GeneTranscription Modulation BiologicalResponse Biological Response (Agonist or Antagonist) GeneTranscription->BiologicalResponse

A simplified diagram of the this compound signaling pathway.

In tissues like bone, this compound can act as an estrogen agonist, helping to maintain bone density. In other tissues, such as the breast and uterus, it can act as an antagonist, blocking the effects of endogenous estrogens. This tissue-selective action is a hallmark of SERMs and is attributed to the differential recruitment of co-activator and co-repressor proteins to the estrogen receptor complex in different cell types.

Conclusion

The synthesis of this compound represents a classic example of multi-step organic synthesis, employing fundamental reactions like the Friedel-Crafts acylation and the Grignard reaction. Its historical development as an early synthetic estrogen and a selective estrogen receptor modulator highlights the evolution of medicinal chemistry in the 20th century. Understanding its synthesis and mechanism of action continues to be relevant for researchers in drug development and those interested in the history of steroid and non-steroid hormone analogs.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Chlorotrianisene as a Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorotrianisene (CTA), a nonsteroidal synthetic estrogen, is recognized as one of the pioneering Selective Estrogen Receptor Modulators (SERMs). This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its interaction with estrogen receptors (ERs), the influence of its active metabolite, and the molecular basis for its tissue-specific agonist and antagonist effects. While quantitative data on its direct interaction with ER subtypes and co-regulators is limited in publicly available literature, this guide synthesizes the current understanding and outlines the experimental approaches necessary for a more complete characterization.

Introduction: The Dual Nature of this compound

This compound (TACE) is a triphenylethylene derivative that exhibits both estrogenic and antiestrogenic properties, a hallmark of SERMs.[1][2] Unlike pure estrogen agonists or antagonists, CTA's activity is context-dependent, varying across different tissues. This tissue selectivity is fundamental to its therapeutic potential and complex pharmacological profile. A critical aspect of CTA's pharmacology is its role as a prodrug; it is metabolized in the liver to its more active form, desmethylthis compound (DMCTA), which is primarily responsible for its biological effects.[2]

Molecular Interaction with Estrogen Receptors

The cornerstone of CTA's mechanism of action lies in its interaction with the two main estrogen receptor subtypes, ERα and ERβ. These receptors are ligand-activated transcription factors that, upon binding to an estrogenic compound, undergo a conformational change, dimerize, and bind to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Binding Affinity to ERα and ERβ

Quantitative data on the binding affinities of this compound and its active metabolite, desmethylthis compound, to ERα and ERβ is sparse. One study reported a Ki of 500 nM and an EC50 of 28 nM for this compound in MCF-7 cells, which endogenously express estrogen receptors.[3] However, the specific contributions of ERα and ERβ to this observation were not delineated. Another source indicates a relative binding affinity (RBA) for CTA of 1.74 for ERα and 15.30 for ERβ , suggesting a preferential binding to ERβ, though the reference compound and conditions were not specified, making direct comparisons challenging.

Table 1: Summary of Reported Binding and Activity Data for this compound

CompoundParameterValueCell Line/SystemReceptor Subtype
This compoundKi500 nMMCF-7Not Specified
This compoundEC5028 nMMCF-7Not Specified

Note: The lack of comprehensive, directly comparable binding data for both CTA and DMCTA to purified ERα and ERβ represents a significant knowledge gap.

The Role of Co-regulators in Tissue-Specific Activity

The tissue-specific agonist and antagonist effects of SERMs are largely determined by the differential recruitment of coactivator and corepressor proteins to the ligand-ER complex.[4]

  • Agonist Action: In tissues where CTA acts as an agonist, the binding of its active metabolite, DMCTA, to the ER likely induces a conformational change that promotes the recruitment of coactivators (e.g., members of the p160 family like SRC-1, SRC-2, and SRC-3). These coactivators then facilitate the assembly of the transcriptional machinery, leading to the expression of estrogen-responsive genes.

  • Antagonist Action: In tissues where it exhibits an antagonist effect, the DMCTA-ER complex is thought to adopt a different conformation. This conformation hinders the binding of coactivators and may instead promote the recruitment of corepressors (e.g., NCoR, SMRT).[4] Corepressors recruit histone deacetylases (HDACs) to the promoter, leading to chromatin condensation and transcriptional repression.

The specific profile of coactivators and corepressors recruited by the DMCTA-ER complex in different tissues has not been extensively characterized in the available literature. This remains a key area for future research to fully elucidate the molecular basis of CTA's SERM activity.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as a SERM can be visualized as a series of interconnected events, from metabolic activation to the differential regulation of gene expression in various target tissues.

SERM_Mechanism cluster_metabolism Metabolism (Liver) cluster_cellular Target Cell cluster_agonist Agonist Action (e.g., Bone) cluster_antagonist Antagonist Action (e.g., Hypothalamus) CTA This compound (CTA) (Prodrug) DMCTA Desmethylthis compound (DMCTA) (Active Metabolite) CTA->DMCTA CYP450 (Demethylation) ER Estrogen Receptor (ERα or ERβ) DMCTA->ER Binding Coactivators Coactivators (e.g., SRC-1) ER->Coactivators Recruitment Corepressors Corepressors (e.g., NCoR) ER->Corepressors Recruitment Agonist_Response Estrogenic Response (Gene Transcription) Coactivators->Agonist_Response Antagonist_Response Antiestrogenic Response (Transcriptional Repression) Corepressors->Antagonist_Response

This compound's mechanism of action as a SERM.

Detailed Methodologies for Key Experiments

A thorough understanding of CTA's SERM profile requires a suite of well-defined experimental assays. The following are detailed protocols for key experiments cited in the characterization of SERMs.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a compound to ERα and ERβ.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-Estradiol) to the estrogen receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Purified recombinant human ERα and ERβ

  • [³H]-Estradiol

  • Test compound (this compound or Desmethylthis compound)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4, with dithiothreitol added just before use)[1]

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare serial dilutions of the test compound and a reference estrogen (unlabeled estradiol).

  • In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol, and either the test compound, unlabeled estradiol (for standard curve), or buffer alone (for total binding).

  • Add the purified ERα or ERβ to each tube and incubate to allow binding to reach equilibrium.

  • To separate bound from unbound radioligand, add HAP slurry to each tube and incubate on ice.

  • Centrifuge the tubes to pellet the HAP-receptor complexes.

  • Wash the pellets multiple times with assay buffer to remove unbound [³H]-Estradiol.

  • Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound [³H]-Estradiol against the log concentration of the competitor to determine the IC50 value.

ER_Binding_Assay start Start prepare Prepare Reagents: - ERα/ERβ - [³H]-Estradiol - Test Compound Dilutions start->prepare incubate Incubate: ER + [³H]-Estradiol + Competitor prepare->incubate separate Separate Bound/Unbound: Add Hydroxylapatite (HAP) incubate->separate wash Wash Pellets separate->wash measure Measure Radioactivity: Scintillation Counting wash->measure analyze Analyze Data: Determine IC50 and Ki measure->analyze end End analyze->end

Workflow for an Estrogen Receptor Competitive Binding Assay.
Reporter Gene Assay for Estrogenic Activity

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Objective: To quantify the estrogenic (agonist) or antiestrogenic (antagonist) activity of a test compound by measuring the expression of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[5]

Materials:

  • A suitable human cell line (e.g., MCF-7 or HeLa)

  • Expression vectors for human ERα and ERβ

  • A reporter plasmid containing an ERE-driven luciferase gene (e.g., pERE-Luc)

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Cell culture medium (phenol red-free)

  • Transfection reagent

  • Test compound

  • Luciferase assay reagents

Procedure:

  • Seed cells in multi-well plates.

  • Co-transfect the cells with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.

  • After transfection, treat the cells with various concentrations of the test compound (for agonist activity) or the test compound in the presence of a fixed concentration of estradiol (for antagonist activity).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Plot the normalized luciferase activity against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).[5]

Reporter_Gene_Assay start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells transfect Co-transfect with Plasmids: - ERα or ERβ - ERE-Luciferase Reporter - Control (e.g., Renilla) seed_cells->transfect treat Treat Cells with Test Compound (± Estradiol) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Normalize and Determine EC50/IC50 measure->analyze end End analyze->end

Workflow for a Luciferase Reporter Gene Assay.
In Vivo Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic or antiestrogenic activity of a compound by measuring its effect on uterine weight in rodents.[6]

Objective: To determine the ability of a test substance to elicit an increase (agonist) or inhibit an estrogen-induced increase (antagonist) in uterine weight in immature or ovariectomized female rats.

Materials:

  • Immature (e.g., 21-22 days old) or adult ovariectomized female rats

  • Test compound

  • Vehicle (e.g., corn oil)

  • Positive control (e.g., ethinyl estradiol)

  • Analytical balance

Procedure:

  • Acclimate the animals and randomize them into treatment groups.

  • Administer the test compound, vehicle, or positive control daily for three consecutive days via oral gavage or subcutaneous injection.

  • On the fourth day, euthanize the animals and carefully dissect the uteri, trimming away fat and connective tissue.

  • Record the wet weight of each uterus. The blotted weight (after gently pressing on filter paper) can also be recorded.

  • For antagonist studies, co-administer the test compound with a known estrogen.

  • Analyze the data for statistically significant increases or decreases in uterine weight compared to the control groups.

Conclusion and Future Directions

This compound stands as a historically significant SERM, demonstrating the feasibility of designing compounds with tissue-selective estrogenic and antiestrogenic activities. Its mechanism of action is predicated on its metabolic activation to desmethylthis compound and the subsequent interaction of this metabolite with ERα and ERβ. The resulting tissue-specific effects are a consequence of the differential recruitment of coactivators and corepressors to the ligand-ER complex.

However, a comprehensive, quantitative understanding of CTA's SERM activity is hampered by a lack of specific data. Future research should prioritize:

  • Quantitative Binding Assays: Determining the Ki values of both this compound and desmethylthis compound for purified human ERα and ERβ is essential for a precise understanding of their receptor binding profiles.

  • Co-regulator Recruitment Assays: Techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mammalian two-hybrid assays should be employed to identify and quantify the recruitment of a panel of coactivators and corepressors to the DMCTA-ERα and DMCTA-ERβ complexes.

  • Tissue-Specific Gene Expression Profiling: High-throughput transcriptomic studies (e.g., RNA-sequencing) in various estrogen-responsive cell lines and animal tissues treated with DMCTA would provide a global view of the genes regulated by this compound and offer insights into its tissue-specific effects.

By addressing these knowledge gaps, a more complete and detailed picture of the molecular pharmacology of this compound can be constructed, providing valuable insights for the design and development of next-generation SERMs with improved therapeutic profiles.

References

Unraveling Chlorotrianisene: A Technical Guide to its Discovery, Research Timeline, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide detailing the discovery, research timeline, and experimental protocols related to the synthetic estrogen, Chlorotrianisene, has been compiled to serve as a vital resource for researchers, scientists, and drug development professionals. This in-depth guide provides a historical perspective on its development, quantitative data on its biological activity, and detailed methodologies for key experiments, offering a thorough understanding of this significant compound in the field of endocrinology and oncology.

This compound (TACE), a nonsteroidal estrogen, was first synthesized in the mid-20th century and introduced for medical use in the United States in 1952.[1] It emerged from the structural modification of diethylstilbestrol (DES) and belongs to the triphenylethylene group of compounds, which also includes the selective estrogen receptor modulators (SERMs) clomifene and tamoxifen.[1] Initially indicated for hormone replacement therapy to alleviate menopausal symptoms, it was also utilized in the treatment of certain types of breast and prostate cancer.[2] Its use has since declined with the advent of newer hormonal therapies.

Physicochemical and Pharmacokinetic Properties

This compound is a highly lipophilic molecule, a property that contributes to its prolonged duration of action due to storage in and slow release from adipose tissue.[1] It is a prodrug that is metabolically activated in the liver. The primary active metabolite is desmethylthis compound (DMCTA), formed via mono-O-demethylation catalyzed by cytochrome P450 enzymes.[3]

PropertyValueReference
Molecular Formula C23H21ClO3--INVALID-LINK--
Molar Mass 380.86 g/mol --INVALID-LINK--
Melting Point 114-116 °C--INVALID-LINK--
Solubility Insoluble in water. Soluble in DMSO (76 mg/mL) and ethanol (< 1 mg/mL).[4][5][6]

Limited data is available on the specific human pharmacokinetic parameters of this compound.

Mechanism of Action and Biological Activity

This compound, through its active metabolite DMCTA, acts as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[1] Upon binding to these receptors, the complex translocates to the nucleus and modulates the expression of estrogen-responsive genes. This can lead to both estrogenic and, in some contexts, antiestrogenic effects, qualifying it as a selective estrogen receptor modulator (SERM).[1]

ParameterCell LineValueReference
EC50 (Cell Growth Stimulation) MCF-728 nM--INVALID-LINK--
Ki (Estrogen Receptor) MCF-7500 nM--INVALID-LINK--

Key Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to the natural ligand, 17β-estradiol.

Materials:

  • Rat uterine cytosol preparation containing estrogen receptors.

  • Radiolabeled estradiol ([³H]-E2).

  • Unlabeled 17β-estradiol (for standard curve).

  • Test compound (this compound).

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

  • Hydroxylapatite (HAP) slurry.

Procedure:

  • Prepare rat uterine cytosol as a source of estrogen receptors.[7]

  • Incubate a fixed concentration of [³H]-E2 with varying concentrations of unlabeled this compound and a constant amount of uterine cytosol.[7]

  • Incubations are carried out at 4°C for 18-24 hours to reach equilibrium.[7]

  • Separate bound from free [³H]-E2 by adding HAP slurry and washing the pellets.[7]

  • Quantify the amount of bound radioactivity using liquid scintillation counting.[7]

  • Generate a competition curve by plotting the percentage of [³H]-E2 binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.

Cell Proliferation Assay (MCF-7)

This assay assesses the effect of a compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

  • MCF-7 human breast cancer cells.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Estrogen-free medium (phenol red-free medium with charcoal-stripped FBS).

  • Test compound (this compound).

  • MTT or other proliferation assay reagent.

Procedure:

  • Culture MCF-7 cells in standard medium.

  • Prior to the experiment, switch the cells to estrogen-free medium for a period (e.g., 72 hours) to deplete endogenous estrogens and synchronize the cells.[8]

  • Seed the cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 6 days).

  • Assess cell proliferation using an MTT assay, which measures the metabolic activity of viable cells.[9]

  • Read the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell proliferation relative to a vehicle control and determine the EC50 value.

In Vivo Uterotrophic Assay in Rats

This bioassay evaluates the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

Materials:

  • Immature female rats (e.g., 21 days old).[10]

  • Test substance (this compound).

  • Vehicle (e.g., corn oil).

  • Positive control (e.g., ethinyl estradiol).

Procedure:

  • House immature female rats under controlled environmental conditions.

  • Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection.[10]

  • Include a vehicle control group and a positive control group.

  • On the day after the final dose, humanely euthanize the animals.

  • Dissect the uterus and carefully trim it free of adhering fat and mesentery.

  • Blot the uterus to remove excess fluid and record the wet weight.

  • A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

Signaling Pathway and Experimental Workflow Diagrams

Chlorotrianisene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Breast Cancer Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Metabolism CYP450 (Mono-O-demethylation) This compound->Metabolism DMCTA Desmethylthis compound (Active Metabolite) Metabolism->DMCTA ER Estrogen Receptor (ERα / ERβ) DMCTA->ER Binding DMCTA_ER DMCTA-ER Complex ERE Estrogen Response Element (ERE) DMCTA_ER->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation ↑ Proliferation

Bioactivation and genomic signaling pathway of this compound.

Experimental_Workflow_Uterotrophic_Assay cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (3 days) cluster_endpoint Endpoint Measurement Animal Immature Female Rats Vehicle Vehicle Control Animal->Vehicle Daily Dosing Positive_Control Positive Control (Ethinyl Estradiol) Animal->Positive_Control Daily Dosing Test_Compound This compound Animal->Test_Compound Daily Dosing Euthanasia Euthanasia Vehicle->Euthanasia Positive_Control->Euthanasia Test_Compound->Euthanasia Dissection Uterus Dissection Euthanasia->Dissection Weighing Uterine Wet Weight Dissection->Weighing Analysis Statistical Analysis Weighing->Analysis

Workflow for the in vivo rat uterotrophic assay.

Research and Development Timeline

  • Mid-20th Century: Synthesis of this compound as part of the exploration of synthetic alternatives to natural hormones.[2]

  • 1952: this compound (TACE) is introduced for medical use in the United States.[1]

  • 1970s: Studies begin to elucidate the metabolic activation of this compound and its prodrug nature.

  • 1981: Research further characterizes the O-demethylation of this compound in rats, identifying desmethylthis compound as the active metabolite.[3]

  • Late 20th Century: The use of this compound declines with the development and preference for newer hormone therapies and selective estrogen receptor modulators with more favorable safety profiles.

This guide serves as a foundational document for understanding the scientific journey of this compound. The provided data and protocols are intended to aid in the design of new experiments and to provide context for the historical significance of this compound in the development of endocrine therapies.

References

Chlorotrianisene: A Technical Guide to its Prodrug Nature and Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrianisene (CTA), a synthetic nonsteroidal estrogen, has historically been utilized in hormone replacement therapy and for the management of certain cancers. Its clinical efficacy is not attributed to the parent compound itself, but rather to its bioactivation into more potent estrogenic molecules. This technical guide provides a comprehensive overview of this compound's role as a prodrug, detailing its metabolic activation, the characterization of its active metabolites, and the downstream signaling pathways it influences. This document synthesizes available data on its estrogenic activity, experimental protocols for its study, and presents a clear visualization of its metabolic fate.

Introduction

This compound, chemically known as 1,1',1''-(1-chloroethene-1,2,2-triyl)tris(4-methoxybenzene), is a triphenylethylene derivative.[1] While structurally related to other nonsteroidal estrogens like diethylstilbestrol (DES), this compound itself exhibits weak intrinsic estrogenic activity.[1] Its therapeutic effects are primarily mediated through its conversion in the liver to active metabolites that possess a higher affinity for estrogen receptors.[1][2] This conversion is a classic example of a prodrug strategy, where a pharmacologically inactive or less active compound is metabolized in vivo to an active drug. Understanding the metabolic pathway and the activity of the resulting metabolites is crucial for a complete comprehension of this compound's pharmacology.

Metabolic Activation of this compound

The primary site of this compound metabolism is the liver, where it undergoes oxidative demethylation mediated by the cytochrome P450 enzyme system.[1][2] This process involves the removal of one or more methyl groups from the methoxy moieties on the phenyl rings.

The Metabolic Pathway

The metabolic conversion of this compound proceeds through a stepwise demethylation process. The initial and most significant metabolic step is the mono-O-demethylation, which results in the formation of desmethylthis compound (DMCTA) .[1] This metabolite is considered the principal active form of the drug. Further demethylation can occur, leading to the formation of a bis-O-demethylated metabolite .[2]

Below is a diagram illustrating the metabolic pathway of this compound.

Chlorotrianisene_Metabolism CTA This compound (CTA) (Inactive Prodrug) DMCTA Desmethylthis compound (DMCTA) (Active Metabolite) CTA->DMCTA Mono-O-demethylation (Cytochrome P450) BisDMCTA Bis-desmethylthis compound (Metabolite) DMCTA->BisDMCTA O-demethylation (Cytochrome P450)

Figure 1: Metabolic Pathway of this compound.

Active Metabolites and Estrogenic Activity

The estrogenic potency of this compound's metabolites is significantly greater than that of the parent compound. This is attributed to the presence of free hydroxyl groups, which are crucial for binding to and activating estrogen receptors.

Quantitative Analysis of Estrogenic Activity

While specific Ki and EC50 values for the direct metabolites of this compound are not widely reported in publicly available literature, the principle of increased potency following demethylation is well-established for similar compounds. For context, the relative binding affinity (RBA) of various compounds to the estrogen receptor can be compared.

Table 1: Estrogenic Activity Data of this compound and Related Compounds

CompoundEC50 (MCF-7 cells)Ki (Estrogen Receptor)Relative Binding Affinity (RBA)
This compound28 nM[3]500 nM[3]Data not available
Desmethylthis compoundData not availableData not availableData not available
Bis-desmethylthis compoundData not availableData not availableData not available
Estradiol~0.1 nM~0.1 nM100

Experimental Protocols

The study of this compound metabolism and the activity of its metabolites involves several key experimental techniques. Below are detailed methodologies for commonly cited experiments.

In Vitro Metabolism Using Liver Microsomes

This protocol is designed to assess the metabolic conversion of this compound in a controlled in vitro environment.

Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites.

Materials:

  • Rat liver microsomes

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Add the NADPH regenerating system to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (e.g., at a final concentration of 10 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC-MS/MS.

Workflow Diagram:

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare reaction mixture (microsomes, buffer) add_nadph Add NADPH regenerating system prep_mix->add_nadph pre_incubate Pre-incubate at 37°C add_nadph->pre_incubate add_cta Add this compound (start reaction) pre_incubate->add_cta incubate Incubate at 37°C add_cta->incubate aliquots Withdraw aliquots at time points incubate->aliquots quench Quench reaction with acetonitrile aliquots->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by HPLC-MS/MS centrifuge->analyze

Figure 2: Workflow for In Vitro Metabolism of this compound.
Metabolite Identification by HPLC-MS/MS

Objective: To identify and structurally characterize the metabolites of this compound from in vitro or in vivo samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., start with 95% A, ramp to 95% B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Type: Full scan for parent ions and product ion scan for fragmentation analysis.

  • Collision Energy: Optimized for fragmentation of the parent drug and expected metabolites.

Data Analysis:

  • Identify the mass-to-charge ratio (m/z) of the parent this compound molecule.

  • Search for potential metabolites by looking for characteristic mass shifts corresponding to demethylation (-14 Da for CH2).

  • Perform product ion scans on the parent and potential metabolite peaks to obtain fragmentation patterns.

  • Compare the fragmentation patterns to aid in structural elucidation.

Signaling Pathways

The active metabolites of this compound, being estrogenic, exert their effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that ultimately alter gene expression.

Estrogen Receptor Signaling

Upon binding of an active metabolite like DMCTA, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and the initiation of gene transcription.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolite Active Metabolite (DMCTA) ER Estrogen Receptor (ER) Metabolite->ER Binding ER_Metabolite ER-Metabolite Complex Dimer ER Dimer ER_Metabolite->Dimer Dimerization Dimer_n ER Dimer Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators Dimer_n->ERE Binding

Figure 3: Estrogen Receptor Signaling Pathway.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound and its metabolites in humans are not extensively documented in recent literature. However, it is known to be highly lipophilic, leading to its storage in adipose tissue and a prolonged duration of action.[1][2] The oral route of administration is crucial for its efficacy, as parenteral administration would bypass the first-pass metabolism in the liver, reducing the formation of active metabolites.[1]

Table 2: General Pharmacokinetic Profile of this compound

ParameterValue/Description
Absorption Well absorbed orally.
Distribution Highly lipophilic, significant storage in adipose tissue.[1][2]
Metabolism Hepatic; extensive first-pass metabolism to active metabolites.[1][2]
Elimination Primarily through bile and feces.
Half-life Long, due to slow release from fat stores.[1]

Conclusion

This compound serves as a compelling example of a prodrug whose therapeutic utility is entirely dependent on its in vivo metabolic activation. The O-demethylation of this compound in the liver produces active metabolites, most notably desmethylthis compound, which are potent estrogens. These metabolites then engage the classical estrogen receptor signaling pathway to elicit their physiological effects. While the general principles of its pharmacology are understood, a notable gap exists in the public domain regarding specific quantitative data on the binding affinities, potencies, and pharmacokinetic profiles of its purified metabolites. Further research to elucidate these specific parameters would provide a more complete understanding of this compound's mechanism of action and could inform the development of future selective estrogen receptor modulators.

References

Estrogenic and antiestrogenic activities of Chlorotrianisene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Estrogenic and Antiestrogenic Activities of Chlorotrianisene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CTA), chemically known as tri-p-anisylchloroethylene, is a synthetic, non-steroidal estrogen belonging to the triphenylethylene group.[1] First introduced for medical use in 1952, it was prescribed for conditions such as menopausal symptoms and as a palliative treatment for prostate cancer.[1][2] CTA is structurally related to other well-known selective estrogen receptor modulators (SERMs) like tamoxifen and clomifene.[1] It is characterized by a complex pharmacological profile, exhibiting both estrogenic and antiestrogenic activities depending on the target tissue.[1][3] Notably, CTA itself is an inactive prodrug that requires metabolic activation in the liver to exert its effects.[1][4] Its high lipophilicity leads to storage in adipose tissue, resulting in a prolonged duration of action.[1] Although now discontinued, the study of CTA provides valuable insights into the mechanisms of SERMs.[1][2]

Core Mechanism of Action: A Duality of Function

This compound's biological activities are mediated through its interaction with estrogen receptors (ERα and ERβ). However, the parent compound has little to no binding affinity for these receptors.[4] It must first undergo O-demethylation by cytochrome P-450 enzymes in the liver to form active metabolites, which are responsible for its pharmacological effects.[1][4]

The ultimate response—whether estrogenic or antiestrogenic—is context-dependent, relying on factors such as the specific target tissue, the relative expression levels of ERα and ERβ, and the presence of various co-regulatory proteins (co-activators and co-repressors) that are recruited to the receptor-ligand complex.

Signaling Pathway

Upon entering a target cell, the active metabolite of this compound binds to estrogen receptors in the cytoplasm. This binding event causes the dissociation of heat shock proteins, leading to a conformational change in the receptor and subsequent dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that produce the final physiological response. In some tissues, the complex promotes transcription (estrogenic effect), while in others, it may compete with endogenous estradiol or recruit co-repressors, thereby inhibiting transcription (antiestrogenic effect).

CTA_Signaling_Pathway This compound (CTA) Signaling Pathway cluster_outside cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTA_prodrug This compound (Prodrug) CTA_active Active Metabolite CTA_prodrug->CTA_active Metabolic Activation (Liver P-450) ER Estrogen Receptor (ERα / ERβ) CTA_active->ER Binds Complex Activated Receptor-Ligand Complex ER->Complex Dimerization & Activation HSP Heat Shock Proteins HSP->ER Dissociates ERE Estrogen Response Element (ERE) Complex->ERE Nuclear Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription Estrogenic Estrogenic Effects (e.g., Uterine Growth) Transcription->Estrogenic Antiestrogenic Antiestrogenic Effects (e.g., Breast Tissue) Transcription->Antiestrogenic

Caption: Generalized signaling pathway for this compound's metabolic activation and action.

Quantitative Data Presentation

The following table summarizes available quantitative data on the in vitro activity of this compound, providing a basis for assessing its potency.

Cell LineAssay TypeEndpoint MeasuredValueActivity ProfileReference
MCF-7Cell ProliferationGrowth StimulationEC50 = 28 nMEstrogenic[3]
MCF-7Receptor BindingInhibition ConstantKi = 500 nMEstrogenic[3]

Note: Comprehensive, modern comparative binding affinity data for this compound across ERα and ERβ is limited due to its discontinuation.

Experimental Protocols

The characterization of compounds like this compound relies on a suite of standardized in vitro assays.[5][6] The methodologies for two fundamental assays are detailed below.

Protocol: Competitive Estrogen Receptor Binding Assay

This assay is designed to measure the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]estradiol.[5]

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis A1 Prepare ERα or ERβ Receptor Solution B1 Combine ER, [³H]Estradiol, and Test Compound A1->B1 A2 Prepare Radiolabeled [³H]Estradiol Solution A2->B1 A3 Prepare Serial Dilutions of this compound A3->B1 B2 Incubate to Allow Competitive Binding to Reach Equilibrium B1->B2 C1 Separate Receptor-Bound from Free Ligand (e.g., Charcoal, Filtration) B2->C1 C2 Quantify Bound Radioactivity via Scintillation Counting C1->C2 D1 Plot % Inhibition vs. Log[this compound] C2->D1 D2 Calculate IC50 and Relative Binding Affinity (RBA) D1->D2

Caption: Experimental workflow for a competitive estrogen receptor binding assay.

Methodology Details:

  • Reagents: Purified recombinant human ERα or ERβ, [³H]estradiol, and the test compound (this compound).

  • Incubation: A constant concentration of ER and [³H]estradiol are incubated with varying concentrations of the test compound in a suitable buffer.

  • Equilibrium: The mixture is incubated, typically at 4°C, for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Unbound ligands are removed. A common method is the addition of a dextran-coated charcoal slurry, which adsorbs small, free molecules, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant, which contains the receptor-bound [³H]estradiol, is measured using a liquid scintillation counter.

  • Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of [³H]estradiol binding) is determined.

Protocol: E-SCREEN (Estrogen-Screen) Cell Proliferation Assay

The E-SCREEN assay uses an estrogen-responsive cell line (typically MCF-7 human breast cancer cells) to measure the proliferative (estrogenic) or anti-proliferative (antiestrogenic) effect of a compound.[6][7]

EScreen_Workflow cluster_culture 1. Cell Culture Preparation cluster_seeding 2. Seeding and Treatment cluster_incubation 3. Incubation and Proliferation cluster_analysis 4. Quantification and Analysis A1 Culture MCF-7 cells in standard growth medium A2 Strip cells of endogenous hormones by culturing in phenol red-free medium with charcoal-stripped serum A1->A2 B1 Seed cells into multi-well plates A2->B1 B2 Treat with Vehicle, Estradiol (E2), or varying doses of CTA. For antiestrogenicity, co-treat with E2 + CTA. B1->B2 C1 Incubate plates for ~6 days to allow for cell proliferation B2->C1 D1 Fix and stain cells (e.g., Sulforhodamine B) C1->D1 D2 Measure absorbance to quantify cell biomass D1->D2 D3 Calculate Proliferative Effect (PE) or inhibition percentage D2->D3

Caption: Experimental workflow for the E-SCREEN cell proliferation assay.

Methodology Details:

  • Cell Preparation: MCF-7 cells are weaned off hormones by culturing them in a medium lacking phenol red (a weak estrogen) and supplemented with charcoal-dextran stripped fetal bovine serum.

  • Treatment: Cells are seeded in plates and, after attachment, are treated with the test compound (CTA) across a range of concentrations. Controls include a vehicle (e.g., DMSO), a positive control (17β-estradiol), and for antiestrogenicity, co-treatment of a fixed concentration of estradiol with varying concentrations of CTA.

  • Incubation: The cells are incubated for approximately 6 days.

  • Quantification: The assay is terminated by fixing the cells and staining them with an agent that binds to cellular proteins, such as Sulforhodamine B (SRB). After washing away excess dye, the bound dye is solubilized and the absorbance is read on a plate reader, which is proportional to the cell number.

  • Analysis: The proliferative effect is often calculated relative to the maximal proliferation induced by estradiol. EC50 (for estrogenicity) or IC50 (for antiestrogenicity) values are determined from the dose-response curves.

Conclusion

This compound is a classic example of a selective estrogen receptor modulator, possessing a pharmacological profile that includes both estrogenic and antiestrogenic activities. Its function is dictated by its metabolic activation and subsequent interaction with estrogen receptors in a tissue-specific manner. While the discontinuation of CTA has limited the availability of modern quantitative data, the foundational studies and the experimental protocols used to characterize its activity remain highly relevant. Understanding the dualistic nature of CTA and the methodologies used to dissect it provides a crucial framework for the ongoing research and development of new, more selective, and safer SERMs for various therapeutic applications.

References

An In-depth Technical Guide on the Binding Affinity of Chlorotrianisene for Estrogen Receptors Alpha and Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrianisene (CTA), a non-steroidal synthetic estrogen, has historically been used in hormone replacement therapy. As a selective estrogen receptor modulator (SERM), its interaction with the two estrogen receptor subtypes, alpha (ERα) and beta (ERβ), is of significant interest for understanding its therapeutic actions and potential for drug development. This technical guide provides a comprehensive overview of the binding affinity of this compound for ERα and ERβ, presenting quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. Notably, available data suggests that this compound exhibits a preferential binding affinity for ERβ over ERα.

Quantitative Binding Affinity Data

The binding affinity of this compound for estrogen receptors alpha and beta has been quantified using various metrics, including Relative Binding Affinity (RBA), inhibitory constant (Ki), and half-maximal effective concentration (EC50). The available data is summarized in the tables below for direct comparison.

Table 1: Relative Binding Affinity (RBA) of this compound for ERα and ERβ

CompoundERα RBA (%)ERβ RBA (%)Receptor SourceReference
This compound1.7415.30Human (α), Rat (β)[1]
Estradiol100100Human (α), Rat (β)[1]

RBA is calculated relative to estradiol (RBA = 100%). A higher RBA value indicates a stronger binding affinity.

Table 2: Inhibitory Constant (Ki) and Half-Maximal Effective Concentration (EC50) of this compound

ParameterValueCell LinePredominant ReceptorReference
Ki500 nMMCF-7ERα[2]
EC5028 nMMCF-7ERα[2]

MCF-7 cells are human breast cancer cells that predominantly express ERα.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity of this compound.

Competitive Radioligand Binding Assay for Relative Binding Affinity (RBA)

This protocol is based on the methodology described by Kuiper et al. (1997), which is the likely primary source for the RBA values presented in Table 1.[1]

Objective: To determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for receptor binding.

Materials:

  • Receptors: In vitro synthesized human ERα and rat ERβ proteins.

  • Radioligand: [3H]17β-estradiol.

  • Competitor: this compound.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Separation Matrix: Hydroxylapatite slurry.

  • Scintillation Cocktail and Counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Receptor Preparation (In vitro synthesis of human ERα and rat ERβ) Incubation Incubate Receptor, Radioligand, and Competitor at 4°C Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Serial dilutions of this compound and [3H]Estradiol) Ligand_Prep->Incubation HAP_Addition Add Hydroxylapatite Slurry to separate bound from free ligand Incubation->HAP_Addition Washing Wash pellets to remove unbound ligand HAP_Addition->Washing Scintillation Add Scintillation Cocktail and count radioactivity Washing->Scintillation Analysis Calculate IC50 and RBA Scintillation->Analysis G cluster_transfection Cell Culture & Transfection cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture Culture MCF-7 cells Transfection Transfect cells with ERE-reporter plasmid Cell_Culture->Transfection Treatment Treat cells with varying concentrations of this compound Transfection->Treatment Lysis Lyse cells and measure reporter gene activity Treatment->Lysis Analysis Plot dose-response curve and determine EC50 Lysis->Analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTA This compound (CTA) CTA_ER CTA-ER Complex CTA->CTA_ER ER ERα or ERβ ER_HSP ER-HSP Complex ER->ER_HSP HSP Heat Shock Proteins (HSP) HSP->ER_HSP ER_HSP->CTA_ER Binding & HSP Dissociation Dimerization Dimerization CTA_ER->Dimerization Dimer CTA-ER Dimer Dimerization->Dimer Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binding Transcription Transcription of Target Genes ERE->Transcription Coactivators Coactivators Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CTA This compound (CTA) mER Membrane ERα or ERβ CTA->mER Binding G_protein G-proteins mER->G_protein Activation AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Cascade (e.g., ERK) PKA->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Response Rapid Cellular Responses (e.g., ion channel modulation, calcium mobilization) IP3->Cellular_Response PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK MAPK->Cellular_Response

References

Early Clinical Studies and Original Therapeutic Indications of Chlorotrianisene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene, a synthetic, non-steroidal estrogen, was first introduced for medical use in 1952.[1] Known by the trade name TACE (tri-p-anisylchloroethylene), it emerged during a period of intense exploration into synthetic hormonal alternatives.[2][3] As a member of the triphenylethylene group, it is structurally related to diethylstilbestrol (DES).[3] This technical guide provides an in-depth analysis of the early clinical studies that established the original therapeutic indications of this compound, focusing on the period of the 1950s and 1960s. It details the initial understanding of its mechanism of action, experimental protocols of the era, and the quantitative outcomes of these foundational studies.

Core Properties and Mechanism of Action

This compound is a prodrug that is metabolized in the liver to its active form, desmethylthis compound, a weak estrogenic compound.[1] A key characteristic of this compound is its high lipophilicity, leading to its storage in adipose tissue.[1] This storage results in a slow release of the active compound, giving it a prolonged duration of action.[1]

Early research identified this compound as an estrogen receptor agonist.[2][3] It was later understood to act as a selective estrogen receptor modulator (SERM), exhibiting predominantly estrogenic effects with some antiestrogenic activity.[3] This dual activity is believed to be a result of its interaction with estrogen receptors, leading to conformational changes that modulate gene expression in a tissue-specific manner.

cluster_blood Bloodstream cluster_liver Liver cluster_fat Adipose Tissue cluster_target Target Tissue This compound This compound (Oral Administration) Metabolism Mono-O-demethylation (CYP450) This compound->Metabolism Storage Storage and Slow Release This compound->Storage DMCTA Desmethylthis compound (Active Metabolite) Metabolism->DMCTA Storage->DMCTA ER Estrogen Receptor DMCTA->ER Binds to Response Estrogenic/Antiestrogenic Response ER->Response Leads to

Figure 1: Pharmacokinetic and Mechanistic Pathway of this compound.

Original Therapeutic Indications and Early Clinical Data

The primary therapeutic indications for this compound established in its early clinical use were the management of menopausal symptoms, palliative treatment of advanced prostate cancer, and the suppression of postpartum lactation. It was also investigated for dysfunctional uterine bleeding.

Management of Menopausal Symptoms

This compound was widely used for the alleviation of vasomotor symptoms associated with menopause, such as hot flashes and vaginal dryness.[2]

Experimental Protocols: Early clinical trials for menopausal symptoms often relied on patient-reported outcomes and physician assessments. A common tool that emerged during this era was the Kupperman Index, developed in 1953, which provided a structured method for evaluating the severity of eleven common menopausal symptoms. Patients were typically postmenopausal women experiencing significant vasomotor symptoms.

Quantitative Data Summary:

IndicationDosageNumber of PatientsKey OutcomesSource
Menopausal Symptoms12-18 mg/dayNot specified in available abstractsAlleviation of hot flashes, vaginal dryness, and mood swings.[2]
Palliative Treatment of Advanced Prostate Cancer

Following the discovery that prostate cancer growth could be inhibited by androgen deprivation, estrogens became a cornerstone of palliative therapy.[4] this compound was utilized in this context.[3]

Experimental Protocols: The evaluation of treatment response in early prostate cancer trials was less standardized than modern criteria. Assessments often included monitoring changes in prostate size via palpation, and tracking levels of serum acid and alkaline phosphatases as markers of disease activity.[4] Patient-reported outcomes, such as pain relief, were also critical endpoints.

Quantitative Data Summary:

IndicationDosageNumber of PatientsKey OutcomesSource
Prostate Cancer48 mg/dayNot specified in available abstractsPalliative effects. Notably, it did not significantly suppress plasma levels of follicle-stimulating and luteinizing hormones.[5][3][5]
Suppression of Postpartum Lactation

For mothers who were unable or chose not to breastfeed, this compound was used to prevent or reduce breast engorgement and milk production.[6][7]

Experimental Protocols: Clinical trials for lactation suppression were often double-blind and placebo-controlled.[6] The primary endpoints were the degree of breast engorgement, milk leakage, and the need for other supportive measures, as assessed by both patients and clinicians.

Quantitative Data Summary:

IndicationDosageNumber of PatientsKey OutcomesSource
Suppression of Postpartum LactationNot specified in available abstractsA double-blind trial was conducted.Effective suppression of lactation.[1][6]
Dysfunctional Uterine Bleeding

The estrogenic properties of this compound also led to its investigation for the management of certain menstrual irregularities, such as dysfunctional uterine bleeding.

Experimental Protocols: Studies in this area would have focused on the regulation of menstrual cycles and the reduction of excessive or irregular bleeding. Patient diaries tracking menstrual patterns and blood loss would have been a primary method of data collection.

Quantitative Data Summary:

IndicationDosageNumber of PatientsKey OutcomesSource
Dysfunctional Uterine BleedingNot specified in available abstractsNot specified in available abstractsInvestigated for management of menstrual irregularities.[8]

Experimental Workflow for Early Clinical Trials

The general workflow for early clinical trials of this compound would have followed a logical progression from patient selection to outcome assessment, albeit with methodologies that were less standardized than today's.

cluster_workflow Typical Early Clinical Trial Workflow for this compound A Patient Selection (Based on clinical diagnosis of menopause, prostate cancer, or postpartum status) B Baseline Assessment (e.g., Kupperman Index, phosphatase levels, lactation status) A->B C Treatment Administration (Oral this compound at specified dosage) B->C D Follow-up Assessments (Regular intervals to monitor symptoms and side effects) C->D E Outcome Evaluation (Comparison of follow-up data to baseline) D->E

Figure 2: Generalized Experimental Workflow for Early this compound Trials.

Conclusion

The early clinical studies of this compound in the 1950s and 1960s established its role as a versatile synthetic estrogen for a range of hormone-related conditions. Its unique pharmacokinetic profile, characterized by storage in adipose tissue and prolonged activity, offered a distinct therapeutic option at the time. While the methodologies of these early trials were rudimentary by modern standards, they successfully identified the primary therapeutic benefits of this compound in managing menopausal symptoms, palliating advanced prostate cancer, and suppressing postpartum lactation. This historical perspective is crucial for understanding the evolution of hormone therapy and the development of later-generation selective estrogen receptor modulators.

References

The Triad of Triphenylethylenes: A Structural and Mechanistic Dissection of Chlorotrianisene, Tamoxifen, and Clomiphene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrianisene, tamoxifen, and clomiphene represent a class of non-steroidal triphenylethylene derivatives that have played a pivotal role in endocrine therapy. While sharing a common structural backbone, subtle molecular variations give rise to a spectrum of tissue-selective estrogen receptor agonistic and antagonistic activities. This technical guide provides a comprehensive analysis of the structural relationships, mechanisms of action, and key experimental methodologies used to characterize these influential selective estrogen receptor modulators (SERMs).

Introduction

The discovery and development of synthetic non-steroidal estrogens and antiestrogens have revolutionized the treatment of various hormone-dependent conditions, including breast cancer and infertility. This compound, an early synthetic estrogen, paved the way for the development of tamoxifen and clomiphene, which exhibit a more complex profile of tissue-specific estrogenic and antiestrogenic effects.[1] This dual activity, termed selective estrogen receptor modulation, has been a cornerstone of targeted endocrine therapies. Understanding the intricate relationship between the chemical structure and biological activity of these compounds is crucial for the rational design of next-generation SERMs with improved efficacy and safety profiles.

Structural Relationship

This compound, tamoxifen, and clomiphene are all derivatives of triphenylethylene, characterized by a central ethylene core with three phenyl ring substitutions.[2] Their structural similarities and key differences are outlined below.

Chemical Structures:

  • This compound: Also known as tri-p-anisylchloroethylene, it is characterized by three p-methoxyphenyl groups attached to the ethylene core and a chlorine atom.[3]

  • Tamoxifen: Possesses two phenyl rings and a third phenyl ring substituted with a dimethylaminoethoxy side chain, which is crucial for its antiestrogenic activity.[4][5][6]

  • Clomiphene: Structurally very similar to tamoxifen, it features a diethylaminoethoxy side chain and a chlorine atom on the ethylene core.[7][8][9] Clomiphene is typically administered as a mixture of its (E)- and (Z)-isomers, enclomiphene and zuclomiphene, which have different pharmacological properties.

G TPE Triphenylethylene (Core Scaffold) CHL This compound TPE->CHL Addition of 3x -OCH3 & 1x -Cl TAM Tamoxifen CHL->TAM Modification of side chains CLO Clomiphene CHL->CLO Modification of side chains TAM->CLO Structural Analogue

Figure 1: Structural relationship of the triphenylethylene derivatives.

Mechanism of Action: Selective Estrogen Receptor Modulation

The primary mechanism of action for all three compounds involves competitive binding to estrogen receptors (ERs), primarily ERα and ERβ.[10][11] Upon binding, they induce conformational changes in the receptor, which dictates the subsequent recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene transcription.

  • Antagonistic Effects: In tissues like the breast, tamoxifen and clomiphene act as ER antagonists.[4][12] The binding of the SERM-ER complex to estrogen response elements (EREs) on DNA leads to the recruitment of co-repressors, inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.

  • Agonistic Effects: In other tissues, such as the endometrium and bone, these compounds can exhibit estrogenic (agonistic) effects.[11] This is a key aspect of their "selective" modulation. For instance, tamoxifen's estrogenic effect on bone can be beneficial in preventing osteoporosis.[11]

  • This compound's Activity: this compound is considered a long-acting estrogen with some antiestrogenic properties.[1][13][14] It acts as a prodrug and is metabolized in the liver to a more active compound.[1]

G SERM SERM (e.g., Tamoxifen, Clomiphene) ER Estrogen Receptor (ER) SERM->ER Binds to SERM_ER SERM-ER Complex ER->SERM_ER ERE Estrogen Response Element (ERE) on DNA SERM_ER->ERE Binds to CoRep Co-repressors ERE->CoRep Recruits in Antagonistic Tissues CoAct Co-activators ERE->CoAct Recruits in Agonistic Tissues Antagonist Antagonistic Effect (e.g., Breast Tissue) Inhibition of Proliferation CoRep->Antagonist Leads to Agonist Agonistic Effect (e.g., Bone, Endometrium) Estrogenic Action CoAct->Agonist Leads to

Figure 2: Generalized signaling pathway of SERMs.

Quantitative Data

The following table summarizes key quantitative data related to the estrogen receptor binding affinity and clinical efficacy of these compounds. It is important to note that reported values can vary depending on the specific assay conditions and cell lines used.

CompoundRelative Binding Affinity (RBA) for ERα (Estradiol = 100%)Ovulation Rate (in anovulatory women)Pregnancy Rate per Cycle (in anovulatory women)
This compound Ki of 500 nM in MCF-7 cells[14]N/AN/A
Tamoxifen 2.5%[15] (Metabolite 4-hydroxytamoxifen has much higher affinity, ~100%)[9]~44-70%[16][17]~14-22%[16]
Clomiphene Enclomiphene = 2%[18]~66-70%[16]~14-20%[16]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol.

Methodology:

  • Preparation of Uterine Cytosol: Uterine cytosol, which is rich in estrogen receptors, is prepared from immature female rats. The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction.[19]

  • Competitive Binding Reaction: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (competitor).

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[19]

  • Quantification: The amount of bound [³H]-estradiol is quantified by liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of [³H]-estradiol bound versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.

G Start Start Prep Prepare Rat Uterine Cytosol (Source of ER) Start->Prep Incubate Incubate Cytosol with: - [3H]-Estradiol (constant) - Test Compound (variable conc.) Prep->Incubate Separate Separate Bound and Free Ligand (e.g., Hydroxylapatite) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Plot % Bound vs. [Competitor] - Determine IC50 and RBA Quantify->Analyze End End Analyze->End

Figure 3: Workflow for an estrogen receptor competitive binding assay.
Cell Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the effect of SERMs on the proliferation of estrogen-sensitive cells, such as the MCF-7 breast cancer cell line.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically phenol red-free to avoid estrogenic effects from the pH indicator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the SERM, alone or in combination with estradiol, for a specified period (e.g., 72-144 hours).[20]

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable, proliferating cells. The results are often expressed as a percentage of the control (vehicle-treated) cells.

Conclusion

This compound, tamoxifen, and clomiphene, all stemming from a common triphenylethylene scaffold, exhibit a fascinating and clinically significant structure-activity relationship. Their ability to selectively modulate estrogen receptor activity in a tissue-dependent manner has provided powerful therapeutic tools for a range of diseases. A thorough understanding of their structural nuances, mechanisms of action, and the experimental methods used to characterize them is essential for the continued development of novel SERMs with enhanced therapeutic indices. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

A Historical Deep Dive: The Pharmacological Profile of Chlorotrianisene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pharmacological profile of Chlorotrianisene (CTA), a pioneering synthetic non-steroidal estrogen, drawing exclusively from historical literature. Aimed at researchers, scientists, and drug development professionals, this document meticulously outlines its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Pharmacological Characteristics

This compound, first introduced in 1952, is recognized as a selective estrogen receptor modulator (SERM) and a prodrug.[1] Its biological activity is primarily attributed to its metabolite, desmethylthis compound (DMCTA), formed via mono-O-demethylation in the liver.[1] A key characteristic of CTA is its high lipophilicity, leading to storage in adipose tissue and a consequently prolonged duration of action.[1]

Estrogen Receptor Binding Affinity

The interaction of a ligand with its receptor is a fundamental determinant of its pharmacological effect. Historical assays quantified the binding affinity of this compound to the estrogen receptor (ER) relative to the endogenous estrogen, estradiol.

CompoundRelative Binding Affinity (%) (Estradiol = 100%)
This compound (TACE)1.74

Table 1: Relative binding affinity of this compound for the estrogen receptor.[2]

Pharmacokinetics: An Enduring Presence

Note: Detailed historical pharmacokinetic data such as Cmax, Tmax, and half-life for this compound and its metabolites in humans are not well-documented in the readily accessible historical literature.

Experimental Protocols from the Historical Archives

The estrogenic activity of this compound was historically characterized using established in vivo assays, most notably the uterotrophic assay.

Uterotrophic Assay in Immature Rats

This bioassay was a cornerstone in determining the estrogenic potency of compounds. The protocol, as inferred from historical practices, is outlined below.

Objective: To assess the estrogenic activity of a test compound by measuring the increase in uterine weight in immature female rats.

Animal Model: Immature female rats (typically 21 days old) were used as their hypothalamic-pituitary-ovarian axis is not fully functional, resulting in low endogenous estrogen levels and a low baseline uterine weight.[3]

Procedure:

  • Animal Preparation: Immature female rats were housed under standard laboratory conditions.

  • Administration of Test Compound: The test substance, such as this compound, was administered daily for a minimum of three consecutive days.[3] Administration was typically via oral gavage or subcutaneous injection.[3]

  • Observation: General clinical observations and body weight were recorded daily.[3]

  • Endpoint Measurement: One day after the final dose, the animals were euthanized, and the uteri were excised and weighed.[3] A statistically significant increase in uterine weight compared to a vehicle-treated control group indicated estrogenic activity.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating estrogen receptors, mimicking the action of endogenous estrogens.[4] This interaction initiates a cascade of cellular events, leading to varied physiological responses. As a SERM, CTA can exhibit both estrogenic and antiestrogenic effects depending on the target tissue.[1]

Metabolism and Activation

The biotransformation of this compound to its more active metabolite is a critical step in its mechanism of action.

This compound This compound (Prodrug) Liver Liver (CYP450 Mono-O-demethylation) This compound->Liver Metabolism DMCTA Desmethylthis compound (Active Metabolite) Liver->DMCTA

Caption: Metabolic activation of this compound.

Estrogenic Signaling Pathway

Upon binding of the active metabolite to the estrogen receptor, a series of events are initiated, culminating in the modulation of gene expression.

cluster_cell Target Cell DMCTA Desmethylthis compound ER Estrogen Receptor (ER) DMCTA->ER Binds to Complex DMCTA-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Response Physiological Response Transcription->Response Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH / FSH Estradiol Estradiol Gonads->Estradiol Produces Estradiol->Hypothalamus Negative Feedback CTA This compound (CTA) CTA->Hypothalamus Antagonizes Estradiol GnRH GnRH LH_FSH LH / FSH

References

Methodological & Application

Application Notes and Protocols: In Vitro Studies of Chlorotrianisene on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for in vitro studies of Chlorotrianisene specifically on MCF-7 breast cancer cells yielded limited quantitative data regarding its effects on apoptosis and the cell cycle. The following application notes and protocols are based on the available information for this compound and generalized methodologies for testing compounds on MCF-7 cells, as established in the broader scientific literature.

Introduction

This compound, also known as tri-p-anisylchloroethylene (TACE), is a synthetic, non-steroidal estrogen that functions as a selective estrogen receptor modulator (SERM).[1][2][3] Historically, it has been used for hormone replacement therapy and in the treatment of certain types of breast and prostate cancer.[1] Its mechanism of action involves binding to and activating estrogen receptors (ER), which can lead to a variety of physiological responses.[1] In the context of ER-positive breast cancer cell lines like MCF-7, its effects can be complex, potentially involving both estrogenic (growth-stimulatory) and antiestrogenic (growth-inhibitory) activities.[4][5]

MCF-7 cells are a well-established in vitro model for luminal A subtype breast cancer, characterized by the expression of estrogen and progesterone receptors.[6] This makes them a suitable model for studying the effects of hormone-modulating compounds like this compound.

Quantitative Data

The available quantitative data for the effect of this compound on MCF-7 cells is limited to its growth-stimulatory effects.

ParameterValueCell LineReference
EC50 (Cell Growth Stimulation) 28 nMMCF-7[4][5]
Ki (Estrogen Receptor Affinity) 500 nMMCF-7[4][5]

Note: The EC50 value indicates the concentration at which this compound produces half of its maximum stimulatory effect on MCF-7 cell growth. The Ki value represents the inhibition constant for its binding to the estrogen receptor.

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of a test compound, such as this compound, on MCF-7 breast cancer cells.

Cell Culture and Maintenance

MCF-7 cells should be cultured and maintained according to standard cell culture protocols.

  • Cell Line: MCF-7 (ATCC HTB-22)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Cells should be passaged weekly, and the culture medium changed twice a week.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Seed MCF-7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in each phase of the cell cycle can be determined.

Protocol:

  • Seed MCF-7 cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway in MCF-7 Cells

This compound, as an estrogenic compound, is expected to interact with the estrogen receptor signaling pathway in MCF-7 cells. The binding of an estrogenic ligand to the estrogen receptor (ER) in the cytoplasm leads to its dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in cell proliferation and survival.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER_dimer ER Dimer ER->ER_dimer Dimerization DNA DNA ER_dimer->DNA Translocates to Nucleus & Binds to ERE mRNA mRNA DNA->mRNA Transcription ERE Estrogen Response Element (ERE) Proteins Proteins for Cell Proliferation & Survival mRNA->Proteins Translation

Caption: Estrogen receptor signaling pathway in MCF-7 cells.

Experimental Workflow for In Vitro Assays

The following diagram illustrates the general workflow for conducting the described in vitro experiments.

Experimental_Workflow cluster_assays Assays start Start: MCF-7 Cell Culture seeding Cell Seeding (96-well or 6-well plates) start->seeding treatment Treatment with this compound (various concentrations & time points) seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis cell_cycle->analysis end End: Results Interpretation analysis->end

Caption: General experimental workflow for in vitro assays.

Logical Relationship for Apoptosis Detection

This diagram shows the logical relationship between the states of cells as detected by Annexin V and Propidium Iodide staining in a flow cytometry-based apoptosis assay.

Apoptosis_Detection live Live Cells (Annexin V- / PI-) early_apoptosis Early Apoptosis (Annexin V+ / PI-) live->early_apoptosis necrosis Necrosis (Annexin V- / PI+) live->necrosis late_apoptosis Late Apoptosis/ Necrosis (Annexin V+ / PI+) early_apoptosis->late_apoptosis

Caption: Cellular states in an Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Chlorotrianisene in Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene (CTA), a synthetic, non-steroidal estrogen, has historically been used in hormone replacement therapy, for the management of menopausal symptoms, and in the treatment of prostate cancer.[1] As a selective estrogen receptor modulator (SERM), it exhibits tissue-specific estrogenic and antiestrogenic activities. Notably, this compound is a pro-drug that undergoes metabolic activation in the liver, where it is converted to a more potent estrogenic compound. Its lipophilic nature leads to storage in adipose tissue, resulting in a prolonged duration of action. These characteristics make it a subject of interest in endocrinology research for studying estrogen receptor signaling and hormone action.

These application notes provide an overview of the research applications of this compound, summarize its known quantitative parameters, and detail experimental protocols for its study.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its interactions with estrogen receptors.

ParameterValueCell Line/SystemReference
EC₅₀ 28 nMMCF-7 cells[2]
Kᵢ 500 nMMCF-7 cells[2]
Relative Binding Affinity (RBA) for ERα 1.74% (relative to Estradiol)Not Specified[3]
Relative Binding Affinity (RBA) for ERβ 15.30% (relative to Estradiol)Not Specified[3]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Signaling Pathway

This compound, as a selective estrogen receptor modulator, primarily functions through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). Upon entering a target cell, its active metabolite binds to these receptors, which are predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of estrogen-responsive genes. The tissue-specific effects of this compound are determined by the differential expression of ERα, ERβ, and their associated co-regulators in various tissues.

Chlorotrianisene_Signaling_Pathway cluster_cell Target Cell CTA This compound (Prodrug) Metabolite Active Metabolite CTA->Metabolite Metabolic Activation (Liver) ER Estrogen Receptor (ERα / ERβ) Metabolite->ER Binding Dimer ER Dimerization ER->Dimer Conformational Change ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Transcription Gene Transcription (Activation/Repression) ERE->Transcription Recruitment of Co-regulators Liver Liver Liver->CTA Distribution CTA_outside This compound (Administered) CTA_outside->Liver Absorption

This compound Signaling Pathway

Experimental Protocols

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[4]

Materials:

  • Rat uterine cytosol preparation (source of ERα and ERβ)

  • [³H]-17β-estradiol

  • Test compound (this compound)

  • Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Protocol:

  • Preparation of Reagents: Prepare assay buffer and serial dilutions of the test compound and unlabeled 17β-estradiol (for standard curve).

  • Incubation: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of the test compound or unlabeled E₂. Incubate at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP with the bound receptor-ligand complex.

  • Washing: Wash the pellet multiple times with cold assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-E₂ against the log concentration of the competitor. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of [³H]-E₂ binding).

Yeast Two-Hybrid Assay for Estrogenic Activity

This reporter gene assay utilizes genetically modified yeast to detect substances that can interact with the human estrogen receptor (hER).[5][6]

Materials:

  • Yeast strain expressing hER and a lacZ reporter gene with an Estrogen Response Element (ERE).

  • Yeast growth medium (e.g., SD medium).

  • Test compound (this compound).

  • 17β-estradiol (positive control).

  • Chromogenic substrate for β-galactosidase (e.g., CPRG).

Protocol:

  • Yeast Culture: Grow the yeast strain in the appropriate selective medium.

  • Exposure: In a 96-well plate, expose the yeast cells to serial dilutions of the test compound or controls.

  • Incubation: Incubate the plate at 30°C for a specified period to allow for receptor binding and reporter gene expression.

  • Lysis and Substrate Addition: Lyse the yeast cells to release the β-galactosidase enzyme and add the chromogenic substrate.

  • Color Development and Measurement: Incubate to allow for color development, which is proportional to the β-galactosidase activity. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Construct a dose-response curve and determine the EC₅₀ of the test compound.

Rat Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.[7][8]

Materials:

  • Immature female rats (e.g., 21 days old).

  • Test compound (this compound).

  • Vehicle (e.g., corn oil).

  • Positive control (e.g., Ethinyl Estradiol).

Protocol:

  • Animal Acclimation: Acclimate the animals to the housing conditions.

  • Dosing: Administer the test compound or controls daily via oral gavage or subcutaneous injection for three consecutive days.

  • Observation: Monitor the animals for any signs of toxicity.

  • Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus, trimming away any adhering fat or connective tissue.

  • Uterine Weight Measurement: Weigh the wet uterus.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Experimental Workflows

Workflow for Assessing Estrogenic Activity

The following diagram illustrates a typical workflow for screening and characterizing the estrogenic activity of a compound like this compound.

Estrogenic_Activity_Workflow cluster_screening Initial Screening cluster_characterization In-Depth Characterization cluster_invivo In Vivo Validation In_Vitro_Binding In Vitro Receptor Binding Assay Positive_Binding Positive Binding? In_Vitro_Binding->Positive_Binding Yeast_Assay Yeast Two-Hybrid Assay Positive_Activity Estrogenic Activity? Yeast_Assay->Positive_Activity Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7 cells) Gene_Expression Gene Expression Analysis (qPCR) Cell_Proliferation->Gene_Expression Uterotrophic_Assay Uterotrophic Assay (Rat Model) Gene_Expression->Uterotrophic_Assay Positive_InVivo In Vivo Efficacy? Uterotrophic_Assay->Positive_InVivo Start Test Compound (this compound) Start->In_Vitro_Binding Positive_Binding->Yeast_Assay Yes End Characterized as Estrogenic Compound Positive_Binding->End No Positive_Activity->Cell_Proliferation Yes Positive_Activity->End No Positive_InVivo->End Yes Positive_InVivo->End No

Workflow for Assessing Estrogenic Activity

References

Application Notes and Protocols for Studying the In Vivo Effects of Chlorotrianisene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene (CTA), a synthetic nonsteroidal estrogen, has historically been used for hormone replacement therapy and certain types of cancer treatment.[1][2] As a selective estrogen receptor modulator (SERM), it exerts predominantly estrogenic effects.[3] this compound itself is a prodrug that is metabolized in the liver to its active form, desmethylthis compound.[3] Understanding its in vivo effects is crucial for evaluating its therapeutic potential and toxicological profile. The rodent uterotrophic assay is the gold-standard in vivo model for assessing the estrogenic activity of compounds like CTA.[4][5] This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of this compound.

Data Presentation

Uterotrophic Effects of this compound in Rodents

The following table summarizes the dose-dependent effects of this compound on uterine weight in immature female rats, a key indicator of its estrogenic activity.

Animal ModelAdministration RouteDosage (mg/kg/day)Treatment Duration (days)Mean Uterine Wet Weight (mg)Percent Increase from ControlReference
Immature Female RatOral Gavage0 (Vehicle Control)325.2 ± 3.10%Fictional Data
Immature Female RatOral Gavage1345.8 ± 5.581.7%Fictional Data
Immature Female RatOral Gavage5388.9 ± 9.2252.8%Fictional Data
Immature Female RatOral Gavage103125.4 ± 12.7397.6%Fictional Data
Immature Female RatSubcutaneous0 (Vehicle Control)324.9 ± 2.90%Fictional Data
Immature Female RatSubcutaneous0.5355.1 ± 6.8121.3%Fictional Data
Immature Female RatSubcutaneous1395.3 ± 10.1282.7%Fictional Data
Immature Female RatSubcutaneous2.53138.6 ± 14.5456.6%Fictional Data

Note: The data presented in this table is a representative example compiled for illustrative purposes and may not reflect the results of a single specific study. Researchers should consult original research articles for precise data.

Toxicological Profile: Effects of this compound on Organ Weights

Chronic administration of estrogens can impact the weight of various organs. The following table outlines potential changes in organ weights following prolonged exposure to this compound in rats.[4][6]

Animal ModelAdministration RouteDosage (mg/kg/day)Treatment DurationOrganChange in Organ Weight (relative to control)Reference
Female RatOralHigh DoseChronicAdrenal GlandsIncrease[4][6]
Female RatOralHigh DoseChronicPituitary GlandIncrease[4][6]
Female RatOralHigh DoseChronicLiverNo Significant Change[4][6]
Male RatOralHigh DoseChronicTestesDecrease[4][6]
Male RatOralHigh DoseChronicSeminal VesiclesDecrease[4][6]

Experimental Protocols

Protocol 1: Rodent Uterotrophic Assay for Estrogenic Activity

Objective: To assess the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Animal Model:

  • Immature female Sprague-Dawley or Wistar rats (20-22 days old).

  • Alternatively, ovariectomized adult female mice or rats can be used. Ovariectomy should be performed at least 7 days prior to the start of treatment to allow for the regression of the uterus.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil, or 0.9% saline with a suitable solubilizing agent)

  • Positive control: 17α-Ethinylestradiol (EE)

  • Gavage needles (for oral administration)

  • Syringes and needles (for subcutaneous injection)

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (vehicle control, positive control, and at least three dose levels of this compound). A minimum of 6-8 animals per group is recommended.

  • Dose Preparation: Prepare fresh dosing solutions of this compound and the positive control in the chosen vehicle daily.

  • Administration: Administer the test substance or vehicle daily for three consecutive days by either oral gavage or subcutaneous injection. The volume administered should be consistent across all animals (typically 1-5 mL/kg body weight).

  • Observation: Monitor the animals daily for clinical signs of toxicity.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals by an approved method.

  • Uterine Dissection and Weighing: Carefully dissect the uterus, free of adjoining fat and connective tissue. Blot the uterus to remove any luminal fluid and record the wet weight.

  • Data Analysis: Calculate the mean and standard deviation of the uterine weights for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated groups and the vehicle control.

Protocol 2: Chronic Toxicity Study in Rats

Objective: To evaluate the long-term systemic effects of this compound, including its impact on organ weights.

Animal Model:

  • Young adult male and female Sprague-Dawley or Fischer 344 rats.

Materials:

  • This compound

  • Vehicle (appropriate for the chosen route of administration)

  • Standard laboratory chow

  • Analytical balance

Procedure:

  • Animal Acclimation and Baseline Data: Acclimate animals for at least one week. Record initial body weights.

  • Group Allocation: Randomly assign animals to a control group and at least two dose groups of this compound.

  • Dose Preparation and Administration: Prepare dosing solutions as required. Administer this compound daily via the intended route (e.g., mixed in the diet or by oral gavage) for the duration of the study (e.g., 90 days or longer).

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights and food consumption weekly.

  • Necropsy: At the end of the study period, euthanize the animals.

  • Organ Weight Measurement: Perform a full necropsy and weigh key organs, including the liver, kidneys, adrenal glands, pituitary gland, spleen, thymus, ovaries, uterus, testes, and seminal vesicles.[4][6][7][8]

  • Histopathology: Preserve the organs in an appropriate fixative (e.g., 10% neutral buffered formalin) for subsequent histopathological examination.

  • Data Analysis: Analyze organ weight data, often expressed as both absolute and relative (to body or brain weight) weights.[7] Use appropriate statistical methods to compare treated groups with the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Chlorotrianisene_Metabolism_and_Action cluster_0 In Vivo Administration cluster_1 Metabolism cluster_2 Cellular Action This compound This compound (CTA) (Prodrug) Liver Liver (CYP450) This compound->Liver Absorption Active_Metabolite Desmethylthis compound (Active Metabolite) Liver->Active_Metabolite Mono-O-demethylation ER Estrogen Receptor (ERα/ERβ) Active_Metabolite->ER Binding & Activation ERE Estrogen Response Element (ERE) in DNA ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Estrogenic_Effects Estrogenic Effects (e.g., Uterine Growth) Gene_Transcription->Estrogenic_Effects

Caption: Metabolic activation and mechanism of action of this compound.

Uterotrophic_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Endpoint Analysis Animal_Selection Select Immature/Ovariectomized Female Rodents Acclimation Acclimation (≥ 5 days) Animal_Selection->Acclimation Grouping Randomize into Groups (Vehicle, Positive Control, CTA Doses) Acclimation->Grouping Dosing Daily Administration for 3 Days (Oral Gavage or Subcutaneous) Grouping->Dosing Observation Daily Clinical Observation Dosing->Observation Necropsy Euthanasia & Necropsy (24h after last dose) Dosing->Necropsy Dissection Uterine Dissection Necropsy->Dissection Weighing Record Uterine Wet Weight Dissection->Weighing Analysis Statistical Analysis Weighing->Analysis

Caption: Experimental workflow for the rodent uterotrophic assay.

Estrogen_Receptor_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Protein Synthesis CTA This compound (Active Metabolite) ER Estrogen Receptor (ER) CTA->ER Binds HSP Heat Shock Proteins ER->HSP Inactive State CTA_ER_Complex CTA-ER Complex ER->CTA_ER_Complex Conformational Change HSP->CTA_ER_Complex Dissociation ER_Dimer ER Dimer CTA_ER_Complex->ER_Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Coactivators Coactivators Coactivators->ERE Recruitment mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Cellular_Response Cellular Response (e.g., Proliferation) Proteins->Cellular_Response

Caption: Simplified genomic signaling pathway of this compound via the estrogen receptor.

References

Protocols for Assessing the Estogenic Potency of Chlorotrianisene: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene (CTA), also known as tri-p-anisylchloroethylene (TACE), is a synthetic, non-steroidal estrogen that has been used for various medical purposes, including hormone replacement therapy.[1] As a selective estrogen receptor modulator (SERM), it exhibits predominantly estrogenic effects but can also have antiestrogenic properties.[2] A key characteristic of this compound is that it functions as a prodrug; it is metabolized in the liver to its more active form, desmethylthis compound (DMCTA).[2] This metabolic activation is a critical consideration when selecting and interpreting assays to determine its estrogenic potency.

These application notes provide a comprehensive overview of the key in vitro and in vivo protocols used to assess the estrogenic potency of this compound. Detailed methodologies for major assays are provided, along with a summary of available quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The estrogenic potency of this compound has been evaluated in various assay systems. The following table summarizes the available quantitative data to facilitate comparison.

Assay TypeCell Line/ModelEndpointValueReference
Cell ProliferationMCF-7EC5028 nM[3]
Receptor BindingMCF-7Ki500 nM[3]

Note: The in vitro data reflects the activity of the parent compound, which may not fully represent its in vivo potency after metabolic activation.

Estrogen Receptor Signaling Pathway

The biological effects of estrogens are primarily mediated through two classical intracellular estrogen receptors, ERα and ERβ. The binding of an estrogenic ligand, such as the active metabolite of this compound, to these receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular responses.

EstrogenSignaling Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Active Metabolite) ER Estrogen Receptor (ER) (inactive, complexed with HSPs) This compound->ER Binding ER_active Activated Ligand-ER Complex ER->ER_active HSP Heat Shock Proteins (HSPs) ER->HSP Dissociation Dimerization Dimerization ER_active->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Nuclear Translocation and Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Transcription (mRNA synthesis) Coactivators->Transcription Translation Translation (Protein synthesis) Transcription->Translation Cellular_Response Cellular Response (e.g., Proliferation) Translation->Cellular_Response

Caption: Estrogen Receptor Signaling Pathway.

Experimental Workflow for Assessing Estrogenic Potency

A typical workflow for evaluating the estrogenic potency of a compound like this compound involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies for confirmation and to account for metabolic effects.

ExperimentalWorkflow General Workflow for Estrogenicity Testing cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment ReceptorBinding Estrogen Receptor Binding Assay DataAnalysis Data Analysis (EC50, Ki, Relative Potency) ReceptorBinding->DataAnalysis ReporterGene Reporter Gene Assay (e.g., ER-CALUX) ReporterGene->DataAnalysis CellProliferation Cell Proliferation Assay (e.g., E-SCREEN) CellProliferation->DataAnalysis Uterotrophic Uterotrophic Assay in Rodents Conclusion Conclusion on Estrogenic Potency Uterotrophic->Conclusion TestCompound Test Compound (this compound) TestCompound->ReceptorBinding TestCompound->ReporterGene TestCompound->CellProliferation DataAnalysis->Uterotrophic If further characterization is needed DataAnalysis->Conclusion

Caption: General Workflow for Estrogenicity Testing.

Experimental Protocols

In Vitro Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Materials:

  • Test compound (this compound)

  • [³H]-17β-estradiol

  • Rat uterine cytosol (as a source of ER)

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Wash buffer

  • Ethanol

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

Protocol:

  • Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats. Homogenize the uteri in TEDG buffer and centrifuge to obtain the cytosolic fraction containing the ER.

  • Competitive Binding Reaction:

    • In microcentrifuge tubes, add a constant concentration of [³H]-17β-estradiol (e.g., 1 nM).

    • Add increasing concentrations of the test compound (this compound) or unlabeled 17β-estradiol (for the standard curve).

    • Include a vehicle control (e.g., DMSO).

    • Add a constant amount of rat uterine cytosol to each tube.

    • Incubate the mixture overnight at 4°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube and incubate on ice.

    • Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.

    • Wash the pellet with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Elute the bound radioligand from the HAP pellet with ethanol.

    • Transfer the ethanol eluate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Relative Binding Affinity (RBA) compared to 17β-estradiol.

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

This assay measures the proliferative response of estrogen-sensitive human breast cancer cells (MCF-7) to a test compound.

Materials:

  • MCF-7 cells

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Hormone-stripped medium: Phenol red-free DMEM with charcoal-dextran treated FBS

  • Test compound (this compound)

  • 17β-estradiol (positive control)

  • Vehicle control (e.g., ethanol or DMSO)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Sulforhodamine B)

Protocol:

  • Cell Culture: Maintain MCF-7 cells in standard culture medium.

  • Hormone Deprivation: Prior to the assay, culture the cells in hormone-stripped medium for several days to deplete endogenous hormones and synchronize the cells.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density and allow them to attach.

  • Treatment:

    • Replace the seeding medium with hormone-stripped medium containing various concentrations of this compound.

    • Include a standard curve with 17β-estradiol and a vehicle control.

    • Incubate the plates for 6 days.

  • Cell Proliferation Measurement:

    • Fix the cells with trichloroacetic acid.

    • Stain the cellular proteins with Sulforhodamine B (SRB) dye.

    • Wash and solubilize the bound dye.

    • Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance (proportional to cell number) against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximum proliferative response).

    • Calculate the Relative Proliferative Potency (RPP) compared to 17β-estradiol.

ER-Alpha CALUX® (Chemically Activated Luciferase Expression) Reporter Gene Assay

This assay utilizes a human cell line (e.g., U2OS) stably transfected with the human ERα and a luciferase reporter gene under the control of estrogen response elements (EREs).

Materials:

  • ERα-CALUX® cell line (e.g., U2OS-ERα)

  • Culture medium and hormone-stripped medium

  • Test compound (this compound)

  • 17β-estradiol (positive control)

  • Vehicle control

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ERα-CALUX® cells in 96-well plates and allow them to attach.

  • Treatment: Expose the cells to various concentrations of this compound, 17β-estradiol (for a standard curve), and a vehicle control in hormone-stripped medium.

  • Incubation: Incubate the plates for 24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay:

    • Lyse the cells to release the luciferase enzyme.

    • Add the luciferase substrate to the cell lysate.

  • Measurement: Measure the light output (luminescence) using a luminometer.

  • Data Analysis:

    • Plot the luminescence intensity against the logarithm of the test compound concentration.

    • Determine the EC50 value.

    • Calculate the Relative Potency (RP) compared to 17β-estradiol.

In Vivo Uterotrophic Assay in Rodents

This "gold standard" in vivo assay measures the estrogen-induced increase in uterine weight in immature or ovariectomized female rodents. This assay is particularly important for prodrugs like this compound as it accounts for metabolic activation.

Materials:

  • Immature or ovariectomized female rats or mice

  • Test compound (this compound)

  • Reference estrogen (e.g., 17α-ethinylestradiol)

  • Vehicle (e.g., corn oil)

  • Animal caging and husbandry supplies

  • Analytical balance

Protocol:

  • Animal Model: Use either sexually immature female rats (e.g., 21-22 days old) or adult ovariectomized female rats.

  • Dosing:

    • Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.

    • Include a vehicle control group and a positive control group treated with a reference estrogen.

    • Use multiple dose levels of the test compound.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement:

    • Record the wet weight of the uterus.

    • Blot the uterus to remove luminal fluid and record the blotted uterine weight.

  • Data Analysis:

    • Calculate the mean uterine weight for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treated groups to the vehicle control group.

    • A statistically significant increase in uterine weight indicates an estrogenic effect.

    • Dose-response curves can be generated to estimate the effective dose (ED50).

References

Application Notes and Protocols for the Use of Chlorotrianisene in Competitive Binding Assays for Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene (CTA), a nonsteroidal synthetic estrogen, has historically been used in hormone replacement therapy. From a research perspective, CTA is particularly interesting as it functions as a pro-drug, undergoing metabolic activation to its more active form, desmethylthis compound (DMCTA). This document provides detailed application notes and protocols for utilizing this compound and its active metabolite in competitive binding assays for estrogen receptors (ER), a critical tool in drug discovery and endocrine research.

This compound itself exhibits minimal in-vitro binding affinity to estrogen receptors. Its estrogenic effects are primarily attributed to its metabolic conversion in the liver to desmethylthis compound. This conversion, a mono-O-demethylation, is catalyzed by cytochrome P450 enzymes. Therefore, to accurately assess the estrogenic potential of this compound in an in-vitro setting, it is essential to either use its active metabolite, DMCTA, directly or to incorporate a metabolic activation system, such as liver S9 fractions, into the experimental design.

Mechanism of Action: Pro-drug Activation and Competitive Binding

This compound's mechanism of action in relation to the estrogen receptor is a two-step process. First, the parent compound, this compound, is metabolized to desmethylthis compound. Subsequently, desmethylthis compound competes with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the ligand-binding pocket of the estrogen receptor. The degree of displacement of the radioligand by the test compound is proportional to its binding affinity for the receptor.

It is important to note that some studies suggest that the metabolic activation of this compound can also generate reactive intermediates that may irreversibly bind to and inactivate the estrogen receptor. This adds a layer of complexity to the interpretation of results and highlights the importance of carefully designed experiments.

Quantitative Data Summary

CompoundAssay TypeCell Line/SystemParameterValueReference
This compoundCell-based estrogenicityMCF-7 cellsEC5028 nM[Not directly cited]
This compoundCell-based estrogenicityMCF-7 cellsKi500 nM[Not directly cited]

Note: The EC50 and Ki values for this compound in MCF-7 cells should be interpreted with caution as they do not represent direct binding to the estrogen receptor but rather the overall effect in a cellular context which includes metabolic activation.

Experimental Protocols

Two primary protocols are presented below. The first details a competitive binding assay using the active metabolite, desmethylthis compound. The second describes a protocol for a competitive binding assay with this compound that incorporates a metabolic activation system.

Protocol 1: Competitive Estrogen Receptor Binding Assay using Desmethylthis compound (DMCTA)

This protocol is designed for the direct assessment of the binding affinity of the active metabolite of this compound to the estrogen receptor.

1. Materials and Reagents:

  • Estrogen Receptor: Recombinant human estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ), or cytosol preparations from estrogen target tissues (e.g., rat uterus).

  • Radioligand: [³H]-17β-estradiol (specific activity 40-60 Ci/mmol).

  • Competitor: Desmethylthis compound (DMCTA). If not commercially available, synthesis may be required.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and sodium molybdate.

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal (DCC).

  • Scintillation Cocktail.

  • Control Compounds: 17β-estradiol (unlabeled, for standard curve and non-specific binding), and a known weak binder (e.g., tamoxifen).

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of desmethylthis compound in the assay buffer. The concentration range should span at least six orders of magnitude to generate a complete competition curve.

    • Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration close to its Kd for the estrogen receptor (typically 0.1-1.0 nM).

    • Prepare a high concentration solution of unlabeled 17β-estradiol (e.g., 10 µM) for determining non-specific binding.

    • Prepare the estrogen receptor solution at a concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]-17β-estradiol, and estrogen receptor solution.

    • Non-specific Binding: Add assay buffer, [³H]-17β-estradiol, excess unlabeled 17β-estradiol, and estrogen receptor solution.

    • Competition: Add assay buffer, [³H]-17β-estradiol, varying concentrations of desmethylthis compound, and estrogen receptor solution.

  • Incubation: Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) Method: Add cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge the tubes and wash the pellets with assay buffer to remove unbound radioligand.

    • Dextran-Coated Charcoal (DCC) Method: Add cold DCC suspension to each tube, vortex, and incubate on ice. Centrifuge to pellet the charcoal, which adsorbs the free radioligand.

  • Quantification:

    • If using the HAP method, resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

    • If using the DCC method, carefully transfer the supernatant (containing the bound radioligand) to a scintillation vial with scintillation cocktail.

    • Count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of desmethylthis compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of DMCTA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Estrogen Receptor Binding Assay with this compound and Metabolic Activation

This protocol is designed to assess the binding affinity of this compound after its conversion to active metabolites by a liver S9 fraction.

1. Materials and Reagents:

  • Estrogen Receptor: As in Protocol 1.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound (CTA).

  • Metabolic Activation System:

    • Rat liver S9 fraction (commercially available).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Assay Buffer: As in Protocol 1.

  • Separation Agent: As in Protocol 1.

  • Scintillation Cocktail.

  • Control Compounds: As in Protocol 1, plus a control without the NADPH regenerating system to assess non-metabolized CTA activity.

2. Experimental Procedure:

  • Metabolic Activation Step:

    • In a separate set of tubes, pre-incubate this compound at various concentrations with the liver S9 fraction and the NADPH regenerating system in assay buffer. A typical incubation is for 30-60 minutes at 37°C.

    • Include a control set of tubes with this compound and S9 fraction but without the NADPH regenerating system.

    • Terminate the metabolic reaction by placing the tubes on ice.

  • Competitive Binding Assay:

    • Transfer the contents of the pre-incubation tubes to the corresponding competitive binding assay tubes.

    • Add the estrogen receptor solution and [³H]-17β-estradiol to all tubes (Total Binding, Non-specific Binding, and Competition tubes).

    • The setup for Total Binding and Non-specific Binding should also include the S9 fraction and NADPH regenerating system to account for any matrix effects.

  • Incubation, Separation, and Quantification: Follow steps 3, 4, and 5 from Protocol 1.

3. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for the metabolized this compound.

  • Compare the results from the assays with and without the NADPH regenerating system to determine the effect of metabolic activation on the binding affinity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in these application notes.

cluster_0 Metabolic Activation of this compound cluster_1 Competitive Binding to Estrogen Receptor This compound This compound (CTA) (Pro-drug) Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism Mono-O-demethylation DMCTA Desmethylthis compound (DMCTA) (Active Metabolite) Metabolism->DMCTA ER Estrogen Receptor (ER) Radioligand Radiolabeled Estradiol ([³H]-E2) Radioligand->ER Binds DMCTA_bind DMCTA DMCTA_bind->ER Competes for Binding

Caption: Metabolic activation of this compound and competitive binding to the Estrogen Receptor.

cluster_workflow Competitive Binding Assay Workflow start Start prep Prepare Reagents: - Estrogen Receptor - [³H]-Estradiol - Competitor (DMCTA or CTA + S9) start->prep setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition Series prep->setup incubation Incubate to Equilibrium (4°C, 18-24h) setup->incubation separation Separate Bound & Free Ligand (HAP or DCC) incubation->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify analysis Data Analysis: - Calculate % Specific Binding - Determine IC50 and Ki quantify->analysis end End analysis->end

Caption: General workflow for an estrogen receptor competitive binding assay.

Application Notes and Protocols for Determining Chlorotrianisene's Antiestrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene (CTA), a nonsteroidal synthetic estrogen, is classified as a selective estrogen receptor modulator (SERM).[1][2][3][4] This classification indicates that it can exert both estrogenic and antiestrogenic effects in a tissue-specific manner.[1][2] Notably, this compound is a prodrug, meaning it requires metabolic activation to elicit its biological activity.[1][5] In the liver, cytochrome P450 enzymes convert CTA to its primary active metabolite, desmethylthis compound (DMCTA), which is responsible for its hormonal effects.[1][5]

These application notes provide detailed protocols for three key cell-based assays to characterize the antiestrogenic activity of this compound: the Estrogen Receptor (ER) Competitive Binding Assay, the Estrogen Response Element (ERE) Luciferase Reporter Gene Assay, and the MCF-7 Cell Proliferation (E-SCREEN) Assay. A critical component of these protocols is the incorporation of a metabolic activation step using an S9 liver extract to ensure the conversion of this compound to its active form.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from the described assays. Due to the limited publicly available data on the antiestrogenic activity of this compound, these tables are presented as templates for data organization.

Table 1: Estrogen Receptor Competitive Binding Affinity

CompoundTargetKi (nM)IC50 (nM)Notes
17β-EstradiolEstrogen Receptor αReferenceReferencePositive control
TamoxifenEstrogen Receptor αDataDataAntiestrogenic control
This compound (with S9 activation)Estrogen Receptor αExperimentalExperimental
Desmethylthis compoundEstrogen Receptor αExperimentalExperimental

Table 2: ERE-Luciferase Reporter Gene Assay

CompoundCell LineAgonist EC50 (nM)Antagonist IC50 (nM) vs. 1 nM E2% Max E2 Response (at 1 µM)
17β-EstradiolT47D-KBlucReferenceN/A100%
TamoxifenT47D-KBlucDataDataData
This compound (with S9 activation)T47D-KBlucExperimentalExperimentalExperimental
Desmethylthis compoundT47D-KBlucExperimentalExperimentalExperimental

Table 3: MCF-7 Cell Proliferation (E-SCREEN) Assay

CompoundAgonist RPE (%)Antagonist IC50 (nM) vs. 10 pM E2
17β-Estradiol100%N/A
TamoxifenDataData
This compound (with S9 activation)ExperimentalExperimental
Desmethylthis compoundExperimentalExperimental
RPE: Relative Proliferative Effect

Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay with Metabolic Activation

This assay determines the ability of metabolically activated this compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.

Materials:

  • Rat liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • [³H]-17β-Estradiol

  • Unlabeled 17β-Estradiol

  • This compound

  • Estrogen receptor (ER) preparation (e.g., from rat uterine cytosol)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Metabolic Activation:

    • Prepare an S9 reaction mixture containing the S9 fraction, NADPH regenerating system, and this compound at various concentrations.

    • Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for metabolic conversion.

    • Terminate the reaction by placing the tubes on ice.

  • Competitive Binding:

    • In assay tubes, combine the ER preparation, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the metabolically activated this compound or control compounds (unlabeled E2, Tamoxifen).

    • Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing.

    • Centrifuge the tubes and discard the supernatant containing the free radioligand.

    • Wash the HAP pellet with assay buffer to remove any remaining unbound ligand.

  • Quantification:

    • Resuspend the HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).

    • The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

G cluster_activation Metabolic Activation cluster_binding Competitive Binding cluster_analysis Analysis CTA This compound (CTA) S9 S9 Liver Extract + NADPH CTA->S9 DMCTA Desmethylthis compound (DMCTA) S9->DMCTA DMCTA_active Metabolized CTA (DMCTA) ER Estrogen Receptor (ER) DMCTA_active->ER H_E2 [³H]-Estradiol H_E2->ER Complex [³H]-E2-ER Complex ER->Complex Separation Separate Bound/Free Complex->Separation Quantification Quantify Radioactivity Separation->Quantification Data Calculate IC50/Ki Quantification->Data G cluster_workflow ERE-Luciferase Assay Workflow Start Seed T47D-KBluc Cells Activation Metabolic Activation of CTA Start->Activation Treatment Treat Cells with E2 +/- Activated CTA Activation->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase Measure Luciferase Activity Lysis->Luciferase Analysis Calculate IC50 Luciferase->Analysis G cluster_pathway Antiestrogenic Signaling Pathway of this compound (as a SERM) CTA This compound (CTA) DMCTA Desmethylthis compound (DMCTA) CTA->DMCTA Metabolic Activation ER Estrogen Receptor (ER) DMCTA->ER Competitive Binding ERE Estrogen Response Element (ERE) ER->ERE CoActivator Co-Activators ER->CoActivator CoRepressor Co-Repressors ER->CoRepressor E2 Estradiol (E2) E2->ER Activation Gene Transcription (Proliferation, etc.) CoActivator->Activation Repression Transcriptional Repression CoRepressor->Repression Repression->Activation

References

Application Notes and Protocols: Investigating the Uterotrophic Effect of Chlorotrianisene in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene, a synthetic non-steroidal estrogen, has historically been used in hormone replacement therapy. It functions as a selective estrogen receptor modulator (SERM), exhibiting estrogenic properties in various tissues, including the uterus. The uterotrophic assay in rats is a standard in vivo method to assess the estrogenic activity of compounds by measuring the increase in uterine weight. This document provides detailed protocols and application notes for investigating the effect of this compound on uterine weight in rats.

Mechanism of Action

This compound is a pro-drug that undergoes metabolic activation in the liver. Its active metabolites bind to and activate estrogen receptors (ERs) within target cells. This binding initiates a signaling cascade that leads to the transcription of estrogen-responsive genes, ultimately resulting in cellular proliferation and hypertrophy in the uterus, and a measurable increase in uterine weight.

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Uterine Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Metabolite Active Metabolite This compound->Metabolite Metabolic Activation (Liver) ER Estrogen Receptor (ER) Metabolite->ER ER_Metabolite ER-Metabolite Complex ER->ER_Metabolite ERE Estrogen Response Element (ERE) ER_Metabolite->ERE Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Binding mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Uterine_Growth Uterine Growth (Increased Weight) Protein_Synthesis->Uterine_Growth Cell Proliferation & Hypertrophy

Caption: Estrogen receptor signaling pathway activated by this compound.

Data Presentation

The following table presents illustrative data on the dose-dependent effect of this compound on uterine weight in immature female rats. This data is representative of expected outcomes from a uterotrophic assay.

Treatment GroupDose (mg/kg/day)nMean Body Weight (g)Mean Wet Uterine Weight (mg)Mean Blotted Uterine Weight (mg)
Vehicle Control (Corn Oil)01055.2 ± 2.125.4 ± 3.822.1 ± 3.5
This compound0.11054.9 ± 2.345.8 ± 5.140.2 ± 4.8
This compound0.51055.5 ± 2.078.2 ± 7.9 70.5 ± 7.2
This compound2.51054.7 ± 2.5115.6 ± 10.3 105.3 ± 9.8
Positive Control (Ethinyl Estradiol)0.0031055.0 ± 2.2120.1 ± 11.5 110.7 ± 10.9
*Data are presented as mean ± standard deviation. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.

Experimental Protocols

A standardized protocol for the rodent uterotrophic bioassay should be followed to ensure data reliability and reproducibility.[1][2] The following is a detailed methodology for assessing the estrogenic activity of this compound.

Uterotrophic Assay in Immature Female Rats

This protocol is designed for the evaluation of estrogenic properties of a test compound.

1. Animal Model

  • Species: Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Female

  • Age: Immature, typically 18-21 days old at the start of dosing.[2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.

2. Experimental Groups

  • Vehicle Control: Administered the vehicle used to dissolve this compound (e.g., corn oil).

  • This compound Treatment Groups: At least three dose levels to establish a dose-response relationship.

  • Positive Control: A known estrogen, such as Ethinyl Estradiol, to confirm the sensitivity of the test system.

3. Dosing and Administration

  • Route of Administration: Oral gavage is a common and relevant route.[2]

  • Dosing Volume: Typically 1-5 mL/kg body weight.

  • Frequency: Once daily for three consecutive days.[2]

  • Dose Preparation: this compound should be dissolved in a suitable vehicle (e.g., corn oil).

4. Experimental Procedure

  • Acclimation: Animals should be acclimated to the housing conditions for at least 5 days prior to the start of the experiment.

  • Randomization: Animals are randomly assigned to treatment groups.

  • Body Weight: Record body weight daily.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.[2]

  • Uterine Dissection: The uterus is carefully dissected, trimmed of fat and connective tissue.

  • Uterine Weight Measurement:

    • Wet Weight: The intact uterus is weighed.

    • Blotted Weight: The uterus is longitudinally opened, and the luminal fluid is blotted with filter paper before weighing. This is generally considered a more accurate measure of tissue mass.

5. Data Analysis

  • Calculate the mean and standard deviation for body and uterine weights for each group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

  • A statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control indicates estrogenic activity.

Uterotrophic Assay Experimental Workflow

UterotrophicWorkflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 5 days) Randomization Randomization into Treatment Groups Acclimation->Randomization Dosing Daily Dosing (3 consecutive days) Randomization->Dosing Monitoring Daily Body Weight & Clinical Observations Dosing->Monitoring Necropsy Euthanasia & Necropsy (24h after last dose) Monitoring->Necropsy Dissection Uterine Dissection Necropsy->Dissection Weighing Uterine Weighing (Wet & Blotted) Dissection->Weighing Stats Statistical Analysis Weighing->Stats Conclusion Conclusion on Estrogenic Activity Stats->Conclusion

Caption: Experimental workflow for the rat uterotrophic assay.

References

Long-Term Effects of Chlorotrianisene Exposure in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrianisene is a synthetic, non-steroidal estrogen belonging to the triphenylethylene group, structurally related to diethylstilbestrol (DES).[1] Historically, it was used for hormone replacement therapy, menopausal symptoms, and certain types of breast cancer.[2] this compound acts as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic properties.[1][3] It functions as a prodrug, being metabolized in the liver to a more active compound.[1] Due to its discontinuation, comprehensive long-term toxicological data in laboratory animals are limited. These application notes provide a framework for assessing the long-term effects of this compound and similar estrogenic compounds, drawing upon established protocols and data from related substances.

Mechanism of Action

This compound exerts its effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ.[2][3] As a SERM, its action is tissue-specific. In some tissues, it mimics the effects of endogenous estrogens (agonist activity), while in others, it blocks the action of estrogens (antagonist activity).[1] This dual activity is a hallmark of SERMs and influences their therapeutic and toxicological profiles.

Quantitative Data Summary

Table 1: Uterotrophic Effects of a Novel Triphenylethylene Compound (FC1271a) in Ovariectomized Rats [4][5]

Treatment GroupDose (mg/kg)Uterine Wet Weight (mg)
Vehicle Control-100 ± 15
FC1271a0.1110 ± 20
FC1271a1125 ± 25
FC1271a10180 ± 30
Ethinyl Estradiol (Positive Control)0.01350 ± 40
* Statistically significant increase compared to vehicle control.

Table 2: Representative Endpoints in a 2-Year Rodent Carcinogenicity Bioassay [6]

EndpointObservationSpecies/Strain
Survival RateMonitored throughout the studyRat/Mouse
Body WeightMeasured weekly/bi-weeklyRat/Mouse
Clinical ObservationsDaily checks for morbidity/mortalityRat/Mouse
Food ConsumptionMeasured weekly/bi-weeklyRat/Mouse
HematologyBlood cell counts, hemoglobin, etc.Rat/Mouse
Clinical ChemistryLiver enzymes, kidney function markersRat/Mouse
UrinalysispH, protein, glucose, etc.Rat/Mouse
Organ WeightsAt necropsyRat/Mouse
HistopathologyMicroscopic examination of all major tissuesRat/Mouse
Tumor IncidenceGross and microscopic evaluationRat/Mouse

Experimental Protocols

Protocol 1: Uterotrophic Assay in Rodents

This assay is a standard short-term in vivo screening method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight.[7][8]

Objective: To determine the estrogenic potential of this compound in immature or ovariectomized female rats or mice.

Materials:

  • Immature (e.g., 21-day old) or adult ovariectomized female rats (e.g., Sprague-Dawley) or mice.[7]

  • This compound

  • Vehicle (e.g., corn oil, sesame oil)

  • Positive control (e.g., 17α-ethinylestradiol)[9]

  • Cages and appropriate animal housing facilities

  • Gavage needles or subcutaneous injection needles

  • Analytical balance

  • Necropsy instruments

Procedure:

  • Animal Acclimation: House animals in controlled conditions (temperature, humidity, light/dark cycle) for at least 5 days prior to the experiment. Provide food and water ad libitum.

  • Group Assignment: Randomly assign animals to treatment groups (n ≥ 6 per group), including a vehicle control, a positive control, and at least three dose levels of this compound.

  • Dosing: Administer the test substance or controls daily for 3 to 7 consecutive days by oral gavage or subcutaneous injection.[7][9] The dosing volume should be consistent across all groups.

  • Observations: Record clinical signs of toxicity and body weight daily.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. The blotted uterine weight (after gently pressing on filter paper) can also be recorded.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Protocol 2: Long-Term Carcinogenicity Bioassay

This protocol outlines the general procedures for a 2-year rodent bioassay to evaluate the carcinogenic potential of a substance upon chronic exposure.[6]

Objective: To assess the carcinogenic potential of this compound following long-term dietary or gavage administration in rats and mice.

Materials:

  • Male and female rats (e.g., Sprague-Dawley, Fischer 344) and mice (e.g., B6C3F1), typically starting at 6-8 weeks of age.[10]

  • This compound

  • Vehicle/Diet

  • Cages and appropriate long-term animal housing facilities

  • Equipment for hematology, clinical chemistry, and urinalysis

  • Necropsy and histology equipment

Procedure:

  • Dose Selection: Based on subchronic toxicity studies (e.g., 90-day studies), select at least three dose levels and a concurrent control group. The highest dose should induce minimal toxicity without significantly altering lifespan.

  • Animal Husbandry: House animals individually or in small groups under controlled environmental conditions.

  • Administration: Administer this compound for up to 24 months. The most common route for long-term studies is dietary admixture or oral gavage.

  • In-life Monitoring:

    • Conduct daily clinical observations.

    • Measure body weight and food/water consumption weekly for the first few months and then bi-weekly.

    • Perform detailed physical examinations periodically.

    • Collect blood and urine for hematology, clinical chemistry, and urinalysis at multiple time points (e.g., 6, 12, 18, and 24 months).

  • Necropsy:

    • Conduct a full necropsy on all animals, including those that die or are euthanized during the study.

    • Record the location, size, and appearance of all gross lesions.

    • Weigh major organs.

  • Histopathology:

    • Collect a comprehensive set of tissues from all animals and preserve them.

    • Perform microscopic examination of all tissues from the control and high-dose groups.

    • Examine target organs and any gross lesions from the lower dose groups.

  • Data Analysis:

    • Analyze survival data using appropriate statistical methods.

    • Compare body weight, food consumption, clinical pathology data, and organ weights between treated and control groups.

    • Analyze tumor incidence data using appropriate statistical tests to determine if there is a compound-related increase in neoplasms.

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP Binds to ER ER Estrogen Receptor (ERα/ERβ) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis & Cellular Response mRNA->Protein Results in

Caption: Genomic signaling pathway of this compound.

Uterotrophic_Assay_Workflow start Start: Select Immature or Ovariectomized Rodents acclimation Acclimation (≥ 5 days) start->acclimation grouping Randomly Assign to Treatment Groups (Vehicle, Positive Control, Test Article) acclimation->grouping dosing Daily Dosing (3-7 consecutive days) grouping->dosing observations Daily Clinical Observations & Body Weight Measurement dosing->observations necropsy Euthanasia & Necropsy (24h after last dose) observations->necropsy After final dose weighing Uterine Dissection & Weight Measurement necropsy->weighing analysis Statistical Analysis of Uterine Weights weighing->analysis end End: Determine Estrogenic Activity analysis->end

Caption: Experimental workflow for the rodent uterotrophic assay.

Carcinogenicity_Study_Logic cluster_preclinical Pre-study Phase cluster_inlife In-life Phase (up to 2 years) cluster_postlife Post-life Phase cluster_analysis Data Analysis & Conclusion dose_ranging Dose Range-Finding Studies (e.g., 90-day toxicity) dose_selection Selection of ≥ 3 Dose Levels & Control dose_ranging->dose_selection dosing Chronic Dosing dose_selection->dosing monitoring In-life Monitoring (Clinical signs, Body Weight, Food Consumption, Pathology) dosing->monitoring necropsy Full Necropsy & Organ Weight Analysis monitoring->necropsy At study termination or death histopathology Microscopic Examination of Tissues necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence & Other Endpoints histopathology->data_analysis conclusion Conclusion on Carcinogenic Potential data_analysis->conclusion

Caption: Logical flow of a long-term carcinogenicity study.

References

Application of Chlorotrianisene in Studies of Hormone-Dependent Cancers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Chlorotrianisene (CTA), a synthetic nonsteroidal estrogen, has historically been used in the management of hormone-dependent cancers, particularly breast and prostate cancer.[1][2] As a selective estrogen receptor modulator (SERM), CTA exhibits both estrogenic and antiestrogenic properties, making it a subject of interest in cancer research.[1] It functions as a prodrug, being metabolized in the liver to its active form, which then interacts with estrogen receptors (ERs).[3] These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects primarily through modulation of estrogen receptor signaling.[2] The active metabolite of CTA binds to estrogen receptors, leading to a conformational change in the receptor. This complex can then bind to estrogen response elements (EREs) on DNA, regulating the transcription of target genes. In ER-positive breast cancer cells, this can lead to an initial estrogenic effect, stimulating cell growth at low concentrations. However, at higher concentrations or in different cellular contexts, it can exert antiestrogenic effects, inhibiting tumor growth.[2] The dual nature of its activity underscores its classification as a SERM.[1]

Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound in hormone-dependent cancer cell lines.

Cell LineCancer TypeAssayParameterValueReference(s)
MCF-7Breast CancerCell GrowthEC₅₀28 nM[4]
MCF-7Breast CancerEstrogen Receptor BindingKᵢ500 nM[4]

Note: Further research is required to establish a more comprehensive dataset of IC₅₀ and EC₅₀ values for this compound across a wider range of hormone-dependent cancer cell lines.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Chlorotrianisene_Mechanism_of_Action cluster_cell Cancer Cell CTA This compound (Prodrug) Active_Metabolite Active Metabolite CTA->Active_Metabolite Metabolism (Liver) ER Estrogen Receptor (ERα/ERβ) Active_Metabolite->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus and Binds ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Cellular_Response Cellular Response (Proliferation/Apoptosis) Gene_Transcription->Cellular_Response

Figure 1: Simplified diagram of this compound's mechanism of action.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start cell_culture Culture Hormone-Dependent Cancer Cells (e.g., MCF-7, LNCaP) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (ERα, p-Akt, p-ERK) treatment->western apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end Data Analysis & Interpretation viability->end western->end apoptosis->end cell_cycle->end

References

Quantitative Analysis of Chlorotrianisene and Its Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Chlorotrianisene (CTA) and its primary active metabolite, desmethylthis compound (DMCTA), in biological samples. The protocols described herein are based on established bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the simultaneous determination of the parent drug and its metabolite.

Introduction

This compound, a synthetic non-steroidal estrogen, functions as a prodrug. Following administration, it undergoes metabolic activation in the liver, primarily through mono-O-demethylation, to form its pharmacologically active metabolite, desmethylthis compound (DMCTA).[1] Accurate quantification of both CTA and DMCTA in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a proposed LC-MS/MS method for this purpose, drawing upon established principles for the analysis of small molecules in biological fluids.

Table 1: Summary of Proposed LC-MS/MS Method Parameters for the Quantification of this compound (CTA) and Desmethylthis compound (DMCTA)

ParameterProposed Value/Range
Analytes This compound (CTA), Desmethylthis compound (DMCTA)
Internal Standard (IS) Structurally similar stable isotope-labeled compound (e.g., d4-CTA)
Biological Matrix Human Plasma, Human Urine
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
Chromatography Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC)
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of CTA, DMCTA, and IS
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Spectrometer Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (Proposed) CTA: [M+H]+ → fragment ions; DMCTA: [M+H]+ → fragment ions
Linearity (Target) 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) (Target) ≤ 1 ng/mL
Accuracy & Precision (Target) Within ±15% (±20% at LLOQ)
Recovery (Target) > 80%

Experimental Protocols

The following protocols are proposed for the quantification of CTA and DMCTA in biological samples. These are based on common practices for bioanalytical method development and will require validation.[2][3]

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw frozen plasma or urine samples at room temperature.

  • Aliquoting: Vortex the samples and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL d4-CTA in methanol) to each sample, except for the blank matrix.

  • pH Adjustment (for urine): Add 50 µL of 1 M sodium acetate buffer (pH 5.0).

  • Extraction: Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortexing: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 A:B).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: An ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the protonated parent ions and their characteristic product ions for CTA, DMCTA, and the internal standard. The specific MRM transitions, declustering potentials, and collision energies need to be optimized by infusing standard solutions of each analyte.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix from at least six different sources.

  • Linearity: Determined by a calibration curve with at least six non-zero concentrations.

  • Accuracy and Precision: Evaluated at a minimum of four quality control (QC) levels (LLOQ, low, mid, and high).

  • Recovery: The extraction efficiency of the analytes from the biological matrix.

  • Matrix Effect: Assessed to ensure that matrix components do not interfere with the ionization of the analytes.

  • Stability: Investigated under various conditions including freeze-thaw cycles, short-term bench-top, and long-term storage.

Visualizations

Diagram 1: Proposed Metabolic Pathway of this compound

CTA This compound (CTA) (Prodrug) Metabolism Hepatic Mono-O-demethylation (CYP450) CTA->Metabolism DMCTA Desmethylthis compound (DMCTA) (Active Metabolite) Metabolism->DMCTA

Caption: Metabolic activation of this compound.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC UPLC Separation (C18 Column) Evap->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: LC-MS/MS analytical workflow overview.

Diagram 3: Comparison of Analytical Techniques

cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_IA Immunoassay LMS_HighSens High Sensitivity LMS_HighSpec High Specificity LMS_Simul Simultaneous Quantification GMS_Deriv Derivatization often required GMS_Volatile Suitable for volatile compounds IA_HighThru High Throughput IA_CrossReact Potential Cross-Reactivity IA_Dev Requires antibody development

Caption: Comparison of bioanalytical methods.

References

Troubleshooting & Optimization

Chlorotrianisene Solubility and Solution Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Chlorotrianisene in common laboratory solvents. Find answers to frequently asked questions and troubleshooting guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is a highly lipophilic compound.[1] Its solubility varies significantly across different solvents. It is practically insoluble in water but shows good solubility in solvents like DMSO and ether.[1][2][3] For a detailed breakdown of solubility data, please refer to the table below.

Q2: Which is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][3][4][5] It can dissolve the compound at concentrations ranging from 50 mg/mL to 76 mg/mL.[3][4]

Q3: I am having trouble dissolving this compound in ethanol. Is this expected?

A3: Yes, this is expected. This compound is reported to be insoluble or only slightly soluble in ethanol, with solubility typically less than 1 mg/mL.[1][3] For most applications requiring higher concentrations, ethanol is not a suitable solvent.

Q4: My this compound solution in DMSO appears cloudy or has precipitated. What could be the cause?

A4: There are a few potential reasons for this observation:

  • Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound. It is crucial to use fresh, anhydrous DMSO for preparing your solutions.[3]

  • Low Temperature: If the prepared stock solution has been stored at a low temperature (e.g., -20°C or -80°C), the compound may precipitate out of the solution. Gentle warming and vortexing or sonication can help redissolve the compound.

  • Concentration Limit: You may be trying to prepare a solution that exceeds the solubility limit of this compound in DMSO.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

If you are encountering issues with dissolving this compound, follow this troubleshooting workflow:

G start Start: Undissolved this compound check_solvent Is the solvent DMSO? start->check_solvent use_dmso Switch to DMSO for high concentration stock check_solvent->use_dmso No check_fresh_dmso Is the DMSO fresh/anhydrous? check_solvent->check_fresh_dmso Yes use_dmso->start use_fresh_dmso Use fresh, anhydrous DMSO check_fresh_dmso->use_fresh_dmso No apply_energy Have you tried sonication or gentle warming? check_fresh_dmso->apply_energy Yes use_fresh_dmso->start sonicate Sonicate or warm the solution gently. (Sonication is recommended) apply_energy->sonicate No check_concentration Is the concentration within the known solubility limit? (~50-76 mg/mL) apply_energy->check_concentration Yes sonicate->check_concentration success Success: this compound Dissolved sonicate->success If successful dilute Dilute the solution or prepare a new, less concentrated one check_concentration->dilute No check_concentration->success Yes dilute->start failure Issue Persists: Consider alternative solvent or consult product datasheet dilute->failure If still issues

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)NotesSource(s)
DMSO 50 - 76 mg/mL131 - 200 mMSonication is recommended. Moisture can reduce solubility.[1][3][4]
Ethanol < 1 mg/mL< 2.6 mMInsoluble or slightly soluble.[1][3]
Water < 0.1 mg/mL< 0.26 mMPractically insoluble.[1][2][3]
Ether 3.6 g/100 mL (36 mg/mL)~94.5 mMSoluble.[2]
Acetone 1 g in 7 mL (~143 mg/mL)~375 mMSoluble.[2]
Benzene 1 g in 2.5 mL (~400 mg/mL)~1050 mMSoluble.[2]
Chloroform 1 g in 1.5 mL (~667 mg/mL)~1751 mMSoluble.[2]
Methanol 1 g in 360 mL (~2.8 mg/mL)~7.3 mMSoluble.[2]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, weigh 50 mg of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube. To prepare a 50 mg/mL solution, add 1 mL of DMSO to the 50 mg of powder.

  • Dissolution: Cap the tube securely and vortex thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear.[4] Gentle warming may also be applied if necessary.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 1 year), store the aliquots at -80°C.[1][3] For short-term storage (up to 1 month), -20°C is suitable.[3][4]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol provides a clear solution for in vivo administration and is based on a multi-solvent system.[4]

  • Initial Dissolution: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1. For this formulation, let's assume a target final concentration of 2.5 mg/mL.

  • Solvent Addition Sequence: Add each solvent sequentially and ensure the solution is clear before adding the next component. The volumetric ratio is as follows:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • Step-by-Step Preparation (for 1 mL final volume): a. Start with 100 µL of the DMSO stock solution (containing the required amount of this compound). b. Add 400 µL of PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80. Mix thoroughly until the solution is clear. d. Add 450 µL of saline. Mix thoroughly to obtain a final clear solution with a concentration of ≥ 2.5 mg/mL.[4]

  • Usage: It is recommended to prepare this working solution immediately before use.[1]

References

Challenges with Chlorotrianisene stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorotrianisene, focusing on the challenges associated with its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer during my experiment?

A: this compound is practically insoluble in water.[1][2][3] This low aqueous solubility is a primary challenge and the most common reason for precipitation. To maintain solubility, the use of a co-solvent is typically required. High concentrations of Dimethyl sulfoxide (DMSO) are often used to create stock solutions, which can then be diluted into aqueous buffers.[4][5] However, the final concentration of the organic solvent must be carefully controlled to avoid impacting your experimental system.

Q2: I've prepared a this compound solution in a sealed, light-protected vial, but I'm still observing degradation. What could be the cause?

A: If light-induced degradation is ruled out, the two most likely causes are hydrolysis and oxidation.

  • Hydrolysis: Many pharmaceutical compounds degrade in water through hydrolysis, a process that can be catalyzed by hydrogen (H+) or hydroxide (OH-) ions.[6][7] The stability of this compound is likely pH-dependent. Operating at a non-optimal pH can accelerate degradation.

  • Oxidation: this compound is reported to be sensitive to prolonged air exposure, suggesting susceptibility to oxidation.[2][3] Dissolved oxygen in your aqueous buffer can contribute to this degradation pathway. Preparing solutions with degassed buffers or purging the vial headspace with an inert gas like nitrogen or argon can help mitigate this issue.

Q3: My this compound solution turned yellow and is showing multiple new peaks on my HPLC chromatogram after being left on the lab bench. What is happening?

A: This is a classic sign of photodegradation. This compound is sensitive to prolonged exposure to light.[2][3] The energy from UV and visible light can induce chemical reactions, leading to the formation of degradation products.[8][9] To prevent this, always prepare and store this compound solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.

Q4: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?

A: Specific data on the pH-rate profile for this compound hydrolysis is not extensively published. However, as a general principle, the pH of an aqueous formulation is a critical factor in drug stability.[7][8][10] Extreme acidic or basic conditions often catalyze the hydrolysis of susceptible chemical bonds.[7] It is highly recommended to perform a stability study across a range of pH values (e.g., pH 3 to 9) to empirically determine the optimal pH for your specific buffer system and experimental conditions.

Q5: How should I prepare and store a stock solution of this compound for long-term use?

A: For long-term stability, solid this compound should be stored in a freezer at -20°C.[2] To prepare a stock solution, dissolve the compound in a suitable organic solvent like DMSO, where it has high solubility (55-76 mg/mL).[4][5] Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store them at -80°C for long-term use (up to one year).[4] This prevents repeated freeze-thaw cycles which can degrade the compound.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound in aqueous solutions.

Problem EncounteredPotential CauseRecommended Solution
Precipitation or Cloudiness in Solution Low aqueous solubility of this compound.[1][2]Increase the percentage of co-solvent (e.g., DMSO, ethanol). Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer/media. Consider using sonication to aid initial dissolution.[4]
Loss of Potency / Decreasing Peak Area on HPLC Chemical degradation.Identify the cause: 1. Photodegradation: Protect solution from light at all times using amber vials or foil.[2][3] 2. Oxidation: Use de-gassed buffers and/or purge the container with an inert gas (e.g., nitrogen).[8] 3. Hydrolysis: Conduct a pH-stability study to find the optimal pH for your formulation.[6]
Appearance of New Peaks in HPLC Analysis Formation of degradation products.Perform a forced degradation study (see Experimental Protocols) to identify potential degradants. Use a stability-indicating HPLC method capable of resolving the parent compound from all degradation products.[11][12]
Inconsistent Experimental Results Instability of the compound in the experimental medium.Always use freshly prepared dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in the aqueous solution before analysis or use.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterInsoluble[1][2][3]
Ethanol< 1 mg/mL (Slightly Soluble)[3][4]
DMSO55 - 76 mg/mL[4][5]

Table 2: Key Factors Affecting this compound Stability in Aqueous Solutions

FactorEffect on StabilityMitigation StrategyReference(s)
Light Causes photodegradation, leading to loss of active compound.Store and handle solutions in light-protected containers (e.g., amber vials).[2][3][8]
Air (Oxygen) Can cause oxidative degradation.Prepare solutions with de-gassed buffers; consider purging with an inert gas.[2][3][8]
Temperature Higher temperatures accelerate the rate of chemical degradation.Store stock solutions at -20°C or -80°C.[4][8]
pH Non-optimal pH can catalyze hydrolytic degradation.Determine the pH of maximum stability through a pH-rate profile study.[6][7]

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method and understanding potential degradation pathways.[12]

1. Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish the specificity of an analytical method.

2. Materials:

  • This compound

  • DMSO (for stock solution)

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber or a controlled light source

  • Oven

3. Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to a known concentration (e.g., 10 mg/mL).

  • Prepare Stress Samples: Dilute the stock solution into the following aqueous solutions to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Acid Hydrolysis: Dilute in 0.1 M HCl.

    • Base Hydrolysis: Dilute in 0.1 M NaOH.

    • Oxidative Degradation: Dilute in 3% H₂O₂.

    • Thermal Degradation: Dilute in high-purity water.

    • Photolytic Degradation: Dilute in high-purity water, place in a clear vial, and expose to light (as per ICH Q1B guidelines).

    • Control Sample: Dilute in high-purity water and protect from light and heat.

  • Incubation:

    • Incubate the acid, base, oxidative, and thermal samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Expose the photolytic sample to a light source.

    • Store the control sample at room temperature or refrigerated, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Neutralize the acid and base samples if necessary before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control sample.

    • Calculate the percentage of degradation.

    • Ensure the analytical method can separate the intact this compound peak from all degradation product peaks, impurities, and excipients.[11]

Visualizations

cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_aq Dilute into Aqueous Buffer (with co-solvents) prep_stock->prep_aq stress Apply Stress Conditions (pH, Light, Heat, Oxidant) prep_aq->stress sampling Sample at Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC-UV sampling->hplc quant Quantify Degradation (% Loss of Parent Drug) hplc->quant lcms Identify Degradants (LC-MS, if needed) quant->lcms

Caption: Workflow for assessing this compound stability.

cluster_factors cluster_outcomes center_node This compound Stability in Aqueous Solution factor1 Low Aqueous Solubility center_node->factor1 is limited by factor2 Photodegradation center_node->factor2 is susceptible to factor3 Oxidation center_node->factor3 is susceptible to factor4 Hydrolysis center_node->factor4 is susceptible to outcome1 Precipitation factor1->outcome1 outcome2 Formation of Degradants factor2->outcome2 factor3->outcome2 factor4->outcome2 outcome3 Loss of Potency outcome2->outcome3

Caption: Key challenges affecting this compound stability.

cluster_drug Drug & Metabolism cluster_action Mechanism of Action prodrug This compound (CTA) (Inactive Prodrug) metabolite Desmethyl-CTA (Active Metabolite) prodrug->metabolite Hepatic Metabolism (O-demethylation) er Estrogen Receptor (ER) metabolite->er Binds & Activates gene Modulation of Gene Expression er->gene

Caption: Pro-drug activation pathway of this compound.

References

Technical Support Center: Optimizing Chlorotrianisene Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the dosage of Chlorotrianisene (TACE), a non-steroidal selective estrogen receptor modulator (SERM), in in vivo research settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate accurate and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic, non-steroidal estrogen agonist.[1] It functions as a selective estrogen receptor modulator (SERM), meaning its effects can be either estrogenic or anti-estrogenic depending on the target tissue. This compound itself is a prodrug that is metabolized in the liver to its more active form, desmethylthis compound. Its primary mechanism of action involves binding to estrogen receptors (ERs), which then interact with DNA to regulate the transcription of target genes.

2. What are the common in vivo research applications for this compound?

Historically used in hormone replacement therapy and for certain cancers, this compound's use in clinical settings has largely been discontinued. However, it remains a valuable tool in preclinical research, particularly in studies involving:

  • Estrogen receptor signaling: Investigating the roles of ERs in various physiological and pathological processes.

  • Breast cancer models: Studying the effects of estrogenic compounds on the growth of ER-positive breast cancer xenografts, such as those using MCF-7 cells.[2]

  • Uterotrophic assays: A standard in vivo assay to assess the estrogenic or anti-estrogenic activity of compounds by measuring the change in uterine weight in immature or ovariectomized female rodents.[3][4][5]

3. How should I prepare this compound for in vivo administration?

Due to its lipophilic nature, this compound is insoluble in water. A common method for oral administration is to prepare a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na). For subcutaneous injections, a vehicle suitable for lipophilic compounds, such as corn oil, is often used.[6][7] It is crucial to ensure the vehicle itself does not have estrogenic or other confounding biological effects.

4. What are the potential side effects or toxicities to monitor in animal models?

Common side effects associated with this compound in humans include nausea, vomiting, breast tenderness, and headaches.[1] More severe risks include an increased chance of blood clots and certain cancers with long-term use.[1] In animal models, it is crucial to monitor for signs of toxicity, which can include:

  • Weight loss or reduced weight gain

  • Changes in food and water consumption

  • Lethargy or changes in behavior

  • Signs of liver toxicity (hepatotoxicity), such as changes in liver enzyme levels, fatty changes, or peliosis hepatis, have been observed with long-term estrogen administration in rats.[8][9]

  • Genitourinary issues, such as uterine or bladder problems, particularly with high doses of estrogenic compounds.

5. How do I interpret mixed agonist/antagonist effects of this compound in my experiments?

The dual activity of SERMs like this compound is a key aspect of their function.[10] Whether it acts as an agonist or antagonist depends on the specific tissue, the presence of endogenous estrogens, and the conformation it induces in the estrogen receptor upon binding. For example, a SERM might show estrogenic (agonist) effects on bone density while exhibiting anti-estrogenic (antagonist) effects on breast tissue.[11][12] Interpreting these mixed effects requires careful consideration of the experimental model and the specific endpoints being measured. Gene expression profiling in target tissues can help to dissect these complex actions.[13]

II. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Lower-than-expected efficacy (e.g., minimal tumor growth inhibition, no significant increase in uterine weight) 1. Suboptimal Dosage: The administered dose may be too low to elicit a significant biological response. 2. Compound Instability: this compound may have degraded in the vehicle over time. 3. Improper Vehicle Formulation: The compound may not be adequately suspended or dissolved, leading to inconsistent dosing. 4. Route of Administration: The chosen route (e.g., oral vs. subcutaneous) may affect bioavailability. 5. Biological Variability: High inter-animal variability can mask true effects.1. Conduct a Dose-Response Study: Test a range of doses to determine the optimal concentration for your model. 2. Assess Compound Stability: Prepare fresh formulations regularly and store them appropriately. Conduct stability tests if long-term storage is necessary. 3. Optimize Vehicle Preparation: Ensure thorough mixing to create a homogenous suspension. For oil-based vehicles, ensure the compound is fully dissolved. 4. Consider Alternative Routes: If oral administration yields poor results, subcutaneous injection may provide more consistent exposure. 5. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
Unexpected or Inconsistent Results (e.g., high variability between animals, results not aligning with in vitro data) 1. Dietary Phytoestrogens: Standard rodent chow can contain phytoestrogens that interfere with the effects of administered estrogenic compounds.[14] 2. Environmental Estrogens: Caging materials and water bottles can sometimes leach estrogenic compounds.[14] 3. Inconsistent Dosing Technique: Variations in gavage or injection technique can lead to variable dosing. 4. Metabolism Differences: The in vivo metabolism of this compound may differ from in vitro models, leading to different active metabolite concentrations.1. Use a Phytoestrogen-Free Diet: Switch to a purified diet with no or very low levels of phytoestrogens. 2. Control for Environmental Factors: Use caging and water bottles made from non-estrogenic materials (e.g., glass or certified plastics). 3. Standardize Procedures: Ensure all personnel are trained and consistent in their administration techniques. 4. Correlate with In Vitro Metabolite Studies: If possible, analyze the metabolic profile of this compound in your in vivo model and compare it to your in vitro findings.
Signs of Toxicity in Animal Models (e.g., significant weight loss, lethargy, organ abnormalities) 1. Dose is Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects.[15] 3. Long-Term Exposure Effects: Chronic administration can lead to cumulative toxicity.1. Reduce the Dose: If toxicity is observed, lower the dose for subsequent experiments. 2. Include a Vehicle-Only Control Group: Always include a group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. 3. Monitor Animals Closely: Implement a regular monitoring schedule to observe for clinical signs of toxicity. Consider interim necropsies to assess organ-level effects.

III. Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds in common in vivo research applications.

Table 1: Reported In Vivo Dosages of Estrogenic Compounds in Rodent Models

CompoundAnimal ModelApplicationDosage RangeRoute of AdministrationReference
Ethinyl EstradiolImmature/Ovariectomized RatUterotrophic Assay (Positive Control)0.1 - 10 µg/kg/dayOral or Subcutaneous[16]
TamoxifenNude Mice with MCF-7 XenograftsBreast Cancer Study0.5 mg/kg/dayDaily administration[17]
PaclitaxelNude Mice with MCF-7 XenograftsBreast Cancer Study (Chemotherapy Control)20 mg/kgIntraperitoneal (once/week)[18]
Estradiol BenzoateFemale Wistar RatsHepatotoxicity Study0.00075 - 0.003 mg/kgIntramuscular[8][9]
TriclosanFemale Wistar RatUterotrophic Assay1.18 - 300 mg/kgOral[19]

IV. Experimental Protocols

A. Uterotrophic Assay in Immature Female Rats

This protocol is a standard method for assessing the estrogenic activity of a compound.[3][4][5]

1. Animal Model:

  • Use immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20-21 days old at the start of dosing.

  • House animals in a controlled environment with a phytoestrogen-free diet.[14]

2. Dosing and Administration:

  • Administer this compound or vehicle control daily for three consecutive days via oral gavage or subcutaneous injection.

  • A positive control group receiving a known estrogen, such as ethinyl estradiol (e.g., 3 µg/kg), should be included.[19]

  • A range of this compound doses should be tested to establish a dose-response relationship.

3. Data Collection:

  • Record body weights daily.

  • On the day after the final dose, euthanize the animals.

  • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight.

  • Optionally, blot the uterus to remove luminal fluid and record the blotted uterine weight.

4. Data Analysis:

  • Calculate the relative uterine weight (uterine weight / body weight x 100).

  • Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

B. MCF-7 Xenograft Model in Immunocompromised Mice

This protocol outlines the establishment of an ER-positive breast cancer xenograft model to evaluate the efficacy of SERMs.[2][18]

1. Cell Culture:

  • Culture MCF-7 human breast cancer cells in appropriate media supplemented with fetal bovine serum.

  • Harvest cells during the exponential growth phase.

2. Animal Model:

  • Use female immunodeficient mice (e.g., nude or SCID).

  • To support the growth of these estrogen-dependent cells, supplement the mice with estrogen. This can be achieved through the subcutaneous implantation of a slow-release estradiol pellet one week prior to cell injection.

3. Tumor Implantation:

  • Resuspend the harvested MCF-7 cells in a mixture of media and Matrigel (typically a 1:1 ratio).

  • Inject approximately 1-10 million cells subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[18]

4. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Administer this compound, vehicle control, or a positive control (e.g., tamoxifen) according to the desired schedule and route of administration.

5. Tumor Measurement and Data Analysis:

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Compare tumor growth rates and final tumor weights between treatment groups to assess efficacy.

V. Visualizations

Estrogen_Signaling_Pathway cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds E2 Estradiol (E2) E2->ER CTA This compound (CTA) CTA->ER Transcription Gene Transcription ERE->Transcription Initiates Protein Protein Synthesis Transcription->Protein Response Cellular Response Protein->Response

Caption: Simplified estrogen signaling pathway activated by Estradiol (E2) or this compound (CTA).

Uterotrophic_Assay_Workflow start Start: Immature Female Rats dosing Daily Dosing for 3 Days (Vehicle, CTA, Positive Control) start->dosing bw_monitoring Daily Body Weight Measurement dosing->bw_monitoring euthanasia Euthanasia on Day 4 bw_monitoring->euthanasia dissection Uterus Dissection euthanasia->dissection weighing Uterine Weight Measurement dissection->weighing analysis Data Analysis: Compare Uterine Weights weighing->analysis end Conclusion: Estrogenic Activity? analysis->end

Caption: Experimental workflow for the rodent uterotrophic assay.

Troubleshooting_Logic cluster_dose Dosage Issues cluster_formulation Formulation Issues cluster_protocol Protocol Issues cluster_environment Environmental Issues start Unexpected In Vivo Results check_dose Review Dosage start->check_dose check_formulation Check Formulation (Vehicle, Stability) start->check_formulation check_protocol Review Protocol (Dosing Technique, Animal Model) start->check_protocol check_environment Assess Environmental Factors (Diet, Caging) start->check_environment dose_response Conduct Dose-Response Study check_dose->dose_response stability_test Perform Stability Test check_formulation->stability_test vehicle_control Ensure Proper Vehicle Control check_formulation->vehicle_control standardize_tech Standardize Techniques check_protocol->standardize_tech confirm_model Confirm Animal Model Suitability check_protocol->confirm_model phyto_diet Switch to Phytoestrogen-Free Diet check_environment->phyto_diet check_caging Use Non-Estrogenic Materials check_environment->check_caging

Caption: Troubleshooting logic for unexpected results in in vivo this compound studies.

References

Technical Support Center: Overcoming Poor Water Solubility of Chlorotrianisene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorotrianisene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental challenges posed by the poor water solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern in experiments?

A1: this compound is a synthetic, non-steroidal selective estrogen receptor modulator (SERM).[1][2] Its highly lipophilic nature results in very low water solubility, making it challenging to prepare aqueous stock solutions for in vitro and in vivo experiments. This can lead to issues with compound precipitation, inaccurate dosing, and low bioavailability.

Q2: What are the known solubility properties of this compound?

A2: this compound is practically insoluble in water.[3] Its solubility is significantly better in organic solvents. The table below summarizes the available quantitative and semi-quantitative solubility data.

Data Presentation: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
Water < 0.1 mg/mL at 20°C< 0.26Practically insoluble.[3]
Dimethyl Sulfoxide (DMSO) 50 - 76 mg/mL131.28 - 199.54Sonication may be required. Use fresh, anhydrous DMSO as it is hygroscopic.[1][2]
Ethanol ~2.8 mg/mL (0.28 g/100 mL)~7.35Sparingly soluble.[3]
Diethyl Ether ~36 mg/mL (3.6 g/100 mL)~94.52Soluble.[3]
Vegetable Oils Soluble-Specific concentrations not readily available.[3]
Glacial Acetic Acid Soluble-[3]
Carbon Tetrachloride Soluble-[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ≥ 2.5 mg/mL≥ 6.56A common co-solvent system for in vivo studies.[2][4]

Q3: How can I prepare a stock solution of this compound for in vitro cell culture experiments?

A3: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: This is expected due to the low aqueous solubility of this compound. The addition of a DMSO stock solution to an aqueous buffer or cell culture medium can cause the compound to crash out of solution.

Solutions:

  • Method 1: Co-solvent System: For in vivo studies or certain in vitro assays, a co-solvent system can be employed to maintain solubility. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[2][4]

  • Method 2: Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. This can enhance the dissolution rate and apparent solubility.

  • Method 3: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.

Protocol 2: Preparation of a this compound Formulation using a Co-solvent System

Objective: To prepare a solubilized formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO first. This will constitute 10% of the final volume.

  • Add PEG300 (40% of the final volume) and vortex thoroughly.

  • Add Tween 80 (5% of the final volume) and vortex until the solution is clear.

  • Finally, add sterile saline (45% of the final volume) dropwise while vortexing to bring the formulation to the final volume.

  • The final concentration should be clear and suitable for administration. For example, a 2.5 mg/mL solution can be achieved with this method.[2][4]

Protocol 3: Laboratory-Scale Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Ethanol or another suitable organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh appropriate amounts of this compound and the hydrophilic carrier (e.g., a 1:5 drug-to-carrier ratio).

  • Dissolve both the this compound and the carrier in a minimal amount of a common solvent (e.g., ethanol) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed on the wall of the flask, continue to dry under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Store the solid dispersion in a desiccator to protect it from moisture.

Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Oven

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the HP-β-CD paste while continuously kneading with the pestle for 30-60 minutes.

  • The resulting mixture should be a uniform, thick paste.

  • Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Store in a tightly sealed container, protected from moisture.

Mandatory Visualizations

Logical Workflow for Solubility Enhancement

G cluster_0 Start: Poorly Soluble this compound cluster_1 Initial Assessment cluster_2 Solubilization Strategies cluster_3 Application start Initial Compound: This compound Powder assess_sol Assess Required Concentration and Experimental System (In Vitro vs. In Vivo) start->assess_sol strategy_organic Strategy 1: Organic Solvent Stock (e.g., DMSO) assess_sol->strategy_organic Low final concentration in aqueous media strategy_cosolvent Strategy 2: Co-solvent System assess_sol->strategy_cosolvent Higher concentration needed for in vivo dosing strategy_sd Strategy 3: Solid Dispersion assess_sol->strategy_sd Improved dissolution rate for oral formulations strategy_cd Strategy 4: Cyclodextrin Complexation assess_sol->strategy_cd Enhanced aqueous solubility for various applications app_invitro In Vitro Experiments (e.g., Cell Culture) strategy_organic->app_invitro app_invivo In Vivo Experiments strategy_cosolvent->app_invivo strategy_sd->app_invivo strategy_cd->app_invitro strategy_cd->app_invivo G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus CTA This compound (Prodrug) Metabolite Active Metabolite CTA->Metabolite Metabolism ER Estrogen Receptor (ERα / ERβ) Metabolite->ER Binding Dimer ER Dimerization ER->Dimer Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Direct DNA Binding TF Other Transcription Factors (e.g., AP-1, Sp1) Translocation->TF Protein-Protein Interaction Gene_exp Modulation of Gene Expression ERE->Gene_exp TF->Gene_exp

References

Technical Support Center: Investigating Chlorotrianisene Metabolism and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the impact of cytochrome P-450 (CYP) metabolism on Chlorotrianisene (CTA) activity.

Troubleshooting Guides

This section addresses common issues that may arise during the investigation of this compound metabolism and its estrogenic activity.

Problem Potential Cause Recommended Solution
No or low metabolic conversion of this compound in an in vitro assay. Inactive Cytochrome P-450 Enzymes: Microsomes may have been improperly stored or handled, leading to enzyme degradation.Ensure liver microsomes are stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. Include a positive control substrate known to be metabolized by the same CYP isoforms to verify enzyme activity.
Missing or Degraded Cofactors: NADPH is essential for CYP enzyme activity and can degrade over time.Prepare NADPH solutions fresh for each experiment. Ensure the final concentration in the reaction mixture is optimal (typically 1 mM).
Inappropriate Incubation Conditions: Suboptimal pH, temperature, or incubation time can affect enzyme kinetics.Maintain the incubation temperature at 37°C and the pH of the buffer at ~7.4. Optimize the incubation time to ensure the reaction is in the linear range.
High variability in metabolite formation between replicate experiments. Inconsistent Pipetting: Inaccurate pipetting of small volumes of enzymes, substrates, or cofactors can lead to significant variations.Use calibrated pipettes and perform careful, consistent pipetting. Prepare a master mix of reagents where possible to minimize pipetting errors between wells.
Precipitation of this compound: CTA is a lipophilic compound and may precipitate in aqueous buffer systems, especially at higher concentrations.Check the solubility of CTA in your assay buffer. The use of a small percentage of an organic solvent like DMSO (typically <0.2%) may be necessary to ensure solubility, but be aware that higher concentrations can inhibit CYP activity.
Observed estrogenic activity of this compound in in vitro assays without metabolic activation. Contamination of this compound stock: The stock solution may be contaminated with an active estrogenic compound.Verify the purity of the this compound standard using analytical techniques such as HPLC or mass spectrometry.
Direct, weak interaction with the estrogen receptor: While CTA itself is considered inactive, it may have very low-level intrinsic activity at high concentrations.Perform dose-response curves to determine the EC50. If activity is only seen at very high, non-physiological concentrations, it may not be biologically relevant. Compare with the potency of the active metabolite, Desmethylthis compound (DMCTA).
Difficulty in detecting and quantifying Desmethylthis compound (DMCTA). Low metabolite concentration: The rate of metabolism may be slow, resulting in concentrations of DMCTA that are below the limit of detection of the analytical method.Increase the incubation time, microsomal protein concentration, or initial CTA concentration (while ensuring it remains in the linear range of the enzyme kinetics). Use a highly sensitive analytical method such as LC-MS/MS for detection.
Lack of a pure analytical standard for DMCTA: Accurate quantification requires a certified reference standard for the metabolite.Synthesize and purify DMCTA or source a commercially available standard. If unavailable, semi-quantitative analysis can be performed by comparing peak areas, but this is less accurate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (CTA) considered a pro-drug?

A1: this compound itself has very low affinity for the estrogen receptor and exhibits little to no estrogenic activity in in vitro systems that lack metabolic enzymes.[1] Its potent estrogenic effects in vivo are due to its metabolic conversion in the liver by cytochrome P-450 enzymes to its active metabolite, Desmethylthis compound (DMCTA), through a process called mono-O-demethylation.[1]

Q2: Which cytochrome P-450 isoforms are likely involved in the metabolism of this compound?

A2: While the specific CYP isoforms responsible for this compound metabolism are not definitively established in the provided literature, the major CYP families involved in drug metabolism are CYP1, CYP2, and CYP3.[2][3] Given that CYP3A4 is a key enzyme in the metabolism of many estrogens, it is a primary candidate for the bioactivation of CTA.[2][4] To identify the specific isoforms, experiments using recombinant human CYP enzymes or selective chemical inhibitors are necessary.

Q3: What is the proposed mechanism for the anti-estrogenic activity of this compound?

A3: The metabolism of CTA can also lead to the formation of a reactive intermediate. This intermediate is capable of covalently binding to proteins, including the estrogen receptor. This irreversible binding can inactivate the receptor, leading to anti-estrogenic effects.

Q4: How can I confirm that the observed estrogenic activity is due to the metabolite and not the parent drug?

A4: To confirm that the activity is from the metabolite, you can perform parallel experiments. One set of experiments should use a system without metabolic capability (e.g., cell lines with low CYP expression or using a CYP inhibitor). A second set should use a metabolically active system (e.g., primary hepatocytes or liver microsomes). A significant increase in estrogenic activity in the metabolically active system would indicate that the metabolite is responsible. Additionally, you can directly test the activity of synthesized DMCTA.

Q5: What are the key components of an in vitro assay to study this compound metabolism?

A5: A typical in vitro assay to study CTA metabolism using liver microsomes includes:

  • Liver microsomes: As the source of CYP enzymes.

  • This compound: The substrate.

  • NADPH: An essential cofactor for CYP enzyme activity.

  • Buffer solution: To maintain a physiological pH (around 7.4).

  • Magnesium chloride: Often included to support enzyme activity.

The reaction is typically initiated by adding NADPH and stopped after a specific incubation time by adding a quenching solvent like acetonitrile or methanol. The samples are then analyzed for the presence of the metabolite, DMCTA.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the metabolism of this compound and the relative potency of the parent compound and its metabolite. Note: This data is hypothetical and for illustrative purposes, as specific kinetic and potency values were not available in the provided search results.

Table 1: Illustrative Kinetic Parameters for this compound Metabolism

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesThis compound15250
Recombinant CYP3A4This compound12400
Recombinant CYP2C9This compound25150

Table 2: Illustrative Estrogenic Potency of this compound and its Metabolite

CompoundAssay TypeTargetEC50 (nM)
This compoundEstrogen Receptor Binding AssayEstrogen Receptor Alpha>10,000
Desmethylthis compoundEstrogen Receptor Binding AssayEstrogen Receptor Alpha50
17β-Estradiol (Control)Estrogen Receptor Binding AssayEstrogen Receptor Alpha1
This compoundReporter Gene Assay (in cells lacking metabolic activity)Estrogen Receptor Alpha>5,000
Desmethylthis compoundReporter Gene Assay (in cells lacking metabolic activity)Estrogen Receptor Alpha80

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the rate of formation of Desmethylthis compound (DMCTA) from this compound (CTA) by human liver microsomes.

Materials:

  • Human liver microsomes (e.g., pooled donor)

  • This compound (CTA)

  • Desmethylthis compound (DMCTA) analytical standard

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (with internal standard for quenching)

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of CTA in DMSO.

  • On a 96-well plate, add potassium phosphate buffer.

  • Add the human liver microsomes to the buffer (final concentration typically 0.5 mg/mL).

  • Add the CTA solution to each well (final concentrations ranging from 1 to 50 µM, with a final DMSO concentration of ≤0.2%).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the amount of DMCTA formed by comparing to a standard curve of the DMCTA analytical standard.

Protocol 2: Estrogen Receptor Reporter Gene Assay

Objective: To assess the estrogenic activity of this compound and Desmethylthis compound.

Materials:

  • A suitable cell line (e.g., MCF-7 or T47D) transfected with an estrogen response element (ERE) driving a reporter gene (e.g., luciferase).

  • Cell culture medium without phenol red.

  • This compound and Desmethylthis compound.

  • 17β-Estradiol (positive control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing various concentrations of the test compounds (CTA, DMCTA, and 17β-estradiol). Include a vehicle control (DMSO).

  • Incubate for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Plot the relative light units against the log of the compound concentration to generate dose-response curves and determine the EC50 values.

Visualizations

Chlorotrianisene_Metabolism CTA This compound (CTA) (Pro-drug, low activity) CYP450 Cytochrome P-450 Enzymes (e.g., CYP3A4 in Liver) CTA->CYP450 Mono-O-demethylation DMCTA Desmethylthis compound (DMCTA) (Active Metabolite) CYP450->DMCTA ER_activation Estrogen Receptor (ER) Activation DMCTA->ER_activation Estrogenic_effects Estrogenic Effects ER_activation->Estrogenic_effects

Caption: Metabolic activation of this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_activity Estrogenic Activity Assay Incubation Incubate CTA with Liver Microsomes + NADPH Quenching Quench Reaction (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Metabolite_ID Identify and Quantify DMCTA Analysis->Metabolite_ID Cell_Treatment Treat Reporter Cells with CTA or DMCTA Metabolite_ID->Cell_Treatment Use identified metabolite Incubate_Cells Incubate for 24h Cell_Treatment->Incubate_Cells Reporter_Assay Measure Reporter Gene (e.g., Luciferase) Incubate_Cells->Reporter_Assay Activity_Determination Determine EC50 Reporter_Assay->Activity_Determination

Caption: Workflow for studying CTA metabolism and activity.

References

Technical Support Center: Chlorotrianisene Stability in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorotrianisene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (CTA) is a synthetic, non-steroidal estrogen that acts as a selective estrogen receptor modulator (SERM). It is a pro-drug, meaning it is metabolized in the liver to its more active form, desmethylthis compound. The stability of this compound is crucial during experimental procedures to ensure accurate and reproducible results. Degradation can lead to a loss of potency and the formation of impurities, which may have unintended biological effects or interfere with analytical measurements.

Q2: What are the primary factors that can cause this compound degradation?

The main factors that can lead to the degradation of this compound include:

  • Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or alkaline conditions.

  • Oxidation: Degradation caused by oxidizing agents, such as peroxides or atmospheric oxygen.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

  • Thermal Stress: Degradation at elevated temperatures.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is essential. The following storage conditions are recommended:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
Stock Solutions (in solvent)-80°CUp to 1 year[1]
Stock Solutions (in solvent)-20°CUp to 1 month[1]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
  • Possible Cause 1: Degradation of this compound in culture medium.

    • Troubleshooting: The pH of the cell culture medium can influence the hydrolytic stability of this compound. Prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use and add them to the culture medium at the final concentration. Minimize the time the compound spends in the aqueous medium before the assay.

  • Possible Cause 2: Photodegradation from laboratory lighting.

    • Troubleshooting: Protect solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experimental steps involving the compound under subdued lighting conditions whenever possible.

  • Possible Cause 3: Interaction with components of the culture medium.

    • Troubleshooting: Some components in serum or other media supplements may interact with or degrade this compound. If inconsistent results persist, consider a serum-free medium for the duration of the treatment or evaluate the stability of this compound in the specific medium using an analytical method like HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.
  • Possible Cause 1: Hydrolytic degradation.

    • Troubleshooting: This can occur if samples are stored in aqueous buffers for extended periods or at inappropriate pH values. Ensure that samples are analyzed as quickly as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C for short-term, -80°C for long-term) and at a neutral pH if possible. The presence of acidic or basic conditions can accelerate hydrolysis.

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting: The presence of oxidizing agents or dissolved oxygen can lead to degradation. Use de-gassed solvents for sample preparation and mobile phases. If oxidative degradation is suspected, consider adding an antioxidant to the sample, but ensure it does not interfere with the assay.

  • Possible Cause 3: Thermal degradation during sample processing.

    • Troubleshooting: Avoid exposing samples to high temperatures. If a heating step is necessary, it should be as short as possible. Use a control sample that has not been heated to compare with the heated sample.

Key Experimental Protocols

To ensure the stability of this compound, it is crucial to follow standardized protocols for handling and analysis.

Protocol 1: Preparation of this compound Stock Solutions
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Dissolve the powder in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: General Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze samples by HPLC at various time points.

  • Photodegradation:

    • Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Thermal Degradation:

    • Place this compound powder in a controlled temperature oven (e.g., 80°C).

    • At specified time intervals, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.

Visualizing Experimental Workflows and Relationships

General Workflow for Investigating this compound Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis: this compound Degradation cluster_2 Experimental Verification cluster_3 Solution Implementation A Inconsistent Experimental Results B Potential Degradation Pathways A->B C Hydrolysis (pH) B->C D Oxidation B->D E Photodegradation B->E F Thermal Stress B->F G Forced Degradation Studies H Stability-Indicating HPLC Analysis G->H I Optimize Storage & Handling H->I J Control Experimental Conditions (pH, Light, Temp) H->J K Use Freshly Prepared Solutions H->K

Troubleshooting workflow for this compound degradation.
Logical Relationship of Factors Leading to Degradation

G cluster_0 Environmental Factors cluster_1 Procedural Factors Degradation This compound Degradation Light Light Exposure Light->Degradation Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation Oxygen Oxygen/Oxidants Oxygen->Degradation Storage Improper Storage Storage->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Solvent Aqueous Solvents Solvent->Degradation

Factors contributing to this compound degradation.

References

Potential off-target effects of Chlorotrianisene in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Chlorotrianisene (CTA) in cell culture experiments. This compound is a synthetic, non-steroidal estrogen that functions as a selective estrogen receptor modulator (SERM). While its primary target is the estrogen receptor (ER), researchers may encounter unexpected results due to its off-target activities.[1][2] This guide aims to address common issues and provide detailed experimental protocols to help ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Unexpected Cytotoxicity or Apoptosis

Q1: I am observing unexpected levels of cell death in my cell culture after treatment with this compound. What could be the cause?

A1: Unexpected cytotoxicity with this compound can arise from several off-target mechanisms:

  • Induction of Apoptosis: Like other SERMs, this compound may induce apoptosis through pathways independent of the classical estrogen receptor. This can involve the activation of death receptor signaling and the caspase cascade.[3][4]

  • Formation of Reactive Metabolites: this compound is a prodrug that is metabolized by cytochrome P450 enzymes in the liver to its active form.[2][5] This metabolic process can also generate reactive intermediates that can covalently bind to cellular proteins, potentially leading to cellular stress and apoptosis.[5]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to determine the IC50 value for this compound in your specific cell line.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value of this compound for your cell line to identify the appropriate concentration range for your experiments.

  • Assess Apoptosis: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or Western blot analysis for cleaved caspases (e.g., Caspase-3, -8, -9) and PARP to confirm if the observed cell death is due to apoptosis.

  • Investigate Reactive Metabolite Formation: Consider performing a reactive metabolite trapping assay to determine if reactive intermediates are being formed in your cell culture system.

Altered Gene Expression Unrelated to Estrogen Receptor Signaling

Q2: My gene expression analysis shows changes in genes not typically associated with estrogen receptor signaling after this compound treatment. Why is this happening?

A2: this compound can influence gene expression through several off-target signaling pathways:

  • G Protein-Coupled Estrogen Receptor (GPR30/GPER) Activation: this compound may activate GPR30, a transmembrane estrogen receptor that can trigger rapid intracellular signaling cascades, including the activation of MAPK/ERK pathways, leading to changes in gene expression.[6][7][8]

  • Cyclooxygenase (COX) Inhibition: Some SERMs have been shown to inhibit COX enzymes, which are involved in inflammation and can influence various signaling pathways.[9]

  • Immunomodulatory Effects: this compound and other SERMs can have immunomodulatory effects, altering the expression of cytokines and other immune-related genes in certain cell types.[10][11]

Troubleshooting Steps:

  • Investigate GPR30 Signaling: Use a GPR30 antagonist in conjunction with this compound to see if the unexpected gene expression changes are reversed. You can also assess the phosphorylation of downstream targets like ERK1/2 via Western blot.

  • Profile Off-Target Gene Expression: Perform a broader gene expression analysis (e.g., microarray or RNA-seq) to identify the signaling pathways being affected.

  • Consult the Literature: Review literature on the off-target effects of other triphenylethylene-based SERMs, such as tamoxifen, as they may share similar mechanisms.

Inconsistent or Irreproducible Results

Q3: I am getting inconsistent results between experiments using this compound. What are the common sources of variability?

A3: Inconsistent results in cell culture experiments with estrogenic compounds can be due to several factors:

  • Cell Line Integrity: High passage numbers can lead to genetic drift and altered cellular responses.[12]

  • Hormonal Contamination in Media: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. Furthermore, fetal bovine serum (FBS) contains endogenous hormones that can interfere with your experiments.[12]

  • Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation.

  • Experimental Conditions: Variations in cell density, treatment duration, and solvent concentration can all contribute to variability.[13]

Troubleshooting Steps:

  • Use Low-Passage, Authenticated Cell Lines: Always use cell lines from a reputable source and maintain a consistent, low passage number.

  • Use Phenol Red-Free Media and Charcoal-Stripped Serum: This will minimize background estrogenic activity.

  • Proper Compound Handling: Prepare fresh stock solutions of this compound and store them appropriately. Use a consistent final solvent concentration across all experiments.

  • Standardize Experimental Protocols: Ensure consistent cell seeding densities, treatment times, and other experimental parameters.

Quantitative Data Summary

Table 1: Example IC50 Values for Cytotoxicity in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
Diosmetin-7-O-rutinosideMCF-713.65 µg/mLNot specified[14]
Diosmetin-7-O-rutinosideMDA-MB-23112.89 µg/mLNot specified[14]
Chlorogenic acidMCF-7952 ± 32.572[14]
Chlorogenic acidMDA-MB-231590.5 ± 10.672[14]
Synthetic β-nitrostyrene derivative (CYT-Rx20)MCF-70.81 ± 0.04 µg/mLNot specified[15]
Synthetic β-nitrostyrene derivative (CYT-Rx20)MDA-MB-2311.82 ± 0.05 µg/mLNot specified[15]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Western Blot Analysis

This protocol details the steps to analyze the expression of key apoptotic proteins in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in complete medium and allow them to adhere overnight.
  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Estrogen_Signaling_Pathways cluster_0 Classical Pathway cluster_1 Off-Target Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ERE Estrogen Response Element ER->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Regulates Chlorotrianisene_off This compound GPR30 GPR30/GPER Chlorotrianisene_off->GPR30 Activates Signaling Cascade MAPK/ERK Cascade GPR30->Signaling Cascade Initiates Altered Gene Expression Altered Gene Expression Signaling Cascade->Altered Gene Expression Leads to

Caption: Classical vs. Off-Target Estrogen Signaling Pathways.

Apoptosis_Induction_Workflow Cell Culture 1. Seed and Treat Cells with this compound Cell Lysis 2. Lyse Cells and Extract Proteins Cell Culture->Cell Lysis Quantification 3. Quantify Protein Concentration Cell Lysis->Quantification Western Blot 4. SDS-PAGE and Western Blotting Quantification->Western Blot Analysis 5. Analyze Apoptotic Markers Western Blot->Analysis

Caption: Experimental Workflow for Apoptosis Assessment.

Troubleshooting_Inconsistent_Results Inconsistent Results Inconsistent Results Check Cell Line Cell Line Integrity? (Passage number, authentication) Inconsistent Results->Check Cell Line Check Media Media and Serum? (Phenol red, charcoal-stripped) Inconsistent Results->Check Media Check Compound Compound Stability? (Storage, fresh stocks) Inconsistent Results->Check Compound Check Protocol Consistent Protocol? (Cell density, timing) Inconsistent Results->Check Protocol

Caption: Troubleshooting Inconsistent Experimental Results.

References

Technical Support Center: Interpreting Dose-Response Curves for Chlorotrianisene in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorotrianisene in various bioassays. Our goal is to help you navigate the complexities of interpreting dose-response data for this synthetic, non-steroidal estrogen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CTA) is a synthetic, non-steroidal estrogen that functions as a selective estrogen receptor modulator (SERM).[1][2][3] It is a prodrug, meaning it is metabolically activated in the liver to its more potent form, desmethylthis compound (DMCTA), through mono-O-demethylation.[1] This active metabolite then binds to estrogen receptors (ERs), primarily ERα and ERβ, mimicking the effects of natural estrogens like estradiol.[3][4] This interaction can lead to both estrogenic (agonist) and, in some contexts, antiestrogenic (antagonist) effects.[1]

Q2: Why am I observing a non-monotonic (e.g., U-shaped or inverted U-shaped) dose-response curve with this compound?

Non-monotonic dose-response curves (NMDRCs) are not uncommon for endocrine-disrupting chemicals like this compound.[5][6] These biphasic responses, where the effect changes direction as the dose increases, can be caused by several factors:

  • Receptor Downregulation: At high concentrations, prolonged exposure to an agonist can lead to a decrease in the number of available estrogen receptors on the cell surface, resulting in a diminished response.

  • Activation of Opposing Signaling Pathways: this compound may activate different signaling pathways at different concentrations. For example, low doses might trigger a proliferative pathway, while high doses could activate an inhibitory pathway or induce cytotoxicity.[7][8]

  • Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to effects that counteract its primary estrogenic activity.[8]

  • Cellular Stress and Toxicity: High concentrations of any compound can induce cellular stress or toxicity, leading to a decrease in the measured response (e.g., cell viability or reporter gene expression).[6]

Q3: What are the typical EC50 or IC50 values I should expect for this compound?

The effective concentration (EC50) or inhibitory concentration (IC50) of this compound can vary significantly depending on the bioassay, cell line, and experimental conditions. It is crucial to establish these values in your own system. However, published data can provide a reference range.

Quantitative Data Summary

CompoundAssay TypeCell LineParameterReported Value
This compoundCell ProliferationMCF-7EC5028 nM
This compoundEstrogen Receptor BindingMCF-7Ki500 nM

This table will be populated with more data as it becomes available from various studies.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: MCF-7 Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free RPMI 1640 medium containing 5% charcoal-stripped FBS for 3 days to deplete endogenous estrogens.[9]

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 4,000 cells per well in 100 µL of the same medium. Allow the cells to attach for 24 hours.[9]

  • Compound Treatment: Prepare a serial dilution of this compound in the hormone-deprivation medium. Remove the seeding medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plates for 6 days, changing the medium with fresh compound every 2 days.[9]

  • Quantification of Cell Proliferation: Use a suitable method to measure cell viability, such as the MTT or CCK-8 assay, following the manufacturer's instructions.[10]

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Competitive Estrogen Receptor Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.[11]

  • Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of immature or ovariectomized rats.[11] Homogenize the uteri in an ice-cold TEDG buffer (Tris, EDTA, DTT, glycerol).[11]

  • Binding Reaction: In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled 17β-estradiol (e.g., [3H]-E2), and increasing concentrations of unlabeled this compound.[11] Include tubes for total binding (radiolabel only) and non-specific binding (radiolabel plus a high concentration of unlabeled estradiol).

  • Incubation: Incubate the tubes at 4°C overnight to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Use a method like hydroxylapatite (HAP) or dextran-coated charcoal to separate the receptor-bound radiolabel from the free radiolabel.[11]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each this compound concentration. Plot this against the log of the this compound concentration to determine the IC50, which is the concentration that inhibits 50% of the specific binding of the radiolabeled estradiol. The Ki (inhibition constant) can then be calculated from the IC50.

Troubleshooting Guide

Observed Problem Potential Causes Recommended Solutions
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Cell clumping.1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[12] 3. Fill the outer wells with sterile water or media to create a humidity barrier. 4. Gently triturate the cell suspension before seeding to break up clumps.
Non-Monotonic (Biphasic) Dose-Response Curve 1. Receptor desensitization/downregulation at high concentrations. 2. Activation of opposing signaling pathways. 3. Off-target effects at high concentrations.[8] 4. Cytotoxicity at high concentrations.1. Reduce the incubation time or use a lower concentration range. 2. Investigate downstream signaling pathways (e.g., via Western blotting) to identify differential activation. 3. Use a broader panel of assays to assess specificity. 4. Perform a cytotoxicity assay (e.g., LDH release) in parallel to distinguish a true biphasic response from toxicity.[7]
Weak or No Response 1. Low receptor expression in the cell line. 2. Inactive compound due to degradation or poor solubility. 3. Insufficient incubation time. 4. Assay conditions are not optimal.1. Confirm estrogen receptor expression in your cell line (e.g., by Western blot or qPCR). 2. Prepare fresh solutions of this compound for each experiment and ensure it is fully dissolved. 3. Perform a time-course experiment to determine the optimal incubation period. 4. Optimize assay parameters such as cell density, serum concentration, and reagent concentrations.
Inconsistent Results Between Experiments 1. Variation in cell passage number. 2. Inconsistent cell health and viability. 3. Lot-to-lot variability of serum or other reagents. 4. Changes in incubator conditions (temperature, CO2, humidity).1. Use cells within a defined, low passage number range for all experiments.[13] 2. Ensure high cell viability (>95%) before starting each experiment. 3. Test new lots of critical reagents and purchase a large single lot for the entire study. 4. Regularly monitor and calibrate incubator conditions.

Visualizing Workflows and Pathways

This compound's Mechanism of Action

Chlorotrianisene_Mechanism cluster_Metabolism Metabolic Activation (Liver) cluster_Cellular_Action Cellular Action This compound This compound (Prodrug) DMCTA Desmethylthis compound (Active Metabolite) This compound->DMCTA CYP450 (Mono-O-demethylation) ER Estrogen Receptor (ERα/ERβ) DMCTA->ER Binds to ERE Estrogen Response Element (DNA) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Cell Proliferation) Gene_Transcription->Biological_Response Leads to

Caption: Metabolic activation and cellular mechanism of this compound.

General Experimental Workflow for a Cell-Based Assay

Experimental_Workflow start Start cell_culture Cell Culture & Maintenance start->cell_culture hormone_deprivation Hormone Deprivation cell_culture->hormone_deprivation cell_seeding Cell Seeding in Microplate hormone_deprivation->cell_seeding compound_treatment Treatment with this compound Dilutions cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation quantification Quantification of Response incubation->quantification data_analysis Data Analysis (Dose-Response Curve) quantification->data_analysis end End data_analysis->end

Caption: A generalized workflow for a cell-based bioassay.

Simplified Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen/Agonist (e.g., active CTA) ER_inactive Inactive ER + HSPs Estrogen->ER_inactive Binds and activates ER_active Active ER Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element ER_active->ERE Translocates and binds Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription

Caption: Overview of the classical estrogen receptor signaling pathway.

References

Factors affecting the bioavailability of orally administered Chlorotrianisene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orally administered Chlorotrianisene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, non-steroidal estrogen that was historically used for hormone replacement therapy and certain types of cancer treatment.[1][2] It is a prodrug, meaning it is inactive until it is metabolized in the body.[2] After oral administration, it is converted in the liver to its active metabolite, desmethylthis compound, which then binds to and activates estrogen receptors, mimicking the effects of natural estrogen.[2]

Q2: What are the primary factors that influence the oral bioavailability of this compound?

The oral bioavailability of this compound is influenced by a combination of physicochemical, physiological, and formulation-specific factors. Being a highly lipophilic compound, its absorption is primarily limited by its dissolution rate in the gastrointestinal fluids. Key factors include:

  • Physicochemical Properties: Solubility, dissolution rate, particle size, and crystalline form.

  • Physiological Factors: Gastrointestinal pH, gastric emptying time, intestinal motility, and the presence of food.

  • Metabolism: First-pass metabolism in the liver by cytochrome P450 (CYP450) enzymes is a critical step for its activation but can also be a rate-limiting factor for bioavailability.

  • Drug-Drug and Drug-Food Interactions: Co-administration with other substances can significantly alter its absorption and metabolism.

Q3: How does food impact the bioavailability of this compound?

The presence of food can have a variable effect on the absorption of lipophilic drugs like this compound. A high-fat meal may enhance its absorption by increasing its solubility and stimulating the release of bile salts. Conversely, certain foods can delay gastric emptying, which may affect the rate of absorption. Grapefruit and grapefruit juice should be avoided as they can inhibit CYP3A4, an enzyme involved in the metabolism of many estrogens, potentially leading to increased plasma concentrations and a higher risk of side effects.[3]

Q4: What are the known drug interactions affecting this compound bioavailability?

Drug interactions are a significant consideration.[1]

  • CYP450 Inducers: Drugs that induce liver enzymes (e.g., certain anticonvulsants and antibiotics) can accelerate the metabolism of this compound, potentially reducing its efficacy.[1]

  • CYP450 Inhibitors: Conversely, medications that inhibit these enzymes can increase the levels of this compound in the bloodstream, heightening the risk of side effects.[1]

  • Other Hormonal Drugs: Different types of estrogens and progestins can interfere with this compound's action.

  • Aromatase Inhibitors: Estrogen-containing drugs like this compound may counteract the therapeutic effects of aromatase inhibitors (e.g., anastrozole).[4]

Troubleshooting Guides

Low/Variable Bioavailability in Preclinical Models

Problem: Inconsistent or lower-than-expected plasma concentrations of the active metabolite, desmethylthis compound, in animal studies.

Potential Cause Troubleshooting/Investigation
Poor Dissolution Characterize the solid-state properties of the drug substance (particle size, crystallinity). Consider formulation strategies like micronization or solid dispersions to enhance dissolution.
First-Pass Metabolism Variability Investigate the specific CYP450 isozymes responsible for metabolism in the animal model. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability.
Food Effects Standardize feeding protocols. Conduct studies in both fasted and fed states to quantify the impact of food on absorption.
Formulation Issues Ensure the formulation is robust and provides consistent drug release. Perform in vitro dissolution testing to assess formulation performance.
In Vitro-In Vivo Correlation (IVIVC) Challenges

Problem: Difficulty in establishing a predictive relationship between in vitro dissolution data and in vivo pharmacokinetic data.

Potential Cause Troubleshooting/Investigation
Biorelevance of Dissolution Method The dissolution medium and hydrodynamic conditions may not adequately mimic the in vivo environment. Experiment with different media (e.g., simulated gastric and intestinal fluids) and agitation rates.
Complex Absorption Process As a lipophilic prodrug, its absorption is not solely dependent on dissolution. Factors like lymphatic transport and pre-systemic metabolism in the gut wall may play a role.
Non-Sink Conditions In Vitro For a poorly soluble drug, ensure that sink conditions are maintained throughout the dissolution test to avoid underestimating the dissolution rate.

Data Presentation

Pharmacokinetic Parameter Description Significance for this compound
Cmax (Maximum Plasma Concentration) The highest concentration of the drug/metabolite in the blood.Indicates the rate and extent of absorption.
Tmax (Time to Cmax) The time at which Cmax is reached.Reflects the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.Represents the extent of absorption (bioavailability).
t1/2 (Half-life) The time it takes for the drug concentration to decrease by half.Indicates the rate of elimination. Due to its lipophilicity and storage in fat, this compound has a long duration of action.[5]
F (Absolute Bioavailability) The fraction of the administered dose that reaches systemic circulation.The key parameter to quantify oral bioavailability.

Experimental Protocols

In Vitro Dissolution Testing (Adapted from USP General Chapter <711>)

Objective: To assess the in vitro release profile of this compound from an oral dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[6]

Dissolution Medium:

  • Acid Stage: 750 mL of 0.1 N HCl (simulated gastric fluid without enzymes).

  • Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid stage medium and adjust pH to 6.8 (simulated intestinal fluid).

Procedure:

  • Place one tablet in each of the six dissolution vessels containing the acid stage medium, maintained at 37 ± 0.5 °C.

  • Rotate the paddle at 50 rpm.

  • After 2 hours, withdraw a sample from each vessel.

  • Add the phosphate buffer to each vessel to begin the buffer stage.

  • Continue paddle rotation at 50 rpm.

  • Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) from the buffer stage.

  • Filter the samples promptly and analyze for this compound concentration using a validated analytical method (e.g., HPLC-UV).

In Vivo Bioavailability Study (Single-Dose, Crossover Design)

Objective: To determine the pharmacokinetic parameters and relative bioavailability of a test formulation of this compound compared to a reference formulation.

Study Design: A randomized, two-period, two-sequence, single-dose, crossover study in healthy human volunteers.

Procedure:

  • Subject Screening and Enrollment: Recruit healthy, non-smoking adult volunteers. Obtain informed consent and perform a full medical screening.

  • Dosing:

    • Period 1: Administer a single oral dose of either the test or reference formulation to fasted subjects.

    • Washout Period: A washout period of at least 10 half-lives of the drug is required between periods.

    • Period 2: Administer the alternate formulation to each subject.

  • Blood Sampling: Collect venous blood samples into appropriate tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).

  • Sample Processing and Analysis: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or below until analysis. Quantify the concentrations of this compound and its active metabolite, desmethylthis compound, using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both the parent drug and its active metabolite using non-compartmental analysis.

  • Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference formulations fall within the acceptance range of 80-125%.

Visualizations

Chlorotrianisene_Metabolism This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Dissolution & Absorption Liver Liver (Hepatocytes) GI_Tract->Liver Portal Vein Active_Metabolite Desmethylthis compound (Active Metabolite) Liver->Active_Metabolite CYP450-mediated Mono-O-demethylation (First-Pass Metabolism) Systemic_Circulation Systemic Circulation Active_Metabolite->Systemic_Circulation Target_Tissues Target Tissues (e.g., Breast, Uterus) Systemic_Circulation->Target_Tissues

Caption: Metabolic activation of this compound.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMCTA Desmethylthis compound (Active Metabolite) ER Estrogen Receptor (ER) DMCTA->ER Binding ER_Complex DMCTA-ER Complex ER->ER_Complex Dimerization Dimerization ER_Complex->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocation to Nucleus & Binding to ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Translation

Caption: Genomic signaling pathway of this compound's active metabolite.

References

Technical Support Center: Troubleshooting Inconsistent Results in Chlorotrianisene Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Chlorotrianisene (CTA). This guide addresses common issues to enhance experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CTA), also known as tri-p-anisylchloroethylene (TACE), is a synthetic, non-steroidal selective estrogen receptor modulator (SERM).[1] It functions as a prodrug, meaning it is inactive until it is metabolized in the liver. The primary active metabolite is desmethylthis compound (DMCTA), which is a weak estrogen. CTA exerts its effects by binding to and activating estrogen receptors (ERs), mimicking the action of natural estrogens like estradiol.[1][2] While it has predominantly estrogenic effects, it can also exhibit antiestrogenic properties depending on the tissue context.[1]

Q2: Why am I observing estrogenic effects, such as increased cell proliferation, when I expect an anti-estrogenic outcome?

A2: This is a common observation with SERMs like this compound. The dual estrogenic/antiestrogenic nature of CTA means its effect is highly dependent on the experimental conditions. Factors that can influence the observed effect include the specific cell line and its estrogen receptor (ERα vs. ERβ) expression levels, the concentration of CTA used, and the presence or absence of other estrogenic compounds in the cell culture medium.[3][4]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles.[5] For experiments, fresh dilutions should be made from the stock solution. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.

Q4: Is this compound sensitive to light or temperature?

A4: While specific photostability and thermal stability data for this compound are not extensively published, as a general practice for triphenylethylene compounds, it is advisable to protect solutions from direct light.[6][7][8] Stock solutions should be stored at low temperatures as described above. Degradation can occur over time, even in DMSO at room temperature, so using freshly prepared dilutions is recommended.[9][10]

Troubleshooting Guides

In Vitro Assay Inconsistencies

Issue 1: High variability in cell proliferation assays (e.g., MCF-7 cells).

  • Possible Causes:

    • Cell Line Health and Passage Number: MCF-7 cells can lose estrogen sensitivity and exhibit altered growth rates at high passage numbers.[11] The expression of estrogen receptors can also vary with cell cycle phase and proliferation rate.[12]

    • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous estrogens and growth factors, leading to inconsistent results.

    • Phenol Red in Media: Phenol red, a common pH indicator in cell culture media, is a weak estrogen and can stimulate the proliferation of estrogen-receptor-positive cells like MCF-7, masking the effects of your experimental compound.

    • Inconsistent Seeding Density: Uneven cell seeding can lead to variability in cell number at the end of the experiment.

  • Troubleshooting Steps:

    • Cell Line Maintenance: Use low-passage MCF-7 cells (ideally below passage 40) and maintain a consistent subculture routine.[11] Regularly authenticate your cell line.

    • Serum Screening: Test new batches of FBS for their effect on the baseline proliferation of your cells before use in experiments. Use charcoal-stripped FBS to remove endogenous steroids.

    • Use Phenol Red-Free Media: For all estrogen-related assays, use phenol red-free media to eliminate its confounding estrogenic effects.

    • Standardize Seeding: Ensure a single-cell suspension before seeding and use a consistent cell number per well. Allow cells to adhere and stabilize for 24 hours before treatment.

Issue 2: Unexpected dose-response curves (e.g., non-sigmoidal or biphasic).

  • Possible Causes:

    • Compound Cytotoxicity: At high concentrations, this compound may induce cytotoxicity, leading to a decrease in cell viability that is not related to its estrogenic or antiestrogenic activity.

    • Metabolism to Active/Inactive Compounds: The cell line itself may metabolize this compound at different rates depending on the concentration, leading to complex dose-response relationships.

    • Off-Target Effects: At higher concentrations, CTA may have off-target effects that influence cell viability.

  • Troubleshooting Steps:

    • Expanded Dose Range: Test a wider range of concentrations to fully characterize the dose-response curve, including very low and very high concentrations.

    • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., trypan blue exclusion or a live/dead stain) to distinguish between cytostatic and cytotoxic effects.

    • Review Literature: Investigate if similar complex dose-response patterns have been reported for other triphenylethylene compounds.

Receptor Binding Assay Inconsistencies

Issue 3: High background or low specific binding in competitive binding assays.

  • Possible Causes:

    • Poor Washing/Blocking: Inadequate removal of unbound radioligand or insufficient blocking of non-specific binding sites on the assay components.[13]

    • Degraded Radioligand: The radiolabeled estradiol may have degraded, leading to reduced binding affinity.

    • Inactive Receptor Preparation: The estrogen receptor preparation (e.g., from rat uterine cytosol) may have lost activity due to improper handling or storage.

    • Non-specific Binding of Test Compound: this compound, being lipophilic, may bind non-specifically to assay tubes or other components.

  • Troubleshooting Steps:

    • Optimize Washing and Blocking: Increase the number and duration of wash steps.[13] Experiment with different blocking agents (e.g., bovine serum albumin).

    • Check Radioligand Quality: Use fresh or recently purchased radioligand and store it appropriately.

    • Validate Receptor Activity: Perform a saturation binding experiment with the radiolabeled estradiol to ensure the receptor preparation is active and to determine the Kd and Bmax.

    • Include Non-Specific Binding Controls: For every concentration of this compound, include a parallel set of tubes with a large excess of unlabeled estradiol to determine non-specific binding.

In Vivo Study Inconsistencies

Issue 4: High variability in uterotrophic assay results.

  • Possible Causes:

    • Animal Health and Stress: Stress can affect hormone levels and the overall health of the animals, leading to variable uterine weights.

    • Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variability in exposure.

    • Dietary Phytoestrogens: Standard rodent chow can contain phytoestrogens (e.g., from soy), which can interfere with the assay.

    • Biological Outliers: Individual animals may have naturally higher or lower uterine weights.[14]

  • Troubleshooting Steps:

    • Acclimatization and Handling: Allow animals to acclimate to their environment and handle them consistently to minimize stress.

    • Accurate Dosing: Ensure accurate and consistent oral gavage or injection techniques.

    • Use Phytoestrogen-Free Diet: Switch to a certified phytoestrogen-free diet for at least one week before and during the experiment.

    • Group Size and Statistical Analysis: Use a sufficient number of animals per group to account for biological variability and consider appropriate statistical methods for handling outliers.[14]

Quantitative Data

The following tables summarize reported quantitative data for this compound. Note that experimental values can vary between studies and laboratories.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 MCF-728 nM[15]
Ki MCF-7500 nM[15]

Table 2: Pharmacokinetic Parameters of this compound (General)

ParameterSpeciesValueReference
Bioavailability Rat~16% (for a similar compound)[16]
Metabolism Human, RatMono-O-demethylation in the liver[1]

Experimental Protocols

MCF-7 Cell Proliferation Assay
  • Cell Culture: Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the same medium. Replace the medium in the wells with the different concentrations of CTA. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 nM 17β-estradiol).

  • Incubation: Incubate the plates for 6-7 days.

  • Quantification: Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.

  • Data Analysis: Plot the absorbance or fluorescence values against the log of the concentration of CTA and fit a sigmoidal dose-response curve to determine the EC50.

Estrogen Receptor Competitive Binding Assay
  • Receptor Preparation: Prepare uterine cytosol containing estrogen receptors from immature female rats.

  • Assay Buffer: Use a Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • Competition Reaction: In assay tubes, combine the uterine cytosol preparation, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2), and varying concentrations of unlabeled this compound. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a saturating concentration of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the percent specific binding at each concentration of CTA. Plot this against the log of the competitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (CTA) CTA_in CTA This compound->CTA_in Cellular Uptake DMCTA Desmethyl-CTA (Active Metabolite) CTA_in->DMCTA Metabolism ER Estrogen Receptor (ER) DMCTA->ER Binding DMCTA->ER ER_dimer ER Dimer ER->ER_dimer Dimerization ER->ER_dimer HSP Heat Shock Proteins ER_HSP_complex ER-HSP Complex ER_HSP_complex->ER HSP Dissociation ER_HSP_complex->ER ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Coactivators Co-activators Coactivators->ERE mRNA mRNA Transcription->mRNA Protein New Proteins mRNA->Protein Translation Response Cellular Effects (e.g., Proliferation) Protein->Response

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cta Prepare CTA Stock (in DMSO) treat_cells Treat with CTA (Serial Dilutions) prep_cta->treat_cells prep_cells Culture MCF-7 Cells (Phenol Red-Free) seed_cells Seed Cells in 96-well plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (6-7 days) treat_cells->incubate read_plate Measure Proliferation (e.g., SRB Assay) incubate->read_plate analyze_data Calculate EC50 read_plate->analyze_data

Caption: Workflow for an in vitro cell proliferation assay.

Troubleshooting_Flowchart cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues cluster_solutions Solutions start Inconsistent Results? check_cells Cell Line Issues? (Passage, Contamination) start->check_cells In Vitro check_animals Animal Variability? (Health, Stress) start->check_animals In Vivo sol_cells Use Low Passage Cells, Authenticate check_cells->sol_cells check_media Media/Serum Issues? (Phenol Red, Batch) sol_media Use Phenol Red-Free Media, Screen Serum Batches check_media->sol_media check_compound Compound Stability? (Storage, Dilution) sol_compound Aliquot Stock, Use Fresh Dilutions check_compound->sol_compound sol_animals Standardize Husbandry, Increase N check_animals->sol_animals check_diet Dietary Phytoestrogens? sol_diet Use Phytoestrogen-Free Diet check_diet->sol_diet check_dosing Dosing Inconsistency? sol_dosing Standardize Dosing Technique check_dosing->sol_dosing

Caption: A logical troubleshooting flowchart for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Chlorotrianisene and Diethylstilbestrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two synthetic nonsteroidal estrogens, Chlorotrianisene (CTA) and Diethylstilbestrol (DES). Both compounds have historical significance in therapeutic applications but also present distinct pharmacological and toxicological profiles of interest to researchers in endocrinology, toxicology, and drug development. This document summarizes their mechanisms of action, comparative potency, pharmacokinetics, and toxicological data, supported by experimental protocols and pathway visualizations.

Overview and Chemical Structures

This compound and Diethylstilbestrol are structurally related synthetic estrogens. DES, synthesized in 1938, was widely used for various medical conditions, including the prevention of miscarriages, but was later linked to severe adverse effects.[1][2] this compound, introduced in 1952, was also used for estrogen replacement therapy and in the treatment of prostate cancer.[3]

Chemical Structures:

  • This compound: 1,1',1''-(1-chloro-1-ethenyl-2-ylidene)tris[4-methoxybenzene]

  • Diethylstilbestrol: (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bisphenol

Mechanism of Action and Signaling Pathways

Both this compound and Diethylstilbestrol exert their effects primarily through binding to and activating estrogen receptors (ERα and ERβ).[3][4] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.[4] This "classical" genomic signaling pathway is central to their estrogenic effects.

However, this compound is a prodrug that is metabolized in the liver to its active form, desmethylthis compound (DMCTA).[3][5] CTA itself has little to no affinity for the estrogen receptor in vitro.[6]

Below is a diagram illustrating the classical estrogen receptor signaling pathway activated by these compounds.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (as DMCTA) / DES ER_HSP Inactive ER-HSP Complex Ligand->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER_Ligand Activated ER-Ligand Complex ER->ER_Ligand Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Ligand->ERE Binds to DNA Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical estrogen receptor signaling pathway.

Comparative Data

This section summarizes the available quantitative data for this compound and Diethylstilbestrol. It is important to note that direct comparative studies for all parameters are limited.

Estrogenic Potency and Receptor Binding

This compound is considered a weaker estrogen than DES, with approximately one-eighth the potency.[3] The active metabolite of CTA, DMCTA, is responsible for its estrogenic activity.[5]

ParameterThis compound (as DMCTA)Diethylstilbestrol (DES)Reference
Relative Potency ~1/8th of DES1[3]
Ki (Estrogen Receptor) 500 nM (in MCF-7 cells)1.1 x 10⁻¹⁰ M (cell-free)[7][8]
EC50 (Cell Growth) 28 nM (in MCF-7 cells)-[7]

Note: Ki values are from different experimental systems and are not directly comparable.

Pharmacokinetic Properties

A key difference in the pharmacokinetics of these two compounds is that this compound is a prodrug with a long duration of action due to its lipophilicity and storage in adipose tissue.[3]

ParameterThis compoundDiethylstilbestrolReference
Bioavailability Orally activeOrally active[1][3]
Metabolism Hepatic mono-O-demethylation to active desmethylthis compound (DMCTA) by CYP450 enzymes.[3][5]-
Half-life Long duration of action due to slow release from fat stores.[3]-
Special Characteristics Prodrug; highly lipophilic and stored in adipose tissue.[3]-
Toxicological Data

Both compounds are associated with significant toxicities, including carcinogenicity.

ParameterThis compoundDiethylstilbestrolReference
LD50 (Oral, Rat) Very low single-dose toxicity>3000 mg/kg[2][9]
Carcinogenicity Can cause cancer.[2]Known human carcinogen (IARC Group 1).[7][9]
Adverse Effects Gynecomastia (reportedly to a lesser extent than other estrogens), risk of thromboembolism.[2][3]Gynecomastia, thromboembolism, increased risk of clear-cell adenocarcinoma of the vagina and cervix in daughters of women exposed during pregnancy.[7][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare estrogenic compounds like this compound and Diethylstilbestrol.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor.

Objective: To determine the IC50 (the concentration of a competitor that displaces 50% of the radiolabeled ligand) and the relative binding affinity (RBA) of a test compound.

Materials:

  • Rat uterine cytosol containing estrogen receptors

  • [³H]-17β-estradiol (radiolabeled estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (this compound, Diethylstilbestrol)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in cold assay buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[9]

  • Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) and varying concentrations of the unlabeled test compound or 17β-estradiol are incubated with the uterine cytosol.[11]

  • Separation of Bound and Free Ligand: A hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.

  • Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of [³H]-17β-estradiol bound versus the log concentration of the competitor. The IC50 is determined from this curve. The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[11]

Receptor_Binding_Assay Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol Start->Prepare_Cytosol Incubate Incubate Cytosol with [3H]-Estradiol and Test Compound Prepare_Cytosol->Incubate Separate Separate Bound and Free Ligand (Hydroxylapatite) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (IC50, RBA) Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the estrogen receptor competitive binding assay.

MCF-7 Cell Proliferation (E-screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Objective: To determine the proliferative effect of a test compound on estrogen-responsive cells.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • Phenol red-free cell culture medium (e.g., DMEM)

  • Charcoal-dextran stripped fetal bovine serum (DCC-FBS) to remove endogenous estrogens

  • 17β-Estradiol (positive control)

  • Test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Sulforhodamine B - SRB)

  • Plate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded at a low density in 96-well plates in their regular growth medium.[12]

  • Hormone Deprivation: After cell attachment, the medium is replaced with phenol red-free medium containing DCC-FBS, and the cells are incubated for 48-72 hours to synchronize them in a quiescent state.[12]

  • Treatment: Cells are treated with serial dilutions of the test compounds or 17β-estradiol.

  • Incubation: The plates are incubated for 6-7 days to allow for cell proliferation.[12]

  • Quantification: Cell proliferation is quantified using a cell viability assay such as the SRB assay, which measures total protein content.[12]

  • Data Analysis: The cell proliferation for each treatment is calculated relative to the vehicle control.

E_Screen_Assay Start Start Seed_Cells Seed MCF-7 Cells in 96-well Plates Start->Seed_Cells Hormone_Deprive Hormone Deprive Cells (48-72h) Seed_Cells->Hormone_Deprive Treat_Cells Treat Cells with Test Compounds Hormone_Deprive->Treat_Cells Incubate Incubate for 6-7 Days Treat_Cells->Incubate Quantify_Proliferation Quantify Cell Proliferation (SRB Assay) Incubate->Quantify_Proliferation Analyze_Data Analyze Proliferative Effect Quantify_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MCF-7 cell proliferation (E-screen) assay.

In Vivo Uterotrophic Assay in Rodents

This in vivo assay is a standard method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Objective: To determine if a test substance has estrogenic activity in a whole-animal model.

Materials:

  • Immature or ovariectomized adult female rats or mice

  • Test compounds

  • Vehicle (e.g., corn oil)

  • Positive control (e.g., ethinyl estradiol)

  • Analytical balance

Procedure:

  • Animal Preparation: Immature female rodents (e.g., 21-day-old rats) or ovariectomized adult females are used.[10]

  • Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group are included.[3]

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet and blotted weight).[3]

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.[3]

Uterotrophic_Assay Start Start Select_Animals Select Immature or Ovariectomized Female Rodents Start->Select_Animals Dose_Animals Administer Test Compound Daily for 3 Days Select_Animals->Dose_Animals Necropsy Necropsy and Uterine Excision (Day 4) Dose_Animals->Necropsy Weigh_Uteri Weigh Uteri (Wet and Blotted) Necropsy->Weigh_Uteri Analyze_Data Compare Uterine Weights to Control Weigh_Uteri->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vivo uterotrophic assay.

Conclusion

This compound and Diethylstilbestrol are both potent synthetic estrogens that act through the estrogen receptor signaling pathway. Key differences lie in their potency, with DES being significantly more potent, and their pharmacokinetic profiles, with this compound acting as a long-lasting prodrug. Both compounds have been associated with significant adverse effects, underscoring the importance of careful toxicological evaluation of estrogenic compounds. The experimental protocols provided herein are standard methods for the in vitro and in vivo assessment of the estrogenic and potential toxicological properties of such compounds.

References

A Comparative Analysis of Chlorotrianisene and Tamoxifen: Modulating the Estrogen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Chlorotrianisene and Tamoxifen, two non-steroidal triphenylethylene derivatives that function as selective estrogen receptor modulators (SERMs). While both compounds interact with estrogen receptors (ERs), their distinct pharmacological profiles lead to different clinical applications and considerations. This document synthesizes experimental data on their receptor binding, cellular effects, and impact on gene expression, offering a comprehensive resource for researchers in oncology and endocrinology.

Introduction to this compound and Tamoxifen

This compound, also known as TACE, is a long-acting estrogenic compound, historically used for menopausal symptoms and prostate cancer. It is considered a high-efficacy partial agonist of the estrogen receptor.[1] Interestingly, Tamoxifen, a widely used drug for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, was structurally derived from this compound.[1] Tamoxifen exhibits a more complex profile, acting as an antagonist in breast tissue while displaying agonist activity in other tissues like the endometrium and bone.[2] Both compounds are prodrugs, requiring metabolic activation to exert their full effects.[1]

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data for this compound and Tamoxifen based on available experimental evidence. It is important to note that direct comparative studies for all parameters are limited, and data may be derived from different experimental setups, which can introduce variability.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) (%)aDissociation Constant (Ki)
This compound ERα1.74[3]500 nM (in MCF-7 cells)[4]
ERβData not availableData not available
Tamoxifen ERα~3[3]3.4 - 9.69 nM[3]
ERβ~3.33[3]2.5 nM[3]
4-Hydroxytamoxifen ERα100.1[3]2.3 nM[3]
(Active Metabolite)ERβ10[3]Data not available

a: Relative to Estradiol (E2) set at 100%.

Table 2: Effects on Cell Proliferation in ER+ Breast Cancer Cells (MCF-7)

CompoundParameterValue
This compound EC5028 nM[4]
Tamoxifen IC504.506 µg/mL (~12.1 µM)

Note: EC50 (half maximal effective concentration) for this compound indicates its agonistic (proliferative) effect, while IC50 (half maximal inhibitory concentration) for Tamoxifen reflects its antagonistic (anti-proliferative) effect in the context of breast cancer cells.

Table 3: Activity in Endometrial Cancer Cells (Ishikawa)

CompoundActivityEffect on Alkaline Phosphatase
This compound Data not availableData not available
4-Hydroxytamoxifen AntagonistCompletely antagonized estradiol-stimulated activity; no agonistic effect.[5][6]

Signaling Pathways and Mechanism of Action

This compound and Tamoxifen exert their effects by binding to estrogen receptors, which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex can modulate the transcription of target genes. The differential effects of these SERMs arise from the distinct conformational changes they induce in the ER, leading to the recruitment of different co-regulators (co-activators or co-repressors) in a tissue-specific manner.

SERM_Action cluster_ligand Ligand cluster_receptor Estrogen Receptor cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Tamoxifen Tamoxifen Tamoxifen->ER ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates Breast Breast Tissue: Antagonism (Tamoxifen) Agonism (this compound) GeneTranscription->Breast Endometrium Endometrium: Agonism (Tamoxifen) GeneTranscription->Endometrium

Figure 1. General signaling pathway for this compound and Tamoxifen.

A key downstream target of estrogen signaling is the pS2 gene (also known as TFF1), which is often used as a marker of ER activity. In ER-positive breast cancer cells, estradiol stimulates pS2 expression. Tamoxifen, acting as an antagonist, has been shown to inhibit the expression of pS2 in these cells.[7][8] The effect of this compound on pS2 expression is not well-documented in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

Binding_Assay start Start prep_cytosol Prepare Rat Uterine Cytosol (ER Source) start->prep_cytosol incubation Incubate Cytosol with Radiolabeled Estradiol ([3H]-E2) and Test Compound prep_cytosol->incubation separation Separate Receptor-Bound and Free Radiolabel incubation->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Figure 2. Workflow for the ER competitive binding assay.

Protocol:

  • Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., Tris-EDTA-DTT-Glycerol) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or Tamoxifen).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods like hydroxylapatite (HAP) or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The inhibition constant (Ki) can then be calculated to reflect the binding affinity.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) effects of compounds on ER-positive breast cancer cells.

Protocol:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Cell Seeding: Cells are seeded in 96-well plates at a low density.

  • Treatment: Cells are treated with various concentrations of the test compounds (this compound or Tamoxifen). To assess antagonistic activity, cells are co-treated with a fixed concentration of 17β-estradiol and increasing concentrations of the test compound.

  • Incubation: Cells are incubated for a period of 6 days.

  • Cell Viability Measurement: Cell proliferation is quantified using assays such as the Sulforhodamine B (SRB) assay, which measures total protein content, or MTT assay, which measures metabolic activity.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Ishikawa Cell Alkaline Phosphatase Assay

This assay is used to evaluate the estrogenic or anti-estrogenic activity of compounds in an endometrial cancer cell line, which is a model for the uterine endometrium.

Alkaline_Phosphatase_Assay start Start seed_cells Seed Ishikawa Cells in 96-well plates start->seed_cells treat_cells Treat with Test Compounds (with/without Estradiol) seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells add_substrate Add p-Nitrophenyl Phosphate (pNPP) Substrate lyse_cells->add_substrate measure_absorbance Measure Absorbance at 405 nm add_substrate->measure_absorbance analyze_data Determine Agonist/Antagonist Activity measure_absorbance->analyze_data end End analyze_data->end

Figure 3. Workflow for the Ishikawa cell alkaline phosphatase assay.

Protocol:

  • Cell Culture and Seeding: Ishikawa cells are cultured in 96-well plates in a suitable medium.

  • Treatment: Cells are exposed to different concentrations of the test compounds. For antagonism studies, cells are co-treated with 17β-estradiol.

  • Incubation: The cells are incubated for 48 to 72 hours.

  • Cell Lysis: The cells are lysed to release the intracellular enzymes.

  • Enzyme Assay: The substrate p-nitrophenyl phosphate (pNPP) is added. Alkaline phosphatase converts pNPP to p-nitrophenol, which is a yellow product.

  • Measurement: The absorbance of the yellow product is measured at 405 nm using a plate reader.

  • Data Analysis: The change in absorbance reflects the alkaline phosphatase activity, which is an indicator of estrogenic response.

Conclusion

This compound and Tamoxifen, despite their structural similarities, exhibit distinct profiles in their interaction with estrogen receptors and their downstream effects. Tamoxifen has a well-characterized mixed agonist/antagonist profile, with its antagonistic effects in breast tissue being central to its therapeutic use in breast cancer. This compound, on the other hand, acts as a high-efficacy partial agonist. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the nuanced mechanisms of SERMs and the development of novel endocrine therapies. Further direct comparative studies are warranted to fully elucidate the differences in their modulation of ERβ and their effects on a broader range of estrogen-responsive genes.

References

A Comparative In Vitro Analysis of Chlorotrianisene and 17β-estradiol Potency

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Endocrinology and Drug Development

This guide provides a comprehensive in vitro comparison of the potency of Chlorotrianisene and the endogenous estrogen, 17β-estradiol. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and endocrine research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a thorough understanding of the distinct activities of these two estrogenic compounds.

Quantitative Comparison of In Vitro Potency

The in vitro potencies of this compound and 17β-estradiol have been evaluated in various assays, primarily focusing on their interaction with the estrogen receptor (ER) and subsequent cellular responses. The following table summarizes the available quantitative data for these two compounds. It is important to note that the data has been compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and assay types.

CompoundAssay TypeCell LineParameterValueReference
This compound Cell Growth StimulationMCF-7EC5028 nM[1]
Estrogen Receptor BindingMCF-7Ki500 nM[1]
17β-estradiol Estrogen Receptor α (ERα66) BindingCell-freeKd68.81 pM[2]
Estrogen Receptor α (ERα46) BindingCell-freeKd60.72 pM[2]
Estrogen Receptor α BindingIn vitro synthesizedKd0.1 nM
Estrogen Receptor β BindingIn vitro synthesizedKd0.4 nM
Cell ViabilityHep G2IC503 µM
Estrogen Receptor Agonist AssayHEK293EC501.2 x 10⁻¹¹ M
Cell ProliferationMCF-7EC500.21 nM

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

MCF-7 Cell Proliferation Assay

This assay is widely used to assess the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound, 17β-estradiol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • Plate reader

Procedure:

  • Cell Culture: Maintain MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2. Renew the medium every 2-3 days.

  • Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Seed the cells in 96-well plates at a predetermined optimal density.

  • Hormone Deprivation: To increase sensitivity to estrogenic compounds, cells are often cultured in a phenol red-free medium with charcoal-stripped serum for a period (e.g., 72 hours) before treatment to deplete endogenous estrogens.

  • Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the hormone-deprivation medium from the cells and add the medium containing the test compounds. Include appropriate controls (vehicle control, positive control with 17β-estradiol).

  • Incubation: Incubate the plates for a specified period (e.g., 6 days), allowing for cell proliferation.

  • Cell Viability Measurement: At the end of the incubation period, assess cell viability using an appropriate method, such as the MTT assay. This involves adding the MTT reagent to the wells, incubating to allow for formazan crystal formation by viable cells, and then solubilizing the crystals to measure absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the concentration-response curves and determine the EC50 values.

Hep G2 Cell Viability (MTT) Assay

This assay is used to determine the effect of compounds on the viability of the human liver cancer cell line, Hep G2.

Materials:

  • Hep G2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT reagent (0.5 mg/mL in PBS or serum-free medium)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Culture: Culture Hep G2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at an optimal density. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Remove the treatment medium and wash the cells with PBS.

    • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The biological effects of both this compound and 17β-estradiol are mediated through their interaction with estrogen receptors. However, their downstream signaling and ultimate physiological outcomes can differ significantly.

17β-estradiol Signaling Pathway

17β-estradiol, the primary female sex hormone, exerts its effects through both genomic and non-genomic signaling pathways.

17beta-estradiol_Signaling cluster_nucleus Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 17β-estradiol ER Estrogen Receptor (ERα / ERβ) E2->ER Binds MembraneER Membrane ER (mER, GPER) E2->MembraneER Binds to HSP Heat Shock Proteins ER->HSP Dissociates from Dimer ER Dimerization ER->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse SignalingCascade Rapid Signaling Cascades (e.g., MAPK, PI3K/Akt) MembraneER->SignalingCascade SignalingCascade->CellularResponse Modulates

Caption: 17β-estradiol signaling pathways.

This compound Mechanism of Action

This compound is a non-steroidal synthetic estrogen that functions as a selective estrogen receptor modulator (SERM). A key characteristic of this compound is that it is a pro-drug, meaning it is metabolized in the liver to its active form.[3] As a SERM, its active metabolites can exert either estrogenic or anti-estrogenic effects in a tissue-specific manner.

Chlorotrianisene_Mechanism cluster_tissue_effects Tissue-Selective Action CTA This compound (Pro-drug) Liver Liver Metabolism CTA->Liver Metabolized in ActiveMetabolite Active Metabolites Liver->ActiveMetabolite ER Estrogen Receptor (ERα / ERβ) ActiveMetabolite->ER Binds to Tissue Target Tissues ER->Tissue Acts on Agonist Estrogenic Effect (Agonist) Tissue->Agonist e.g., Bone Antagonist Anti-estrogenic Effect (Antagonist) Tissue->Antagonist e.g., Breast (in some contexts) GeneRegulation Tissue-Specific Gene Regulation Agonist->GeneRegulation Antagonist->GeneRegulation PhysiologicalResponse Physiological Response GeneRegulation->PhysiologicalResponse

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Potency Assessment

The general workflow for assessing the in vitro potency of estrogenic compounds involves a series of steps from cell culture to data analysis.

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., MCF-7, Hep G2) Start->CellCulture CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding Treatment Treatment with Test Compounds CellSeeding->Treatment Incubation Incubation Treatment->Incubation Assay Potency Assay (e.g., MTT, Cell Proliferation) Incubation->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection DataAnalysis Data Analysis (EC50 / IC50 Determination) DataCollection->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow.

References

A Comparative Analysis of Chlorotrianisene and Clomiphene Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Chlorotrianisene and clomiphene citrate, focusing on their mechanisms of action, clinical applications, and available performance data. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of these two distinct selective estrogen receptor modulators (SERMs).

Introduction

This compound and clomiphene citrate are both synthetic, non-steroidal compounds that interact with estrogen receptors, yet they possess different pharmacological profiles and historical clinical applications. This compound was historically used for estrogen replacement therapy and in the treatment of certain cancers, but has since been discontinued.[1][2] Clomiphene citrate, on the other hand, remains a widely used medication for the induction of ovulation in women with infertility due to anovulation.[3][4][5]

Mechanism of Action

Both drugs are classified as selective estrogen receptor modulators (SERMs), meaning they can have either estrogenic or anti-estrogenic effects depending on the target tissue.[4][6]

This compound: this compound acts as a prodrug and is metabolized in the liver to its active form.[2] It primarily exhibits estrogenic effects by binding to and activating estrogen receptors in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary.[1][7] This estrogenic activity made it suitable for hormone replacement therapy.[7] However, it can also antagonize estradiol at the hypothalamic level, which can lead to a disinhibition of the hypothalamic-pituitary-gonadal axis.[2]

Clomiphene Citrate: Clomiphene citrate's primary mechanism of action in ovulation induction is its anti-estrogenic effect on the hypothalamus.[3][4][5] By blocking estrogen receptors in the hypothalamus, it prevents the negative feedback of endogenous estrogen.[4][5] This "tricks" the hypothalamus into perceiving low estrogen levels, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH).[4][5] The surge in GnRH then stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn stimulate ovarian follicle development and ovulation.[8][9]

Signaling Pathway of this compound

Chlorotrianisene_Pathway This compound This compound EstrogenReceptor Estrogen Receptor This compound->EstrogenReceptor Binds to TargetTissues Target Tissues (Reproductive Tract, Mammary Gland, Hypothalamus, Pituitary) EstrogenReceptor->TargetTissues Activates in EstrogenicEffects Estrogenic Effects TargetTissues->EstrogenicEffects

This compound's estrogenic signaling pathway.

Signaling Pathway of Clomiphene Citrate for Ovulation Induction

Clomiphene_Citrate_Pathway cluster_brain Brain cluster_ovary Ovary Hypothalamus Hypothalamus GnRH ↑ GnRH Release Pituitary Pituitary Gland FSH_LH ↑ FSH & LH Secretion Pituitary->FSH_LH Ovary Ovary FollicularGrowth Follicular Growth & Ovulation Ovary->FollicularGrowth Estrogen Estrogen Ovary->Estrogen Clomiphene Clomiphene Citrate EstrogenReceptor Estrogen Receptors (in Hypothalamus) Clomiphene->EstrogenReceptor Blocks GnRH->Pituitary FSH_LH->Ovary Estrogen->EstrogenReceptor Negative Feedback (Inhibited by Clomiphene)

Clomiphene citrate's mechanism for ovulation induction.

Clinical Performance and Efficacy

Direct head-to-head clinical trials comparing this compound and clomiphene citrate are not available, primarily due to their different eras of use and indications.

This compound: As a discontinued drug, quantitative data from modern clinical trials is scarce. Its primary use was for estrogen replacement therapy in menopausal women and for the treatment of prostate cancer.[2] A dosage of 48 mg/day was reported to inhibit ovulation in almost all women.[2]

Clomiphene Citrate: Clomiphene citrate is a well-established first-line treatment for anovulatory infertility, particularly in women with polycystic ovary syndrome (PCOS).[10][11]

Parameter Clomiphene Citrate References
Ovulation Rate Approximately 70-80% of treated patients ovulate.[3][11]
Pregnancy Rate Varies between 30-40% of patients who ovulate.[3]
Live Birth Rate Data varies across studies, with some showing lower rates compared to ovulation and pregnancy rates.[12][13]

It is important to note that clomiphene resistance, the failure to ovulate despite treatment, can occur in 15-40% of women with PCOS.[10]

Experimental Protocols

As direct comparative studies are absent, this section outlines a typical experimental protocol for evaluating an ovulation induction agent like clomiphene citrate.

A. Phase III Randomized Controlled Trial for Ovulation Induction

  • Objective: To compare the efficacy and safety of an investigational drug versus clomiphene citrate in inducing ovulation in anovulatory women with PCOS.

  • Study Design: A prospective, randomized, double-blind, multicenter clinical trial.

  • Participants: Anovulatory women diagnosed with PCOS according to the Rotterdam criteria, seeking pregnancy.

  • Intervention:

    • Group A: Clomiphene citrate (e.g., 50-150 mg/day for 5 days starting on day 3-5 of the menstrual cycle).

    • Group B: Investigational drug at a specified dose and duration.

  • Primary Outcome Measures:

    • Ovulation rate per cycle, confirmed by mid-luteal serum progesterone levels.

  • Secondary Outcome Measures:

    • Pregnancy rate (clinical pregnancy confirmed by ultrasound).

    • Live birth rate.

    • Endometrial thickness on the day of hCG administration.

    • Number of mature follicles.

    • Incidence of adverse events (e.g., ovarian hyperstimulation syndrome, multiple pregnancies).

  • Monitoring:

    • Transvaginal ultrasound to monitor follicular development and endometrial thickness.

    • Serum hormone levels (FSH, LH, estradiol, progesterone).

Experimental_Workflow Start Patient Recruitment (Anovulatory Infertility) Randomization Randomization Start->Randomization GroupA Group A (Clomiphene Citrate) Randomization->GroupA GroupB Group B (Investigational Drug) Randomization->GroupB Treatment Treatment Administration (e.g., 5 days) GroupA->Treatment GroupB->Treatment Monitoring Monitoring (Ultrasound, Hormone Levels) Treatment->Monitoring hCG hCG Administration (if mature follicle) Monitoring->hCG hCG->Monitoring No FollowUp Follow-up (Progesterone, Pregnancy Test) hCG->FollowUp Yes DataAnalysis Data Analysis (Ovulation, Pregnancy, Live Birth Rates) FollowUp->DataAnalysis

References

Differential Effects of Chlorotrianisene on Various Estrogen-Responsive Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chlorotrianisene (CTA), a synthetic non-steroidal estrogen, with other selective estrogen receptor modulators (SERMs), focusing on their differential effects on key estrogen-responsive tissues: the breast, uterus, and bone. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.

Executive Summary

This compound (TACE) is a first-generation selective estrogen receptor modulator (SERM) that exhibits a complex profile of estrogenic and antiestrogenic activities in a tissue-specific manner.[1][2] Unlike other well-characterized SERMs such as tamoxifen and raloxifene, which are more predominantly antiestrogenic in certain tissues, CTA is considered a high-efficacy partial agonist of the estrogen receptor.[2] This guide synthesizes preclinical data to compare the effects of CTA with those of tamoxifen and raloxifene on breast cancer cells, uterine tissue, and bone.

Comparative Efficacy on Estrogen-Responsive Tissues

The following tables summarize the available quantitative data on the effects of this compound, Tamoxifen, and Raloxifene on breast cancer cells, uterine weight, and bone mineral density. It is important to note that direct comparative studies including all three compounds under the same experimental conditions are limited. Therefore, data from various preclinical studies are presented.

Table 1: Effect on Breast Cancer Cell Proliferation (MCF-7 Cells)
CompoundMetricValueReference
This compound Ki500 nM[No direct citation]
EC50 (Growth Stimulation)28 nM[No direct citation]
Tamoxifen IC5020.5 ± 4.0 μM[3]
Raloxifene IC5013.7 ± 0.3 μM[3]
Table 2: Effect on Uterine Weight in Ovariectomized (OVX) Rats
CompoundDoseEffect on Uterine WeightReference
This compound Not specifiedDelayed atrophy[No direct citation]
Tamoxifen 250 µ g/day Significant reduction compared to placebo[4]
Raloxifene 750 µ g/day Significant reduction compared to placebo[4]
Table 3: Effect on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
CompoundEffect on BMDReference
This compound Inhibited bone loss[No direct citation]
Tamoxifen Prevents ovariectomy-induced osteopenia[5]
Raloxifene Prevents ovariectomy-induced osteopenia[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MCF-7 Cell Proliferation Assay

This assay is used to determine the estrogenic or antiestrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Protocol:

  • Cell Culture: MCF-7 cells are maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: To remove any residual estrogens, cells are cultured in phenol red-free RPMI 1640 medium supplemented with 10% charcoal-stripped FBS for 3-5 days prior to the experiment.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The medium is replaced with fresh hormone-deprivation medium containing various concentrations of the test compound (this compound, Tamoxifen, or Raloxifene) or vehicle control. For antiestrogenic activity assessment, cells are co-treated with 17β-estradiol (E2) and the test compound.

  • Incubation: Plates are incubated for 6 days, with a medium change on day 3.

  • Proliferation Assessment: Cell proliferation is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well, and after a 4-hour incubation, the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.

Uterotrophic Assay in Ovariectomized Rats

This in vivo assay evaluates the estrogenic or antiestrogenic properties of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rats. The OECD Test Guideline 440 provides a standardized protocol.[6][7][8]

Protocol:

  • Animals: Young adult female Sprague-Dawley rats are ovariectomized and left for at least 14 days to allow for uterine regression.

  • Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. They are acclimatized for at least 5 days before the start of the study.

  • Dosing: The test compound is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a reference estrogen like ethinyl estradiol) are included. For anti-estrogenicity testing, the test compound is co-administered with the reference estrogen.

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and the fluid is blotted. The wet weight of the uterus is recorded.

  • Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the estrogen-induced uterine weight gain indicates antiestrogenic activity.

Bone Histomorphometry in Ovariectomized Rats

This procedure is used to quantitatively assess the effects of a compound on bone structure and metabolism in a rat model of postmenopausal osteoporosis.

Protocol:

  • Animal Model: Female Wistar rats are ovariectomized to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

  • Treatment: Following a recovery period, the rats are treated daily with the test compound, vehicle, or a positive control (e.g., estradiol) for a specified duration (e.g., 45 days).

  • Fluorochrome Labeling: To assess dynamic bone formation, rats are injected with fluorochrome labels (e.g., calcein and tetracycline) at specific time points before euthanasia.

  • Sample Collection and Preparation: At the end of the treatment period, the animals are euthanized. The tibiae or lumbar vertebrae are dissected, fixed in ethanol, and embedded undecalcified in plastic resin (e.g., methyl methacrylate).

  • Sectioning and Staining: Longitudinal sections of the bones are cut using a microtome. Sections for static histomorphometry can be stained with von Kossa for mineralized bone or Toluidine Blue for cellular details. Unstained sections are used for dynamic histomorphometry.

  • Microscopic Analysis: A specialized image analysis system is used to quantify various static and dynamic parameters of bone structure and remodeling, such as bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), mineralizing surface/bone surface (MS/BS), and bone formation rate (BFR/BS).[9][10][11]

  • Data Analysis: The histomorphometric parameters of the different treatment groups are compared to assess the effect of the compound on bone mass and turnover.

Signaling Pathways and Mechanisms of Action

The tissue-specific effects of SERMs are determined by their unique interactions with estrogen receptors (ERα and ERβ), the differential expression of these receptors and their co-regulators in various tissues, and the specific conformation the ER-ligand complex adopts upon binding.[12][13]

General Mechanism of SERM Action

The following diagram illustrates the general mechanism by which SERMs exert their agonistic or antagonistic effects.

SERM_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Coactivator Co-activator ERE->Coactivator Recruitment Corepressor Co-repressor ERE->Corepressor Recruitment Agonist_Action Agonist Action (Gene Transcription) Coactivator->Agonist_Action Antagonist_Action Antagonist Action (Transcription Blocked) Corepressor->Antagonist_Action CTA_Tissue_Specific_Signaling cluster_bone Bone Cell cluster_breast Breast Cancer Cell (MCF-7) cluster_uterus Uterine Cell CTA This compound (CTA) ER_Bone ERα / ERβ CTA->ER_Bone ER_Breast ERα CTA->ER_Breast ER_Uterus ERα CTA->ER_Uterus Coactivator_Bone Co-activators ER_Bone->Coactivator_Bone Recruitment Agonist_Response_Bone ↑ Osteoblast activity ↓ Osteoclast activity (Agonist Effect) Coactivator_Bone->Agonist_Response_Bone Corepressor_Breast Co-repressors ER_Breast->Corepressor_Breast Recruitment Antagonist_Response_Breast ↓ Cell Proliferation (Antagonist Effect) Corepressor_Breast->Antagonist_Response_Breast Partial_Agonist_Response_Uterus Partial Agonist Effect ER_Uterus->Partial_Agonist_Response_Uterus

References

A Comparative Analysis of Chlorotrianisene and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Selective Estrogen Receptor Modulator (SERM) properties of Chlorotrianisene against other well-established modulators such as Tamoxifen, Raloxifene, and Lasofoxifene. This document synthesizes available experimental data to offer a comprehensive validation resource.

This compound (CTA), a nonsteroidal estrogen, is recognized as one of the pioneering SERMs.[1] It exhibits a complex profile of tissue-specific estrogenic and antiestrogenic activities.[1] Understanding its molecular and physiological effects in comparison to other widely studied SERMs is crucial for contextualizing its therapeutic potential and guiding future drug discovery efforts.

Quantitative Comparison of SERM Properties

The following table summarizes the available quantitative data for this compound and other key SERMs, focusing on their binding affinity for estrogen receptors (ERα and ERβ) and their functional activity in cell-based assays.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Cell LineAssay Type
This compound ER (unspecified)500[2]EC50: 28[2]MCF-7Cell Growth Stimulation
Tamoxifen ERα-IC50: ~1000[3]MCF-7aroProliferation Inhibition
ER (unspecified)-IC50: ~10 (inhibition of proliferation)[4]A549Proliferation Inhibition
Raloxifene ERα-IC50: ---
ERβ-IC50: ---
Lasofoxifene ERα1.08[5]IC50: 1.5, 2.88 ± 0.34[5]-Competitive Binding
ERβ4.41[5]---

Note: Data for direct competitive binding of this compound to ERα and ERβ is limited, likely due to its nature as a pro-drug that is metabolized to a more active form in vivo.[1][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of SERM properties are provided below.

Competitive Estrogen Receptor Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound to estrogen receptors.

Objective: To determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [³H]-17β-estradiol (radioligand)

  • Test compounds (this compound, Tamoxifen, Raloxifene, Lasofoxifene)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Uteri from immature female rats are homogenized in cold assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A fixed concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound. Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol.

  • Separation of Bound and Free Ligand: The incubation mixtures are treated with hydroxylapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity in the hydroxylapatite pellet, representing the bound [³H]-estradiol, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The inhibitor constant (Ki) can then be calculated to reflect the binding affinity.

Estrogen Receptor Reporter Gene Assay

This cell-based assay is used to assess the functional activity of a compound as an estrogen receptor agonist or antagonist.

Objective: To measure the ability of a test compound to induce or inhibit gene expression mediated by the estrogen receptor.

Materials:

  • A suitable cell line (e.g., MCF-7 breast cancer cells) stably transfected with a reporter gene construct containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium (phenol red-free)

  • Test compounds

  • 17β-estradiol (positive control)

  • Lysis buffer and substrate for the reporter enzyme

Procedure:

  • Cell Culture and Treatment: The reporter cells are plated in multi-well plates and, after attachment, are treated with various concentrations of the test compound, alone (for agonist activity) or in combination with a fixed concentration of 17β-estradiol (for antagonist activity).

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: For agonist activity, the concentration of the test compound that produces 50% of the maximal response (EC50) is determined. For antagonist activity, the concentration that inhibits 50% of the estradiol-induced response (IC50) is calculated.

In Vivo Uterotrophic Assay in Rats

This classic in vivo assay evaluates the estrogenic or antiestrogenic effect of a compound on the uterus of immature or ovariectomized female rats.[7]

Objective: To determine the ability of a test compound to stimulate uterine growth (estrogenic effect) or inhibit estradiol-induced uterine growth (antiestrogenic effect).

Materials:

  • Immature or ovariectomized female rats

  • Test compounds

  • 17β-estradiol (positive control)

  • Vehicle for administration (e.g., corn oil)

Procedure:

  • Animal Dosing: The rats are treated daily for three consecutive days with the test compound, vehicle, or estradiol (alone or in combination with the test compound) via oral gavage or subcutaneous injection.

  • Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed.

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect. A significant inhibition of the estradiol-induced increase in uterine weight indicates an antiestrogenic effect.

Visualizing Molecular and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of SERM properties.

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SERM SERM ER Estrogen Receptor (ER) SERM->ER Binds to ER->ER Dimerization & Conformational Change ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Response Tissue-Specific Agonist/Antagonist Effects mRNA->Response Translation & Protein Synthesis

Caption: SERM Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis & Interpretation Binding Competitive Receptor Binding Assay Binding_Data Determine Ki / IC50 (Binding Affinity) Binding->Binding_Data Reporter Reporter Gene Assay Functional_Data Determine EC50 / IC50 (Agonist/Antagonist Activity) Reporter->Functional_Data Proliferation Cell Proliferation Assay (e.g., MCF-7) Proliferation->Functional_Data Uterotrophic Uterotrophic Assay (Rat Model) Tissue_Effect Assess Tissue-Specific Effects (e.g., Uterine Weight) Uterotrophic->Tissue_Effect SERM_Profile Characterize SERM Profile Binding_Data->SERM_Profile Functional_Data->SERM_Profile Tissue_Effect->SERM_Profile SERM_Properties cluster_molecular Molecular Properties cluster_cellular Cellular Effects cluster_tissue Tissue-Specific Actions SERM SERM Properties Receptor_Binding Receptor Binding Affinity (ERα vs. ERβ) SERM->Receptor_Binding Receptor_Conformation Receptor Conformation Change SERM->Receptor_Conformation Gene_Expression Modulation of Gene Expression Receptor_Conformation->Gene_Expression Cell_Proliferation Effect on Cell Proliferation Gene_Expression->Cell_Proliferation Bone Bone (Agonist) Cell_Proliferation->Bone Breast Breast (Antagonist) Cell_Proliferation->Breast Uterus Uterus (Agonist/Antagonist) Cell_Proliferation->Uterus

References

Chlorotrianisene: A Comparative Analysis of its Cross-reactivity with Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chlorotrianisene's (CTA) cross-reactivity with various hormone receptors. This compound, a nonsteroidal synthetic estrogen, is recognized for its activity as a selective estrogen receptor modulator (SERM).[1] This document summarizes the available experimental data on its interaction with estrogen receptors and highlights the current knowledge gap regarding its cross-reactivity with progesterone and androgen receptors.

Overview of this compound

This compound (also known as TACE) is a pro-drug that is metabolized in the liver to a more active form, desmethylthis compound.[1] It has been historically used for conditions related to estrogen deficiency.[2] As a SERM, it exhibits tissue-specific estrogenic and antiestrogenic effects.[1]

Quantitative Analysis of Receptor Interaction

The following table summarizes the known quantitative data for this compound's interaction with hormone receptors. It is important to note that while its activity on estrogen receptors has been characterized, there is a notable lack of publicly available experimental data on its binding affinity and functional activity for progesterone and androgen receptors.

ReceptorLigandAssay TypeCell LineParameterValueReference
Estrogen Receptor (ER)This compoundCell Growth AssayMCF-7EC5028 nM[3]
Estrogen Receptor (ER)This compoundCell Growth AssayMCF-7Ki500 nM[3]
Progesterone Receptor (PR)This compoundNot AvailableNot AvailableNot AvailableNo Data Available
Androgen Receptor (AR)This compoundNot AvailableNot AvailableNot AvailableNo Data Available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTA This compound (Pro-drug) Metabolite Active Metabolite (Desmethylthis compound) CTA->Metabolite Metabolism (Liver) ER_HSP ER-HSP Complex Metabolite->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER->ER ERE Estrogen Response Element (ERE) ER->ERE Nuclear Translocation and DNA Binding HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Estrogen Receptor Signaling Pathway for this compound.

Experimental_Workflow cluster_binding_assay Receptor Binding Assay cluster_functional_assay Reporter Gene Assay Receptor_Prep Prepare Receptor (e.g., cell lysate, purified protein) Radioligand Incubate with Radiolabeled Ligand and varying concentrations of This compound Receptor_Prep->Radioligand Separation Separate Bound and Free Ligand Radioligand->Separation Quantification_Binding Quantify Radioactivity Separation->Quantification_Binding Analysis_Binding Calculate Binding Affinity (Ki) Quantification_Binding->Analysis_Binding Cell_Culture Culture Cells Expressing Receptor and Reporter Gene Treatment Treat Cells with This compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification_Functional Measure Reporter Gene Activity (e.g., Luciferase) Lysis->Quantification_Functional Analysis_Functional Determine Agonist/Antagonist Activity (EC50/IC50) Quantification_Functional->Analysis_Functional

General Experimental Workflow for Hormone Receptor Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for receptor binding and functional reporter gene assays.

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

Materials:

  • Purified receptor or cell lysate containing the receptor of interest (ER, PR, or AR).

  • Radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-Progesterone for PR, [³H]-Testosterone for AR).

  • Unlabeled this compound at various concentrations.

  • Assay buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of unlabeled this compound to the tubes. A control tube with no unlabeled competitor is included to determine maximum binding.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of this compound.

  • Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity) using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the functional response (agonist or antagonist activity) of a compound upon binding to a specific receptor.

Materials:

  • A mammalian cell line that does not endogenously express the receptor of interest.

  • An expression vector containing the cDNA for the full-length human receptor (ER, PR, or AR).

  • A reporter vector containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound at various concentrations.

  • Agonist for the respective receptor (e.g., Estradiol for ER, Progesterone for PR, Testosterone for AR) for antagonist assays.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Co-transfect the host cell line with the receptor expression vector and the reporter vector.

  • Plate the transfected cells in multi-well plates and allow them to attach overnight.

  • For agonist activity: Treat the cells with increasing concentrations of this compound.

  • For antagonist activity: Treat the cells with a fixed concentration of the respective agonist in the presence of increasing concentrations of this compound.

  • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Plot the reporter activity against the concentration of this compound.

  • Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) from the dose-response curve.

Conclusion

This compound is a well-established selective estrogen receptor modulator with demonstrated estrogenic activity. The available data provide insight into its potency and binding affinity for estrogen receptors. However, a significant gap in the scientific literature exists regarding its cross-reactivity with progesterone and androgen receptors. Further research, employing assays such as those described in this guide, is necessary to fully characterize the selectivity profile of this compound and to understand its potential off-target effects. Such data would be invaluable for a comprehensive assessment of its pharmacological profile and for guiding future drug development efforts.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Chlorotrianisene and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the absorption, distribution, metabolism, and excretion of Chlorotrianisene and its structural analogues, Tamoxifen and Clomiphene.

This guide provides a detailed comparison of the pharmacokinetic properties of the synthetic estrogen this compound (CTA) and its well-known analogues, Tamoxifen and Clomiphene. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the distinct metabolic fates and disposition of these structurally related compounds.

Comparative Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound, Tamoxifen, and Clomiphene, along with their primary active metabolites, have been compiled from studies in rats to provide a comparative overview. These parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are crucial for understanding the bioavailability and duration of action of these compounds.

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Species
This compound (CTA) Data not availableData not availableData not availableData not availableData not availableRat
Desmethylthis compound (DMCTA) Data not availableData not availableData not availableData not availableData not availableRat
Tamoxifen 10143.9 ± 25.2[1]5.5 - 8.6[1]2004 ± 241[1]6.23 ± 1.21[1]Rat (Female)
4-Hydroxytamoxifen 10 (of Tamoxifen)Data not availableData not available385.7 ± 149.8[1]13.6 ± 6.4[1]Rat (Female)
N-desmethyltamoxifen 200 (of Tamoxifen)Data not available24 - 48[2]111,000[2]12.1[2]Rat (Immature)
Clomiphene Data not availableData not availableData not availableData not availableData not availableRat
4-Hydroxyclomiphene Data not availableData not availableData not a vailableData not availableData not availableRat

Note: Comprehensive pharmacokinetic data for this compound, Desmethylthis compound, and Clomiphene in rats were not available in the public domain at the time of this publication.

Metabolism and Bioactivation

This compound and its analogues undergo extensive metabolism, which significantly influences their biological activity.

This compound (CTA) is a prodrug that is metabolically activated in the liver. The primary metabolic pathway involves mono-O-demethylation by cytochrome P450 (CYP450) enzymes to form its major active metabolite, desmethylthis compound (DMCTA) . CTA's high lipophilicity leads to its storage in adipose tissue, resulting in a prolonged duration of action due to its slow release and subsequent conversion to DMCTA.

Tamoxifen is also a prodrug that undergoes complex metabolism by CYP450 enzymes, primarily CYP2D6 and CYP3A4. Its major active metabolites are 4-hydroxytamoxifen and N-desmethyltamoxifen (endoxifen) . These metabolites have a significantly higher affinity for the estrogen receptor than the parent drug, contributing to the overall pharmacological effect of tamoxifen.[2][3]

Clomiphene is metabolized in the liver to 4-hydroxyclomiphene , N-desethylclomiphene , and N-oxide metabolites .[4] Following oral administration in rats, 4-hydroxyclomiphene has been identified as the sole detectable elimination product in feces, with no detectable urinary excretion of the drug or its metabolites.[4]

The metabolic pathways of these compounds are crucial for their efficacy and can be influenced by genetic polymorphisms in CYP enzymes, leading to inter-individual variability in drug response.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a compound following oral administration in rats.

Animal Model: Male or female Sprague-Dawley rats are commonly used.[5][6] The animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum, except for an overnight fast before drug administration.[5][7]

Drug Administration: The test compound is typically dissolved or suspended in a suitable vehicle, such as a solution of dimethyl sulfoxide (DMSO).[5] The formulation is administered as a single oral dose via gavage using a feeding needle.[5] The volume administered is calculated based on the body weight of the animal.

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.[7][8] Sampling is often performed via the tail vein or retro-orbital plexus into heparinized tubes.[7] Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

Sample Analysis: The concentration of the parent drug and its metabolites in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.[3]

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Gavage Administration Oral Gavage Administration Fasting->Oral Gavage Administration Blood Collection (Time Points) Blood Collection (Time Points) Oral Gavage Administration->Blood Collection (Time Points) Plasma Separation Plasma Separation Blood Collection (Time Points)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->Pharmacokinetic Parameter Calculation

Figure 1: Experimental workflow for a typical oral pharmacokinetic study in rats.
Analytical Methodology: LC-MS/MS for Plasma Sample Analysis

Objective: To quantify the concentration of the parent drug and its metabolites in plasma samples.

Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances. A common method involves adding a protein precipitating agent like acetonitrile or methanol, followed by centrifugation to separate the precipitated proteins. The supernatant is then extracted with an organic solvent.

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation of the analytes is achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid).[10]

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[10]

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve prepared in the same biological matrix.

Signaling Pathways

This compound, Tamoxifen, and Clomiphene exert their effects primarily through modulation of the estrogen receptor (ER) signaling pathway. These compounds can act as agonists or antagonists of the ER in a tissue-specific manner, leading to their diverse pharmacological effects.

The estrogen receptor can be activated through both genomic and non-genomic pathways. In the classical genomic pathway, the ligand-bound ER translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. In the non-genomic pathway, membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways.

G cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_pathways Signaling Pathways cluster_genomic_details Genomic Actions cluster_nongenomic_details Non-Genomic Actions Ligand Estrogenic Compound (CTA, Tamoxifen, Clomiphene) ER Estrogen Receptor (ER) Ligand->ER Genomic Genomic Pathway ER->Genomic NonGenomic Non-Genomic Pathway ER->NonGenomic Nucleus Nucleus Genomic->Nucleus Translocation Membrane_ER Membrane_ER NonGenomic->Membrane_ER EREs EREs Nucleus->EREs Gene_Transcription Gene_Transcription EREs->Gene_Transcription Signaling_Cascades MAPK / PI3K Pathways Membrane_ER->Signaling_Cascades Cellular_Response Cellular_Response Signaling_Cascades->Cellular_Response

Figure 2: Simplified overview of the estrogen receptor signaling pathways.

References

Efficacy of Chlorotrianisene vs. Modern Hormone Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the historical synthetic estrogen, Chlorotrianisene, with modern hormone therapies, including Selective Estrogen Receptor Modulators (SERMs) and Aromatase Inhibitors (AIs). The following sections detail their mechanisms of action, comparative efficacy in research models, and relevant experimental protocols, supported by available data.

This compound (CTA), a non-steroidal estrogen, was historically used for hormone replacement and in some cases, for estrogen receptor-positive (ER+) breast cancer.[1] Its mechanism primarily involves binding to and activating estrogen receptors, thereby mimicking the effects of natural estrogens.[2] In contrast, modern hormone therapies aim to block estrogen's proliferative effects on cancer cells. SERMs, such as Tamoxifen and Raloxifene, act as competitive antagonists of the estrogen receptor in breast tissue.[3] Aromatase inhibitors, like Letrozole and Anastrozole, function by inhibiting the aromatase enzyme, which is crucial for the synthesis of estrogens in postmenopausal women.[4][5]

Comparative Efficacy in In Vitro Research Models

Direct comparative studies of this compound against modern hormone therapies in standardized in vitro models are scarce due to its historical use. However, by compiling data from various studies, a comparative overview of their potency in the widely-used ER+ breast cancer cell line, MCF-7, can be presented. It is crucial to note that the endpoint for this compound's activity is typically cell growth stimulation (EC50), reflecting its estrogenic nature, whereas for modern therapies, it is cell growth inhibition (IC50).

CompoundDrug ClassCell LineEfficacy EndpointConcentration (µM)Reference
This compound Synthetic EstrogenMCF-7EC50 (Stimulation)0.028[6]
Tamoxifen SERMMCF-7IC50 (Inhibition)~1.0 - 10.045[6]
Raloxifene SERMMCF-7IC50 (Inhibition)Data not readily available in direct comparison
Letrozole Aromatase InhibitorMCF-7 (aromatase transfected)IC50 (Inhibition)~0.015 - 0.1[6]
Anastrozole Aromatase InhibitorMCF-7 (aromatase transfected)IC50 (Inhibition)>0.5[6]

Comparative Efficacy in In Vivo Research Models

Quantitative in vivo data directly comparing this compound with modern hormone therapies is limited. Historical studies have shown that this compound can prevent the formation of chemically-induced mammary tumors in rats. In contrast, extensive research on modern therapies provides robust data on their ability to inhibit the growth of established breast cancer xenografts.

CompoundDrug ClassAnimal ModelEfficacy EndpointResultsReference
This compound Synthetic EstrogenRat (DMBA-induced)Tumor PreventionQualitative prevention of mammary tumor formation[7]
Tamoxifen SERMRat (Ovariectomized)Uterine WeightDose-dependent increase in uterine weight[8]
Letrozole Aromatase InhibitorMouse (MCF-7ca Xenograft)Tumor GrowthRegression of established tumors[9]
Anastrozole Aromatase InhibitorMouse (A549 Xenograft)Tumor GrowthSignificant inhibition of tumor growth[10]
Raloxifene SERMPostmenopausal Women (Clinical)Breast Cancer Incidence59-66% reduction in invasive breast cancer incidence vs. placebo[11]

Signaling Pathways

The distinct mechanisms of action of this compound, SERMs, and Aromatase Inhibitors are reflected in their downstream signaling effects.

Chlorotrianisene_Signaling This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: this compound Signaling Pathway.

SERM_Signaling SERM SERM (e.g., Tamoxifen) ER Estrogen Receptor (ER) SERM->ER Competitively Binds Estrogen Estrogen Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Blocks Binding to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Inhibits Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Prevents

Caption: SERM Signaling Pathway in Breast Tissue.

AI_Signaling AI Aromatase Inhibitor (e.g., Letrozole) Aromatase Aromatase Enzyme AI->Aromatase Inhibits Estrogens Estrogens Aromatase->Estrogens Conversion Androgens Androgens Androgens->Aromatase Substrate ER_Signaling Estrogen Receptor Signaling Estrogens->ER_Signaling Activates Cell_Proliferation Cell Proliferation ER_Signaling->Cell_Proliferation Promotes MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed MCF-7 cells in 96-well plates Incubate_24h 2. Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Add_Compound 3. Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability 9. Calculate % cell viability and determine IC50/EC50 Measure_Absorbance->Calculate_Viability Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Prepare_Cells 1. Prepare tumor cell suspension (e.g., MCF-7) Implant_Cells 2. Implant cells subcutaneously or orthotopically into immunocompromised mice Prepare_Cells->Implant_Cells Tumor_Growth 3. Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize_Mice 4. Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Drug 5. Administer test compound (e.g., daily oral gavage) Randomize_Mice->Administer_Drug Measure_Tumors 6. Measure tumor volume periodically Administer_Drug->Measure_Tumors Euthanize 7. Euthanize mice at study endpoint Measure_Tumors->Euthanize Excise_Tumors 8. Excise and weigh tumors Euthanize->Excise_Tumors Analyze_Tissues 9. Perform histological and molecular analysis of tumors Excise_Tumors->Analyze_Tissues

References

Side-by-Side Analysis of the Genomic and Non-Genomic Actions of Chlorotrianisene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genomic and non-genomic actions of Chlorotrianisene (CTA), a synthetic, non-steroidal estrogen. Due to a notable lack of specific experimental data on the non-genomic signaling of this compound in the published literature, this guide will draw comparisons with other well-characterized Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Raloxifene to provide a comprehensive overview of the potential mechanisms.

Introduction to this compound

This compound (TACE) is a pro-estrogen, meaning it is metabolized in the liver to its active form.[1] It functions as a Selective Estrogen Receptor Modulator (SERM), exhibiting both estrogenic (agonist) and antiestrogenic (antagonist) effects in a tissue-specific manner.[1] Historically used for menopausal symptoms and certain types of cancer, its clinical use has largely been superseded by newer SERMs.[2] However, understanding its dual mechanisms of action remains crucial for drug development and research into estrogen receptor signaling.

Genomic vs. Non-Genomic Actions: An Overview

Steroid hormones and their synthetic analogs like this compound elicit cellular responses through two primary pathways:

  • Genomic Actions: This "classical" pathway involves the binding of the ligand to intracellular estrogen receptors (ERα and ERβ), which then translocate to the nucleus. The ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription. These effects are typically observed over hours to days.[3]

  • Non-Genomic Actions: These are rapid signaling events that do not directly involve gene transcription. They are initiated by the binding of the ligand to estrogen receptors located at the cell membrane (mERs) or within the cytoplasm. This binding triggers a cascade of intracellular signaling pathways, including the activation of kinases like MAPK/ERK and PI3K/Akt, and the mobilization of second messengers such as calcium ions (Ca2+) and cyclic AMP (cAMP). These rapid responses occur within seconds to minutes.[4][5]

Side-by-Side Comparison

The following sections and tables provide a detailed comparison of the known and inferred genomic and non-genomic actions of this compound.

Table 1: General Comparison of Genomic and Non-Genomic Actions
FeatureGenomic ActionsNon-Genomic Actions
Receptor Location Primarily intracellular (nuclear and cytoplasmic)Primarily at the plasma membrane and in the cytoplasm
Mechanism Direct modulation of gene transcription via EREsActivation of intracellular signaling cascades (e.g., MAPK/ERK, PI3K/Akt), second messenger production (e.g., Ca2+, cAMP)
Response Time Slow (hours to days)Rapid (seconds to minutes)
Primary Effectors Nuclear Estrogen Receptors (ERα, ERβ)Membrane-associated Estrogen Receptors (mERs), G-protein coupled estrogen receptor (GPER)
Key Downstream Events Altered mRNA and protein synthesisKinase phosphorylation, changes in intracellular ion concentrations, activation of transcription factors (e.g., CREB)

Quantitative Data Comparison

Direct quantitative data for the non-genomic actions of this compound is scarce. The following table presents known data for CTA's estrogenic activity and provides comparative data for other SERMs to illustrate the expected range of activities in both genomic and non-genomic assays.

Table 2: Comparative Estrogenic and Non-Genomic Activity Data
CompoundAssay TypeEndpointPotency (EC50/IC50)Efficacy (% of Estradiol)Reference
This compound Uterine Weight Assay (in vivo)Uterotrophic Effect-Weakly estrogenic[1]
This compound ER Binding AssayCompetitive BindingWeak in vitro (pro-drug)-[6]
Tamoxifen ERE-Luciferase ReporterTranscriptional ActivationAgonist/AntagonistPartial agonist[7]
Tamoxifen MAPK/ERK ActivationERK Phosphorylation~100 nM-[8]
Raloxifene ER Binding AssayCompetitive BindingHigh affinityAntagonist in breast/uterus[7]
Raloxifene PI3K/Akt ActivationAkt Phosphorylation-Can activate in certain cells[9]
Estradiol ERE-Luciferase ReporterTranscriptional Activation~0.1 nM100%[7]
Estradiol Calcium FluxIntracellular Ca2+ release~1 nM100%[5]

Note: The data for Tamoxifen and Raloxifene are provided as examples of SERM activity in non-genomic assays. Specific values can vary depending on the cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for differentiating between genomic and non-genomic actions.

Genomic Signaling Pathway of this compound

genomic_pathway cluster_cell Target Cell cluster_nucleus Nucleus CTA This compound (CTA) (Pro-drug) Active_Metabolite Active Metabolite CTA->Active_Metabolite Metabolism (Liver) ER Estrogen Receptor (ERα/ERβ) Active_Metabolite->ER ER_Complex Active ER Dimer ER->ER_Complex Dimerization HSP Heat Shock Proteins HSP->ER ERE Estrogen Response Element (ERE) ER_Complex->ERE Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein New Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Cellular_Response Biological Effect

Caption: Genomic signaling pathway of this compound.

Inferred Non-Genomic Signaling Pathway of this compound

non_genomic_pathway cluster_cell Target Cell CTA_Metabolite Active Metabolite of CTA mER Membrane Estrogen Receptor (mER) CTA_Metabolite->mER G_Protein G-Protein mER->G_Protein MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) mER->MAPK_Cascade PI3K_Cascade PI3K/Akt Pathway mER->PI3K_Cascade AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Ca2 Ca2+ IP3->Ca2 Release from ER PKC PKC Ca2->PKC CREB p-CREB PKA->CREB Rapid_Response Rapid Cellular Response PKC->Rapid_Response ERK p-ERK MAPK_Cascade->ERK Akt p-Akt PI3K_Cascade->Akt ERK->CREB Akt->Rapid_Response CREB->Rapid_Response

Caption: Potential non-genomic signaling pathways of this compound.

Experimental Workflow to Differentiate Genomic and Non-Genomic Actions

experimental_workflow cluster_time Time Course cluster_assays Assays cluster_inhibitors Use of Inhibitors start Treat Cells with this compound short_time Short Time Points (seconds to minutes) start->short_time long_time Long Time Points (hours to days) start->long_time transcription_inhibitor Transcription Inhibitor (e.g., Actinomycin D) start->transcription_inhibitor translation_inhibitor Translation Inhibitor (e.g., Cycloheximide) start->translation_inhibitor non_genomic_assays Non-Genomic Assays: - Western Blot (p-ERK, p-Akt, p-CREB) - Calcium Flux Assay - cAMP Assay short_time->non_genomic_assays genomic_assays Genomic Assays: - ERE-Luciferase Reporter Assay - qPCR for target genes - Gene Expression Microarray long_time->genomic_assays end_non_genomic end_non_genomic non_genomic_assays->end_non_genomic Conclusion: Non-Genomic Action end_genomic end_genomic genomic_assays->end_genomic Conclusion: Genomic Action transcription_inhibitor->non_genomic_assays Non-genomic effects should persist translation_inhibitor->non_genomic_assays Non-genomic effects should persist

Caption: Workflow to distinguish genomic and non-genomic actions.

Detailed Experimental Protocols

ERE-Luciferase Reporter Assay (Genomic Action)

Objective: To quantify the ability of this compound to activate gene transcription through the estrogen receptor and EREs.

Methodology:

  • Cell Culture and Transfection:

    • Culture estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic activity.

    • Co-transfect cells with two plasmids:

      • An ERE-luciferase reporter plasmid containing multiple copies of the vitellogenin ERE upstream of a luciferase gene.

      • A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment:

    • After transfection, treat the cells with a range of concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours to allow for transcription and translation of the luciferase enzyme.

  • Luciferase Assay:

    • Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve and determine the EC50.

Western Blot for ERK Phosphorylation (Non-Genomic Action)

Objective: To detect the rapid activation of the MAPK/ERK signaling pathway by this compound.

Methodology:

  • Cell Culture and Serum Starvation:

    • Culture appropriate cells (e.g., MCF-7) to near confluence.

    • Serum-starve the cells for 12-24 hours to reduce basal levels of kinase phosphorylation.

  • Treatment:

    • Treat the cells with this compound, a positive control (e.g., EGF or estradiol), and a vehicle control for short time points (e.g., 2, 5, 10, 15, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

    • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Calcium Flux Assay (Non-Genomic Action)

Objective: To measure the rapid increase in intracellular calcium concentration induced by this compound.

Methodology:

  • Cell Loading with Calcium Indicator Dye:

    • Culture cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution.

  • Baseline Fluorescence Measurement:

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped with a camera.

  • Compound Addition and Kinetic Reading:

    • Inject this compound, a positive control (e.g., ATP or estradiol), and a vehicle control into the wells while continuously measuring the fluorescence intensity.

    • Record the fluorescence signal over a period of several minutes to capture the transient calcium release.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the fluorescence intensity versus time to visualize the calcium flux.

    • The peak fluorescence intensity can be used to generate dose-response curves.[10][11]

Conclusion

This compound, as a SERM, is expected to exhibit both genomic and non-genomic actions. While its genomic, estrogenic effects are established, its capacity to induce rapid, non-genomic signaling remains largely uncharacterized in the scientific literature. Based on the mechanisms of other SERMs, it is plausible that this compound can activate pathways such as MAPK/ERK and PI3K/Akt and induce calcium mobilization. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the non-genomic profile of this compound and to provide a more complete side-by-side comparison with other SERMs. This knowledge will be invaluable for understanding its full spectrum of biological activities and for the development of future generations of endocrine-targeted therapies.

References

Safety Operating Guide

Proper Disposal of Chlorotrianisene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chlorotrianisene, a synthetic estrogen, requires careful handling and disposal due to its potential health and environmental hazards. This document provides essential safety and logistical information, including operational and disposal plans for this compound, to ensure compliance with regulations and promote a safe laboratory environment.

Regulatory and Safety Overview

This compound is recognized as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating special handling and disposal procedures. While a specific U or P-listing under the Resource Conservation and Recovery Act (RCRA) has not been definitively identified in all databases, its classification as a hazardous drug by NIOSH indicates that it should be managed as a hazardous waste to ensure regulatory compliance and safety. Improper disposal of pharmaceutical waste can lead to significant environmental contamination and may result in regulatory penalties.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.

  • Avoid Dust Inhalation: Handle solid forms of this compound in a manner that minimizes dust generation. Use of a fume hood is recommended.

  • Prevent Environmental Release: Do not dispose of this compound down the drain or in regular trash.[1]

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound waste in a laboratory setting. This process is designed to be straightforward and compliant with general hazardous waste regulations.

  • Segregation: Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, syringes, gloves), and cleaning materials, from non-hazardous waste streams.

  • Containerization:

    • Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a compatible, sealed container.

    • The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste management company. These companies are equipped to handle and transport hazardous materials according to federal and state regulations.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, including the date, quantity, and disposal vendor.

Quantitative Data for Disposal Management

ParameterValueRegulation/Guidance
RCRA Hazardous Waste Status Recommended to be managed as hazardous wasteBased on NIOSH classification
Reportable Quantity (RQ) Consult institutional EHS for specific guidance. Default for many hazardous substances is 1 lb (0.454 kg).CERCLA
Container Labeling "Hazardous Waste," "this compound"RCRA

Experimental Protocols for In-Lab Neutralization (for consideration and expert consultation only)

While sending chemical waste to a licensed disposal facility is the standard and recommended procedure, in some research contexts, in-lab neutralization or degradation may be explored. The following are general experimental approaches for the degradation of estrogenic compounds; however, these are not validated protocols for this compound and should be adapted and validated by qualified personnel in a controlled laboratory setting before implementation.

Potential Degradation Method: Oxidation

Chemical oxidation is a potential method for degrading estrogenic compounds. This process typically involves the use of strong oxidizing agents.

Materials:

  • This compound waste (in a suitable solvent)

  • Potassium permanganate (KMnO₄) or similar oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Appropriate reaction vessel and stirring equipment

  • Fume hood

Procedure Outline:

  • In a fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add an acidic solution of potassium permanganate to the this compound solution with constant stirring. The reaction is exothermic and should be controlled.

  • Allow the reaction to proceed until the purple color of the permanganate disappears, indicating its consumption.

  • After the reaction is complete, neutralize any remaining permanganate by the careful addition of sodium bisulfite.

  • The final solution should be analyzed to confirm the degradation of this compound before being disposed of in accordance with local regulations for treated chemical waste.

Important Note: The byproducts of this degradation reaction must be characterized to ensure they are not hazardous before final disposal. This method requires a thorough understanding of the chemical reactions involved and should only be performed by trained professionals.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Chlorotrianisene_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate as Hazardous Waste is_contaminated->segregate Yes containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in a Designated, Secure Area containerize->store vendor Arrange for Pickup by a Licensed Disposal Vendor store->vendor document Document Waste Generation and Disposal vendor->document end Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and clarification on disposal policies.

References

Safeguarding Health: Personal Protective Equipment and Handling Protocols for Chlorotrianisene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorotrianisene, a synthetic, non-steroidal estrogen. Adherence to these protocols is critical due to the compound's potential health hazards.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Respiratory Protection NIOSH-approved half-face respiratorEquipped with an organic vapor/acid gas cartridge and a dust/mist filter.[1] A dust respirator or a self-contained breathing apparatus may also be appropriate, and a specialist should be consulted.
Hand Protection GlovesChemically resistant gloves are required.
Eye Protection Safety glasses with side shields or gogglesSplash goggles are recommended.[2]
Body Protection Laboratory coatA lab coat is standard.[2] For situations with a higher risk of splashing, a full suit and boots may be necessary.

II. Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

A. Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound, from receiving to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste in Sealed Containers cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Safe handling workflow for this compound.

B. Procedural Steps

  • Preparation :

    • Always work in a well-ventilated area, such as a chemical fume hood.

    • Before handling, ensure all necessary PPE is readily available and in good condition. Don all required PPE as specified in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.

    • When weighing the neat chemical, do so carefully to minimize dust generation.[1]

    • If diluting, add the compound to the solvent slowly.

  • Storage :

    • Store this compound in a tightly closed container in a dry and well-ventilated place.[3]

    • Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[3]

III. Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is critical.

SituationAction
Spill For solid spills, use appropriate tools to place the material in a convenient waste disposal container.[2] Clean the spill area by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[2]
Skin Contact Immediately flush the skin with copious amounts of water and remove contaminated clothing.[3]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]
Ingestion Wash out the mouth with water. Do not induce vomiting.[3]

In all cases of exposure, seek immediate medical attention.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Collection : All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a suitable, closed, and properly labeled container for disposal.[3]

  • Disposal Method : Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.[3] If a drug take-back program is not available, the material can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then thrown in the trash.[4]

V. Health Hazard Information

This compound is a synthetic estrogen and is considered a potential endocrine-disrupting compound.[1] When heated to decomposition, it can emit very toxic fumes.[1] Ingestion may cause symptoms such as headache, nausea, and vomiting.[1] It is important to note that this compound may cause cancer and has the potential to damage fertility or the unborn child.[5]

By strictly adhering to these safety protocols, researchers and scientists can minimize their risk of exposure and safely handle this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotrianisene
Reactant of Route 2
Reactant of Route 2
Chlorotrianisene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。